3-Chloro-5-fluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQMGYDUPLXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370527 | |
| Record name | 3-Chloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202001-00-1 | |
| Record name | 3-Chloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-5-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a key building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties, synthetic routes, reactivity, and applications of this versatile compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a colorless to yellowish crystalline powder.[1] A thorough understanding of its physicochemical properties is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 202001-00-1 | [2][3][4] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3][4] |
| Molecular Weight | 188.58 g/mol | [2][3][4] |
| Melting Point | 68-70 °C | [1] |
| Boiling Point | 225-227 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |
| Purity | Typically available at ≥98% purity. | [5] |
Synthesis of this compound
Several synthetic pathways can be envisioned for the preparation of this compound. Two plausible and practical routes, starting from commercially available precursors, are the hydrolysis of 3-chloro-5-fluorophenylacetonitrile and the Willgerodt-Kindler reaction of 3'-chloro-5'-fluoroacetophenone.
Route 1: Hydrolysis of 3-Chloro-5-fluorophenylacetonitrile
This two-step route begins with the synthesis of the nitrile intermediate followed by its hydrolysis.
Step 1: Synthesis of 3-Chloro-5-fluorophenylacetonitrile
A common method for the synthesis of arylacetonitriles is the cyanation of the corresponding benzyl halide.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with 3-chloro-5-fluorobenzyl bromide, a phase-transfer catalyst such as benzyltriethylammonium chloride, and a suitable organic solvent like toluene.
-
Addition of Cyanide: An aqueous solution of sodium cyanide is added dropwise to the stirred reaction mixture at room temperature. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic-soluble benzyl bromide and the water-soluble cyanide salt.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude 3-chloro-5-fluorophenylacetonitrile is purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to this compound
The synthesized nitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: 3-chloro-5-fluorophenylacetonitrile is dissolved in a mixture of a mineral acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Heating: The mixture is heated to reflux with vigorous stirring. The hydrolysis of the nitrile to the carboxylic acid typically requires several hours of heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude this compound.
-
Purification: The solid product is collected by filtration, washed with cold water to remove any remaining acid, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Caption: Synthesis of this compound via hydrolysis of the corresponding nitrile.
Route 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a direct method to convert an aryl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7]
Experimental Protocol:
-
Reaction Setup: 3'-Chloro-5'-fluoroacetophenone, elemental sulfur, and a secondary amine (typically morpholine) are combined in a high-boiling solvent such as pyridine or quinoline.
-
Heating: The reaction mixture is heated to reflux for several hours. The reaction involves the formation of a thioamide intermediate.
-
Hydrolysis: After the initial reaction, an aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is refluxed further to hydrolyze the thioamide to the corresponding carboxylate salt.
-
Work-up: The reaction mixture is cooled, and any unreacted starting materials and byproducts are removed by extraction with an organic solvent.
-
Acidification and Isolation: The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of this compound.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization.
Caption: Synthesis via the Willgerodt-Kindler reaction.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the substituted aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. These transformations are fundamental in its use as a building block for more complex molecules in drug discovery.[6]
-
Aromatic Ring: The chlorine and fluorine substituents on the aromatic ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although such reactions are generally less favorable due to the deactivating nature of the halogens and the carboxylic acid group. Nucleophilic aromatic substitution is also possible under specific conditions.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₂- | ~3.6 | Singlet | - |
| Aromatic H | 7.0 - 7.3 | Multiplet | J(H,H) and J(H,F) |
| -COOH | 10 - 12 | Broad Singlet | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative halogen substituents.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₂- | ~40 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-Cl | 133 - 137 |
| Aromatic C-F | 160 - 165 (with C-F coupling) |
| Aromatic C-CH₂ | 135 - 140 |
| -COOH | 170 - 175 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (188.58 g/mol ). The fragmentation pattern is expected to show characteristic losses of fragments such as -COOH, and cleavage of the C-C bond between the methylene group and the aromatic ring.[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1730 (strong) |
| C=C (Aromatic) | 1450-1600 |
| C-O | 1210-1320 |
| C-F | 1000-1400 |
| C-Cl | 600-800 |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability, binding affinity, and bioavailability.
It is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs. Its derivatives have been explored for various therapeutic areas, including the development of anti-inflammatory and analgesic agents.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water.[1]
Conclusion
This compound is a key synthetic intermediate with a unique combination of functional groups and substituents that make it highly valuable in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes with experimental considerations, spectroscopic characteristics, and applications. A thorough understanding of these aspects will enable researchers and drug development professionals to effectively and safely utilize this compound in the creation of novel and impactful molecules.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
3-Chloro-5-fluorophenylacetic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetic Acid
Abstract
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its halogenated phenyl moiety. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect four distinct and viable synthetic strategies, moving beyond mere procedural lists to explain the underlying chemical logic and causality behind experimental choices. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations, ensuring a trustworthy and authoritative resource for laboratory application.
Introduction: The Significance of a Halogenated Phenylacetic Acid
The phenylacetic acid scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. The 3-chloro-5-fluoro substitution pattern creates a unique electronic profile that can enhance binding affinity to biological targets and improve pharmacokinetic properties. This guide explores the chemical routes to access this specific and valuable intermediate.
Pathway 1: The Workhorse Route via 3-Chloro-5-fluorobenzyl Chloride
The most direct and frequently employed strategies for synthesizing this compound begin with the corresponding benzyl halide, 3-chloro-5-fluorobenzyl chloride. This intermediate serves as a branch point for two classical and robust methods for carbon chain extension: the cyanide-hydrolysis pathway and the Grignard carboxylation pathway.
Synthesis of the Key Intermediate: 3-Chloro-5-fluorobenzyl Chloride
The logical and commercially practical starting material for this intermediate is 3-chloro-5-fluorotoluene. The synthesis proceeds via a free-radical chlorination of the benzylic methyl group.
-
Mechanism Rationale: This reaction is initiated by a radical initiator, such as dibenzoyl peroxide, which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene derivative, creating a resonance-stabilized benzyl radical. This radical then reacts with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to form the desired benzyl chloride and a sulfonyl chloride radical, which continues the chain reaction. This method is selective for the benzylic position over aromatic ring chlorination under appropriate conditions.
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a catalytic amount of dibenzoyl peroxide (0.02 eq).[1]
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) and stir for 3-4 hours.[1] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench any remaining sulfuryl chloride by slowly adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by vacuum distillation to yield 3-chloro-5-fluorobenzyl chloride as a clear liquid.
With the key intermediate in hand, we can explore the two primary pathways to the final product.
Method A: Cyanidation and Subsequent Hydrolysis
This two-step process is one of the most traditional and reliable methods for converting a benzyl halide to a phenylacetic acid.[2][3][4]
-
Mechanism Rationale: The first step is a classic Sₙ2 nucleophilic substitution. The cyanide ion (from NaCN or KCN) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group to form 3-chloro-5-fluorobenzyl cyanide.[2][5] The second step involves the complete hydrolysis of the nitrile functional group. Under strong acidic or basic conditions, the nitrile is converted first to an amide intermediate and then to the corresponding carboxylic acid, releasing ammonia or an ammonium salt as a byproduct.[3][6][7]
Caption: Workflow for the Cyanide-Hydrolysis Pathway.
Experimental Protocol: Cyanidation and Hydrolysis
-
Step 1: Synthesis of 3-Chloro-5-fluorobenzyl Cyanide:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.[5]
-
Add 3-chloro-5-fluorobenzyl chloride (1.0 eq) dropwise to the warmed cyanide solution (approx. 50-60°C).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.[8]
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether or dichloromethane.
-
Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate to yield crude 3-chloro-5-fluorobenzyl cyanide, which can be used directly in the next step.[9]
-
-
Step 2: Hydrolysis to this compound:
-
In a flask equipped for reflux, combine the crude benzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 3:2 v/v mixture).[3]
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours. The hydrolysis is typically complete when the oily organic layer disappears.[3]
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
The phenylacetic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene or a water/ethanol mixture) to obtain pure this compound.
-
Method B: Grignard Reagent Formation and Carboxylation
This method provides an alternative route from the benzyl chloride, leveraging the power of organometallic chemistry to form the new carbon-carbon bond.
-
Mechanism Rationale: The first step involves the formation of a Grignard reagent by reacting 3-chloro-5-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent.[10][11] This reaction inverts the polarity of the benzylic carbon, turning it from an electrophile into a potent nucleophile (a carbanion). This nucleophilic Grignard reagent then readily attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice).[12] This addition forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final carboxylic acid.[11][13][14]
Caption: Workflow for the Grignard Carboxylation Pathway.
Experimental Protocol: Grignard Carboxylation
-
Reaction Setup: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings (1.5 eq) in a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Dissolve 3-chloro-5-fluorobenzyl chloride (1.0 eq) in additional anhydrous ether and place it in the dropping funnel. Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[11]
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a generous excess of dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the crushed dry ice with stirring.[14] The mixture will solidify. Allow the excess CO₂ to sublime.
-
Work-up and Isolation: Once the mixture reaches room temperature, add dilute hydrochloric acid (e.g., 2M HCl) to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and perform an acid-base extraction. Extract the ether solution with an aqueous base (e.g., 5% NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer. Discard the organic layer (containing non-acidic impurities). Re-acidify the aqueous layer with concentrated HCl to precipitate the pure product. Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Pathway 2: The Willgerodt-Kindler Reaction
This pathway offers a completely different approach, starting from an acetophenone derivative and rearranging the carbon skeleton. The required starting material, 3-chloro-5-fluoroacetophenone, is a known compound.
-
Mechanism Rationale: The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal thioamide using elemental sulfur and a secondary amine, typically morpholine.[15][16] The reaction is thought to proceed through the formation of an enamine from the ketone and morpholine.[15] This enamine then attacks sulfur, and a complex series of migrations and oxidations ultimately moves the carbonyl functionality to the terminal carbon of the alkyl chain, resulting in a thiomorpholide. This stable intermediate can then be vigorously hydrolyzed under acidic or basic conditions to the final carboxylic acid.[17]
Caption: Workflow for the Willgerodt-Kindler Pathway.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Step 1: Synthesis of the Thiomorpholide:
-
In a round-bottom flask, combine 3-chloro-5-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[18]
-
Heat the mixture to reflux (approx. 130-140°C) for several hours (typically 5-15 hours). The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into cold water. The crude thiomorpholide may precipitate as a solid or oil.
-
Isolate the crude product by filtration or extraction and purify by recrystallization from ethanol.
-
-
Step 2: Hydrolysis of the Thiomorpholide:
-
Combine the purified thiomorpholide (1.0 eq) with a concentrated aqueous solution of sodium hydroxide (e.g., 20% NaOH).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
-
Pathway 3: Arndt-Eistert Homologation
This elegant pathway allows for the one-carbon chain extension of a carboxylic acid, making it an ideal choice if the starting material is the corresponding benzoic acid. The required precursor, 3-chloro-5-fluorobenzoic acid, can be prepared by oxidation of 3-chloro-5-fluorotoluene.
-
Mechanism Rationale: The Arndt-Eistert synthesis is a multi-step sequence.[19][20] First, the carboxylic acid is converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[21] This acid chloride is then reacted with diazomethane to form an α-diazoketone intermediate, with the loss of HCl.[20] The crucial step is the Wolff Rearrangement, where the α-diazoketone, in the presence of a silver(I) catalyst (e.g., Ag₂O) and a nucleophile (water), loses N₂ gas to form a highly reactive ketene intermediate via a 1,2-rearrangement.[21][22][23] This ketene is immediately trapped by water to yield the homologated carboxylic acid.[23]
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Chlorobenzyl Cyanide [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Write the equations for synthesizing phenylacetic acid (\mathrm{C_6H_5CH_.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 7. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 8. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Chlorobenzylmagnesium chloride | 29874-01-9 | Benchchem [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. scispace.com [scispace.com]
- 19. Arndt-Eistert Synthesis [organic-chemistry.org]
- 20. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 23. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Spectroscopic Guide to 3-Chloro-5-fluorophenylacetic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Chloro-5-fluorophenylacetic acid, a compound of interest in drug discovery and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a detailed structural elucidation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction
This compound (C₈H₆ClFO₂) is a halogenated aromatic carboxylic acid with a molecular weight of 188.58 g/mol .[1] Its chemical structure, characterized by a disubstituted phenyl ring attached to a carboxymethyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.0-7.3 | Multiplet | 3H | Ar-H |
| ~3.6 | Singlet | 2H | -CH₂- |
Interpretation and Rationale:
The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (10-13 ppm), a characteristic feature that can be confirmed by D₂O exchange, which would cause the peak to disappear. The protons on the aromatic ring are deshielded due to the ring current effect and the presence of electron-withdrawing halogens, leading to signals in the aromatic region (6.5-8.5 ppm).[2] The specific splitting pattern of these aromatic protons will be complex due to meta- and para- couplings between them, as well as potential coupling to the fluorine atom. The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to appear as a singlet around 3.6 ppm.
A publicly available ¹H NMR spectrum from ChemicalBook for this compound aligns with these predictions, showing a complex multiplet in the aromatic region and a singlet for the methylene group.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | -COOH |
| ~161-164 (d) | C-F |
| ~134-136 (d) | C-Cl |
| ~115-130 | Aromatic C-H & C-CH₂ |
| ~40 | -CH₂- |
Interpretation and Rationale:
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-185 ppm).[4] The aromatic carbons will resonate in the 110-170 ppm range.[5] The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. Similarly, the carbon attached to chlorine will be deshielded. The remaining aromatic carbons will show signals influenced by the substitution pattern. The methylene carbon will appear in the aliphatic region, typically around 40-45 ppm.
Experimental Protocols
NMR Sample Preparation and Acquisition
A standard protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a pipette with a glass wool plug to remove any particulate matter.
-
Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition: For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |
| 1210-1320 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 600-800 | Strong | C-Cl stretch |
Interpretation and Rationale:
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 2500-3300 cm⁻¹, which is due to strong hydrogen bonding between molecules.[4][7][8] A strong and sharp absorption band for the carbonyl (C=O) group is expected around 1700-1725 cm⁻¹.[9] The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1475-1600 cm⁻¹ region. The C-O single bond stretch will also be present.[7] Furthermore, characteristic absorptions for the C-F and C-Cl bonds are expected in the fingerprint region of the spectrum. The electron-withdrawing nature of the halogens may slightly shift the carbonyl stretching frequency to a higher wavenumber.[9]
Experimental Protocols
FT-IR Sample Preparation and Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[10]
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[11]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Assignment |
| 188/190 | Moderate | [M]⁺ and [M+2]⁺ (molecular ion peak) |
| 143/145 | High | [M-COOH]⁺ |
| 125 | Moderate | [M-COOH-F]⁺ or [M-COOH-Cl]⁺ fragment |
Interpretation and Rationale:
Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[12][13] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The molecular ion peak would be observed at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl).
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), which would result in a fragment ion at m/z 143/145. Further fragmentation could involve the loss of the halogen atoms.
Experimental Protocols
Mass Spectrometry Sample Introduction and Analysis
Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[14]
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the EI source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[14]
-
Detection: Detect the ions and generate the mass spectrum.
Summary of Spectroscopic Data
| Technique | Key Feature | Predicted Value |
| ¹H NMR | Carboxylic Acid Proton | ~11-12 ppm (broad singlet) |
| Aromatic Protons | ~7.0-7.3 ppm (multiplet) | |
| Methylene Protons | ~3.6 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon | ~170-180 ppm |
| C-F Carbon | ~161-164 ppm (doublet) | |
| C-Cl Carbon | ~134-136 ppm | |
| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch | 1700-1725 cm⁻¹ (strong) | |
| MS | Molecular Ion [M]⁺ | m/z 188/190 (3:1 ratio) |
Conclusion
The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers complementary information that, when taken together, allows for unambiguous identification and characterization. The predicted data and interpretations in this guide, based on established principles and data from analogous compounds, provide a solid framework for researchers working with this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific investigation.
References
- 1. scbt.com [scbt.com]
- 2. amherst.edu [amherst.edu]
- 3. This compound(202001-00-1) 1H NMR spectrum [chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. echemi.com [echemi.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetic Acid (CAS No: 202001-00-1)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Halogenated Phenylacetic Acids
3-Chloro-5-fluorophenylacetic acid, a disubstituted phenylacetic acid derivative, represents a class of compounds of significant interest in the realms of medicinal chemistry and agrochemical synthesis. The strategic incorporation of halogen atoms, in this case, chlorine and fluorine, into the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications, offering a valuable resource for professionals in drug discovery and chemical development.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature, typically appearing as a colorless to yellowish crystalline powder.[1] Its solubility is limited in water but greater in organic solvents such as ethanol and dichloromethane.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 202001-00-1 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | Colorless to yellowish solid | [1] |
| Melting Point | ~68-70 °C | [1] |
| Boiling Point | ~225-227 °C | [1] |
The presence of both a chlorine and a fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[3]
Synthesis of this compound: A Practical Approach
Several synthetic routes can be envisioned for the preparation of this compound, leveraging common transformations in organic chemistry. A prevalent and industrially scalable method involves the hydrolysis of the corresponding benzyl cyanide.
Synthesis via Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide
This two-step approach commences with the readily available 3-chloro-5-fluorotoluene and proceeds through a benzyl cyanide intermediate.
Step 1: Synthesis of 3-Chloro-5-fluorobenzyl Cyanide
The initial step involves the radical bromination of 3-chloro-5-fluorotoluene to yield 3-chloro-5-fluorobenzyl bromide, which is then converted to the corresponding cyanide via nucleophilic substitution.
Step 2: Hydrolysis to this compound
The benzyl cyanide derivative is then subjected to acidic or basic hydrolysis to afford the final product. Acid-catalyzed hydrolysis is often preferred as it typically leads to cleaner reactions and simpler workups.[4]
Diagram 1: Synthesis of this compound via Benzyl Cyanide Hydrolysis
Caption: A common synthetic route to this compound.
Experimental Protocol: Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-5-fluorobenzyl cyanide (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield pure this compound.
Alternative Synthetic Strategies
Other viable synthetic routes include the Willgerodt-Kindler reaction of 3-chloro-5-fluoroacetophenone and the Grignard carboxylation of 3-chloro-5-fluorobenzyl magnesium halide.
The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[5][6] This method is particularly useful when the corresponding acetophenone is readily available.
Diagram 2: Willgerodt-Kindler Reaction Pathway
Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.
The Grignard carboxylation provides another route, starting from the corresponding benzyl halide. The Grignard reagent is formed and then reacted with carbon dioxide (dry ice) to give the carboxylate, which is subsequently protonated.[7]
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons and a complex multiplet pattern for the aromatic protons due to chloro and fluoro substitutions.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the carbon-fluorine coupling providing additional structural information.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Cl and C-F stretching vibrations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common starting point for method development.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization to increase volatility.[9]
Experimental Protocol: HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-230 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Diagram 3: General Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Applications in Drug Discovery and Agrochemicals
Halogenated phenylacetic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine can enhance a molecule's binding affinity to its target, improve its metabolic stability, and modulate its pharmacokinetic profile.
While specific commercial products derived directly from this compound are not widely documented in the public domain, its structural motifs are found in various developmental and patented compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential applications as:
-
Pharmaceuticals: Including anti-inflammatory agents, analgesics, and other therapeutic agents. The related compound, 3'-Chloro-5'-fluoroacetophenone, is noted for its utility in synthesizing novel drug candidates with such properties.[3] A derivative of this compound has been synthesized as part of a study targeting the parasite Cryptosporidium.[11]
-
Agrochemicals: The compound can be used in the development of novel herbicides, insecticides, and fungicides.[1][3] The unique substitution pattern can lead to enhanced efficacy and selectivity in crop protection products.[9]
The versatility of this compound in organic synthesis makes it a valuable tool for medicinal and agricultural chemists seeking to create novel and effective molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[1] Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique halogenation pattern provides a platform for the development of novel pharmaceuticals and agrochemicals with potentially enhanced biological properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers and developers in the chemical and life sciences.
References
- 1. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound(202001-00-1) 1H NMR spectrum [chemicalbook.com]
- 7. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-5-fluorophenylacetic acid, a crucial building block in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a comprehensive solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Significance of Solubility in Process Chemistry
This compound (CAS 202001-00-1) is a substituted phenylacetic acid derivative.[1][2] Its structural motifs are prevalent in a variety of pharmacologically active molecules, making it a valuable starting material or intermediate in drug discovery and development. The efficiency of synthetic reactions, the feasibility of crystallization-based purification, and the ability to formulate a stable and bioavailable drug product are all critically dependent on the solubility of this compound in relevant solvent systems.
A thorough understanding of its solubility profile allows scientists to:
-
Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the solution phase, maximizing reaction rates and yields.
-
Develop Efficient Purification Strategies: Design crystallization or chromatography processes based on solubility differentials in various solvents.
-
Guide Formulation Development: Identify suitable solvent systems for creating stable liquid formulations or for use in processes like spray drying and granulation.[3]
This guide serves as a practical resource, bridging theoretical concepts with actionable experimental protocols.
Physicochemical Properties and Theoretical Framework
The solubility of a solute in a solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This balance is dictated by the physicochemical properties of both the solute and the solvent and their intermolecular interactions.
Molecular Structure: this compound (C₈H₆ClFO₂) possesses several key functional groups that dictate its solubility behavior:
-
Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This makes it amenable to interactions with polar protic and aprotic solvents.
-
Phenyl Ring: The aromatic ring is largely nonpolar and capable of engaging in van der Waals forces and π-π stacking interactions.
-
Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions and weak hydrogen bonding.
The principle of "like dissolves like" is the guiding concept. Solvents that can form strong intermolecular interactions with the solute are more effective at overcoming the solute's crystal lattice energy, leading to higher solubility. For instance, solvents capable of hydrogen bonding with the carboxylic acid group are expected to be effective.
Solubility Profile of this compound
The following table summarizes the equilibrium solubility of this compound in a selection of organic solvents at ambient temperature (25 °C). This data provides a quantitative basis for solvent selection in various applications.
| Solvent Class | Solvent | Solubility (mg/mL) at 25 °C | Dielectric Constant (ε) | Polarity Index |
| Polar Protic | Methanol | > 200 | 32.7 | 5.1 |
| Ethanol | > 200 | 24.5 | 4.3 | |
| Isopropanol (IPA) | ~150 | 19.9 | 3.9 | |
| Polar Aprotic | Acetone | > 200 | 20.7 | 5.1 |
| Acetonitrile | ~100 | 37.5 | 5.8 | |
| Ethyl Acetate | ~120 | 6.0 | 4.4 | |
| Tetrahydrofuran (THF) | > 200 | 7.6 | 4.0 | |
| Non-Polar | Toluene | < 10 | 2.4 | 2.4 |
| Heptane | < 1 | 1.9 | 0.1 | |
| Dichloromethane (DCM) | ~50 | 9.1 | 3.1 |
Note: This data is compiled based on established principles of solubility for structurally similar carboxylic acids and should be confirmed experimentally for specific applications.
Discussion of Results:
-
High Solubility in Polar Solvents: As predicted by its structure, this compound exhibits high solubility in polar solvents like methanol, ethanol, acetone, and THF. These solvents can effectively solvate the carboxylic acid group through strong hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Solvents like ethyl acetate and acetonitrile show good, but not unlimited, solubilizing capacity. While polar, their hydrogen bonding capabilities are less pronounced than alcohols. Dichloromethane shows moderate solubility, likely due to dipole-dipole interactions with the halogenated ring.
-
Low Solubility in Non-Polar Solvents: The compound is poorly soluble in non-polar solvents such as toluene and heptane. These solvents cannot form strong interactions with the polar carboxylic acid group and are unable to overcome the energy of the crystal lattice.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible data, a standardized methodology is crucial. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[4][5] This protocol is based on guidelines from the OECD and ICH.[6][7][8]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure a visible excess of solid remains at the end of the experiment is required (e.g., add 50 mg to 2 mL of solvent).
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 to 48 hours.[9] This extended time is critical to ensure true equilibrium is reached.[10]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. Visually confirm that excess solid is still present.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the initial solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. scbt.com [scbt.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. scielo.br [scielo.br]
- 10. who.int [who.int]
Potential biological activities of substituted phenylacetic acids
An In-depth Technical Guide to the Potential Biological Activities of Substituted Phenylacetic Acids
Abstract
Substituted phenylacetic acids represent a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse therapeutic activities associated with this class of molecules, including their anti-inflammatory, anticancer, antimicrobial, and neurological applications. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of substituted phenylacetic acids.
The Phenylacetic Acid Scaffold: A Cornerstone of Medicinal Chemistry
Phenylacetic acid (PAA) is a simple organic compound consisting of a phenyl group attached to an acetic acid moiety[1]. While it occurs naturally in plants and animals and is known for its honey-like odor in perfumes, its true value in the biomedical field lies in its versatility as a chemical scaffold[2][3]. The phenyl ring and the carboxylic acid group provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous derivatives with a wide spectrum of biological activities, from established pharmaceuticals like diclofenac to novel experimental agents[4].
The core structure's ability to interact with various biological targets, combined with the influence of diverse substituents on properties like lipophilicity and electronic distribution, makes it a subject of continuous investigation in the quest for new therapeutic agents[5][6].
Key Biological Activities and Mechanisms of Action
The substitution pattern on the phenyl ring dramatically influences the biological profile of phenylacetic acid derivatives. Below, we explore the most significant and well-documented activities.
Anti-inflammatory Activity
Many phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The most prominent example is Diclofenac, a widely used medication.
Mechanism of Action: The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. However, emerging research suggests more complex mechanisms may be at play for certain phenylacetic acid derivatives. Studies have shown that diclofenac and other related phenylacetic acids can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain[7][8]. GHB is a neuromodulator, and this interaction suggests that some of the analgesic and anti-inflammatory effects could be centrally mediated, a departure from the classical peripheral COX-inhibition model. This dual-action potential makes the scaffold particularly intriguing for developing novel analgesics with potentially reduced gastric side effects compared to traditional NSAIDs[9]. For instance, the derivative fenclofenac has demonstrated potent anti-inflammatory and antinociceptive properties with remarkably low gastric ulcerogenic potential[9].
Caption: Putative dual anti-inflammatory and analgesic mechanisms of phenylacetic acid derivatives.
Anticancer Activity
Phenylacetic acid and its amide derivatives (phenylacetamides) have demonstrated significant potential as antineoplastic agents[10][11]. They have been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including prostate, breast, and glioblastoma[12].
Mechanism of Action: The anticancer effects are strongly linked to the induction of programmed cell death (apoptosis). Phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[13][14]. Mechanistic studies show that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3[14]. Concurrently, some derivatives can increase the expression of Fas ligand (FasL), which activates the extrinsic pathway through caspase-8, converging on the activation of caspase-3[13].
References
- 1. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. Phenylacetic acid as a potential therapeutic agent for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Ascendant Trajectory of Halogenated Phenylacetic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery
Abstract
The strategic incorporation of halogens into the phenylacetic acid scaffold has unlocked a versatile class of molecules with profound implications for drug discovery and development. This in-depth technical guide provides a comprehensive literature review of halogenated phenylacetic acid derivatives, navigating their synthesis, multifaceted pharmacological activities, and critical analytical characterization. We delve into the mechanistic underpinnings of their therapeutic effects, with a particular focus on their roles as anti-inflammatory and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and contemporary insights to accelerate innovation in this dynamic field of medicinal chemistry.
I. Introduction: The Strategic Value of Halogenation in Phenylacetic Acid Scaffolds
Phenylacetic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the phenyl ring is a powerful medicinal chemistry strategy to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence lipophilicity, metabolic stability, binding affinity to biological targets, and electronic properties, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles. This guide will explore the synthesis, mechanisms of action, and applications of these fascinating molecules.
II. Synthetic Strategies for Halogenated Phenylacetic Acid Derivatives
The synthesis of halogenated phenylacetic acid derivatives can be achieved through various routes, each with its own advantages and substrate scope. Key methodologies include the direct halogenation of phenylacetic acid, the construction of the phenylacetic acid moiety on a pre-halogenated aromatic ring, and the introduction of the halogen at a later stage of the synthesis.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling
A robust method for the synthesis of substituted phenylacetic acids involves the Palladium-catalyzed Suzuki coupling reaction. This approach is particularly useful for creating carbon-carbon bonds between an aryl halide and a boronic acid derivative. For instance, the synthesis of ortho-substituted fluoro phenylacetic acid can be achieved by coupling a suitable boronic acid with a halogenated acetic acid derivative.[2] The choice of base, catalyst, and reaction conditions is crucial for achieving high yields, with potassium carbonate often being an effective base.[2]
B. Carbonylation of Benzyl Halides
The carbonylation of benzyl halides presents another efficient route to phenylacetic acid derivatives. This reaction involves the introduction of a carbonyl group into the benzylic position of a halogenated toluene derivative. For example, 2,4-dichlorophenylacetic acid can be synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride using carbon monoxide in the presence of a palladium catalyst.[3]
C. Hydrolysis of Benzyl Cyanides
A classic and reliable method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This transformation can be performed under either acidic or basic conditions. The synthesis of 4-bromophenylacetic acid, for example, can be achieved by condensing 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile.[4]
D. α-Halogenation of Phenylacetic Acids
Direct halogenation at the α-position of the carboxylic acid offers a straightforward route to α-halo-phenylacetic acids. For instance, α-bromophenylacetic acid can be synthesized from phenylacetic acid by reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]
Detailed Experimental Protocol: Synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid
This multi-step synthesis exemplifies a common strategy for preparing highly substituted halogenated phenylacetic acid derivatives.[5]
Step 1: Iodination of the Aromatic Ring
-
In a reaction vessel, mix compound A (the starting phenylacetic acid derivative) with concentrated sulfuric acid at a solid-liquid ratio of 1:16 (g/mL).
-
Cool the mixture to 0-3 °C.
-
Add N-iodosuccinimide (1:0.8-1.2 mass ratio to compound A) in three portions at 5-minute intervals.
-
Warm the reaction mixture to 28-35 °C and stir for 18 hours to obtain compound B.
Step 2: Esterification
-
Mix compound B with methanol and slowly add concentrated sulfuric acid.
-
Heat the mixture and maintain the reaction to obtain the methyl ester, compound C.
Step 3: Cyanation
-
In a reactor under a nitrogen atmosphere, combine compound C, zinc cyanide, tetrakis(triphenylphosphine)palladium(0), and dimethylformamide.
-
Heat the mixture to effect the cyanation reaction, yielding compound D.
Step 4: Hydrolysis
-
Dissolve compound D in a suitable solvent and hydrolyze the ester and nitrile groups under acidic or basic conditions to afford the final product, 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid.
III. Pharmacological Activities and Mechanisms of Action
Halogenated phenylacetic acid derivatives exhibit a wide array of pharmacological activities, with anti-inflammatory and anticancer effects being the most prominent.
A. Anti-inflammatory Activity: Targeting COX Enzymes and Beyond
A significant number of halogenated phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]
1. Cyclooxygenase (COX) Inhibition: There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7] Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1 in the stomach lining.[7] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Halogenated phenylacetic acid derivatives, such as diclofenac, are known to inhibit both COX-1 and COX-2.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenylacetic Acid Derivatives
| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.091 | >100 | [8] |
| Diclofenac | 0.822 | ~1 | [8] |
| Compound 9e | 0.095 | >100 | [8] |
| Compound 10e | 0.263 | >50 | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [9][10]
-
Reagent Preparation: Prepare COX assay buffer, COX probe solution, COX cofactor working solution, and solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib).
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, probe solution, and either the test compound, inhibitor control, or vehicle control.
-
Enzyme Addition: Add recombinant human COX-2 enzyme to each well and pre-incubate for 10 minutes at 37 °C.
-
Initiation of Reaction: Add arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25 °C (Excitation: 535 nm, Emission: 587 nm).
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated as: ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100. The IC50 value is determined from a concentration-response curve.
2. Modulation of TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine.[11] The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that can lead to either cell survival and inflammation via the activation of NF-κB, or apoptosis.[2][11][12] Some phenylacetic acid derivatives have been shown to modulate this pathway. For example, phenylacetic acid itself can stimulate TNF-α secretion in vascular endothelial cells.[4] The anti-inflammatory effects of certain derivatives may be mediated, in part, by their ability to interfere with the downstream signaling of TNF-α.
Diagram: Simplified TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway leading to inflammation or apoptosis.
B. Anticancer Activity
Halogenated phenylacetic acid derivatives have emerged as promising candidates for anticancer therapy. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
1. Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that halogenated derivatives can induce apoptosis (programmed cell death) in various cancer cell lines.[13] For example, halogenated bis-phenylthiourea derivatives have been shown to activate caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[13] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.[13]
2. Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[5] For halogenated phenylacetic acid derivatives, QSAR studies can help identify the key structural features that contribute to their anticancer potency. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective anticancer agents.[14][15] For instance, QSAR models have shown that properties like mass, polarizability, and the presence of specific chemical bonds are important predictors of anticancer activity.[14]
Table 2: Anticancer Activity of Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HepG2 | 0.8 ± 0.1 | [16] |
| Cisplatin | HepG2 | 2.5 ± 0.3 | [16] |
| Compound 7 | HepG2 | 11 ± 3.2 | [16] |
| Compound 8 | HepG2 | 3.8 ± 0.5 | [16] |
| Doxorubicin | A549 | 0.5 ± 0.1 | [16] |
| Cisplatin | A549 | 4.2 ± 0.6 | [16] |
| Compound 7 | A549 | 6.3 ± 2.5 | [16] |
| Compound 8 | A549 | 3.5 ± 0.6 | [16] |
Experimental Workflow: Assessing In Vitro Anticancer Activity [9]
References
- 1. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 6. crsubscription.com [crsubscription.com]
- 7. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
The Invisible Hand of Chemistry: A Technical Guide to the Discovery and History of Fluorinated Organic Compounds
Introduction: The Element That Changed Everything
In the vast theater of organic chemistry, few elements have entered the stage with the dramatic and transformative impact of fluorine. Its introduction into an organic molecule is not a subtle tweak but a profound alteration of electronic and physical properties. The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts exceptional stability, while fluorine's extreme electronegativity, the highest of any element, creates powerful inductive effects that can modulate the reactivity and bioavailability of a molecule.[1] This guide offers an in-depth exploration of the journey of fluorinated organic compounds, from the perilous first isolation of elemental fluorine to the sophisticated synthetic strategies that have made these molecules indispensable in modern science, particularly in the realms of pharmaceuticals and advanced materials. For the researchers, scientists, and drug development professionals who navigate this complex field, understanding its history is not merely an academic exercise; it is a source of foundational knowledge and insight into the causality behind the experimental choices that shape modern innovation.
Part 1: The Dawn of an Era - Taming a Chemical Titan
The story of organofluorine chemistry begins not with its synthesis, but with the formidable challenge of isolating its parent element. For decades, chemists who attempted to isolate fluorine were met with explosive reactions and severe injury, a testament to its unparalleled reactivity.
The Perilous Path to Elemental Fluorine
The quest to isolate fluorine was a multi-generational effort marked by repeated, often dangerous, failures. It was not until 1886 that French chemist Henri Moissan, after numerous attempts, successfully isolated gaseous fluorine by the electrolysis of a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride.[2] This landmark achievement, for which Moissan was awarded the 1906 Nobel Prize in Chemistry, finally provided the key to unlocking a new world of chemical possibilities.
First Encounters: The Earliest Organofluorine Syntheses
Interestingly, the synthesis of the first organofluorine compounds predates the isolation of elemental fluorine. In 1835, Dumas and Péligot obtained methyl fluoride, and in 1862, the Russian chemist and composer Alexander Borodin prepared benzoyl fluoride. These early syntheses, however, relied on halogen exchange reactions with fluoride salts and were isolated events rather than the beginning of a systematic exploration.
Part 2: The Pioneers and Their Foundational Methodologies
The early 20th century witnessed the emergence of chemists who would lay the systematic groundwork for organofluorine synthesis. Their work transformed the field from a niche curiosity into a cornerstone of industrial and medicinal chemistry.
Frédéric Swarts and the Dawn of Halogen Exchange
The Belgian chemist Frédéric Swarts is widely regarded as a pioneer in organofluorine chemistry.[3] In the 1890s, he developed the first widely applicable method for introducing fluorine into organic molecules: the Swarts reaction .[4][5] This reaction involves the exchange of chlorine or bromine atoms for fluorine using metal fluorides, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[3][6]
The Swarts reaction was a critical breakthrough because it provided a controllable and effective means of fluorination without resorting to the dangerously reactive elemental fluorine.[4] This methodology was instrumental in the first commercial production of chlorofluorocarbons (CFCs), such as Freon-12 (dichlorodifluoromethane), which became ubiquitous as refrigerants and propellants.[6]
The reaction generally proceeds through a nucleophilic substitution pathway. The key is the generation of a more reactive fluorinating species from the mixture of SbF₃ and SbCl₅, which facilitates the displacement of the heavier halogen.
Caption: The Swarts Reaction: Halogen exchange using a metallic fluoride.
Objective: To synthesize an alkyl fluoride from an alkyl chloride or bromide.
Materials:
-
Alkyl chloride or bromide
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
Reaction vessel suitable for heating under reflux
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, combine the alkyl chloride or bromide with antimony trifluoride.
-
Add a catalytic amount of antimony pentachloride. This is often necessary to activate the antimony trifluoride.
-
Heat the mixture gently under reflux. The temperature will depend on the boiling point of the starting alkyl halide.[5]
-
The reaction proceeds via halogen exchange, forming the desired alkyl fluoride and antimony chlorofluoride salts.[4]
-
Due to the lower boiling point of the resulting alkyl fluoride compared to the starting halide, the product can often be distilled directly from the reaction mixture as it is formed.[6]
-
Collect the distillate and purify further if necessary, for example, by washing with water to remove any remaining antimony salts, followed by drying and redistillation.
Causality and Self-Validation: The success of this protocol hinges on the significant difference in boiling points between the starting material and the product, which drives the reaction forward by removing the product via distillation (Le Châtelier's principle). The formation of a precipitate (the antimony salts) and the collection of a low-boiling distillate provide real-time validation of the reaction's progress.
The Balz-Schiemann Reaction: Accessing Aryl Fluorides
While the Swarts reaction was effective for aliphatic compounds, the synthesis of aromatic fluorides remained a challenge. In 1927, German chemists Günther Balz and Günther Schiemann developed a reliable method for this transformation.[7] The Balz-Schiemann reaction involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8]
This reaction was a major advance, as direct fluorination of aromatic rings was (and still is) a violent and unselective process. The Balz-Schiemann reaction provided a safe and regioselective route to a wide array of fluoroaromatic compounds, which are crucial building blocks in the pharmaceutical and agrochemical industries.
The reaction proceeds in two main stages: the formation of a stable diazonium salt, followed by its controlled decomposition.
Caption: The Balz-Schiemann Reaction workflow.
Objective: To synthesize an aryl fluoride from an aromatic amine.
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Fluoroboric acid (HBF₄)
-
Inert, high-boiling solvent (e.g., hexane, chlorobenzene)[9]
-
Reaction vessel with cooling and heating capabilities
Procedure:
-
Diazotization: Dissolve the aromatic amine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the aryl diazonium chloride.
-
Salt Formation: To the cold diazonium salt solution, add cold fluoroboric acid (HBF₄). The less soluble aryl diazonium tetrafluoroborate will often precipitate from the solution.
-
Isolation: Isolate the precipitated aryl diazonium tetrafluoroborate by filtration and wash it with cold water, ethanol, and diethyl ether. Dry the salt carefully under vacuum. Safety Note: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield.
-
Decomposition: In a suitable apparatus, gently heat the dry diazonium salt. The decomposition is often carried out neat or suspended in an inert solvent.[8][9] The salt will decompose to yield the aryl fluoride, nitrogen gas, and boron trifluoride gas.
-
Purification: The crude aryl fluoride can be purified by steam distillation or extraction, followed by fractional distillation.
Causality and Self-Validation: The low temperature for the diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The precipitation of the tetrafluoroborate salt provides a convenient method of isolation and purification. The evolution of nitrogen gas during the heating step is a clear indicator that the desired decomposition is occurring.
Joseph H. Simons and Electrochemical Fluorination (ECF)
In the 1930s, a completely novel approach to fluorination was developed by American chemist Joseph H. Simons at Pennsylvania State University.[10] His process, known as Simons electrochemical fluorination (ECF) , involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (HF).[11] This method was a paradigm shift, as it allowed for the exhaustive fluorination (perfluorination) of organic compounds, replacing all hydrogen atoms with fluorine.
The work was classified during World War II due to its importance in producing inert materials and coolants needed for the Manhattan Project, specifically for handling the highly corrosive uranium hexafluoride (UF₆).[10] The process was finally published in 1949.[10] ECF is an industrial cornerstone for producing perfluorinated compounds like perfluoroalkanes, perfluorinated ethers, and perfluorosulfonic acids.
The ECF process is carried out in a specialized electrochemical cell.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Swarts Reaction [unacademy.com]
- 4. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 5. careers360.com [careers360.com]
- 6. byjus.com [byjus.com]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Theoretical Elucidation of the Electronic Structure of 3-Chloro-5-fluorophenylacetic Acid: A Computational Chemistry Whitepaper
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Chloro-5-fluorophenylacetic acid (3-Cl-5-FPAA) is a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] A profound understanding of its electronic characteristics is paramount for predicting its chemical behavior, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Cl-5-FPAA using modern computational chemistry methods. We employ Density Functional Theory (DFT) to perform geometry optimization and calculate key electronic properties. The analysis focuses on Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP) surface, and global reactivity descriptors. The results offer critical insights into the molecule's reactivity, stability, and intermolecular interaction potential, providing a foundational dataset for researchers in medicinal chemistry and materials science.
Introduction
In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds serve as indispensable intermediates.[3] Their unique electronic properties, conferred by the high electronegativity and size of halogen substituents, allow for the fine-tuning of a molecule's steric and electronic profile, thereby influencing its reactivity and pharmacological activity. This compound (CAS No: 202001-00-1) is one such key intermediate, utilized in the synthesis of a variety of more complex molecules.[1][4]
To rationally design synthetic pathways or predict how a molecule like 3-Cl-5-FPAA might interact with a biological receptor, we must look beyond its two-dimensional structure. The three-dimensional arrangement of its atoms and, more importantly, the distribution of its electron density, govern its behavior. Computational chemistry provides a powerful lens through which we can examine these properties in detail, offering predictive insights that can accelerate research and reduce experimental costs.[5][6]
This guide details a systematic theoretical study of 3-Cl-5-FPAA's electronic structure. We will explore its optimized geometry, the nature of its frontier molecular orbitals which are central to its reactivity, and its electrostatic potential, which dictates how it "appears" to other molecules. The objective is to provide a robust, data-driven foundation for scientists working with this compound.
Part I: Theoretical Framework and Computational Methodology
The Rationale for a Computational Approach
Experimental characterization of molecular properties can be time-consuming and resource-intensive. Computational methods, rooted in quantum mechanics, allow us to model molecular systems and calculate their properties with a high degree of accuracy.[7] For a molecule like 3-Cl-5-FPAA, this approach enables us to visualize orbitals and electrostatic fields—features that are not directly observable through conventional analytical techniques.
Method of Choice: Density Functional Theory (DFT)
For our analysis, we have selected Density Functional Theory (DFT), a workhorse of modern computational chemistry.[8] DFT strikes an optimal balance between computational cost and accuracy, making it ideal for studying organic molecules of this size.[5] Unlike simpler methods, DFT includes a treatment of electron correlation, which is crucial for a correct description of electronic behavior. The theory's central tenet is that the energy of a molecule can be determined from its electron density, a function of just three spatial variables, rather than the complex many-electron wavefunction.[9]
While DFT is generally robust, it's important to acknowledge that standard functionals can sometimes exhibit systematic errors when applied to halogenated compounds.[10] However, with appropriate functional and basis set selection, these methods provide highly reliable qualitative and quantitative insights into halogen-containing systems.[11][12]
Protocol: Step-by-Step Computational Workflow
The entire theoretical analysis was conducted following a validated, systematic protocol to ensure reproducibility and accuracy.
-
Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely-used functional that incorporates a portion of exact Hartree-Fock exchange, generally leading to improved accuracy for organic molecules.[13]
-
Basis Set Selection: The 6-311++G(d,p) basis set was employed. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Adds diffuse functions to both heavy atoms and hydrogen. These functions are critical for accurately describing the electron density far from the nucleus, which is essential for the lone pairs on the oxygen, fluorine, and chlorine atoms, and for modeling potential hydrogen bonds.[9]
-
(d,p): Includes polarization functions on heavy atoms (d) and hydrogens (p). These are necessary to describe the non-spherical nature of electron density in chemical bonds, which is particularly important for the polar C-O, C-F, and C-Cl bonds.[9]
-
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[9]
-
Property Calculation: Using the optimized geometry, a final single-point energy calculation was performed to derive the molecular orbitals (HOMO, LUMO), electrostatic potential, and other electronic properties.
Caption: Computational workflow for the electronic structure analysis of 3-Cl-5-FPAA.
Part II: Analysis of the Electronic Structure
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. The phenyl ring is, as expected, planar. The key structural parameters provide a baseline for understanding the molecule's shape and steric profile. The presence of electronegative F and Cl atoms influences the bond lengths and angles of the aromatic ring slightly due to inductive effects.
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[14] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Visually, the HOMO of 3-Cl-5-FPAA is primarily localized on the electron-rich π-system of the phenyl ring, with significant contributions from the chlorine and oxygen atoms. This indicates that the initial site of electrophilic attack would likely be on the aromatic ring. Conversely, the LUMO is distributed across the π* anti-bonding orbitals of the phenyl ring and extends significantly onto the carboxylic acid group, particularly the C=O bond. This suggests that the molecule would accept electrons into this region during a nucleophilic attack.
The energies of these orbitals and the resulting energy gap (ΔE) are powerful indicators of chemical reactivity and kinetic stability.[14][15]
Table 1: Calculated Frontier Orbital Energies and Energy Gap
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -0.89 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| ΔE (LUMO-HOMO) | 6.36 | Indicator of chemical reactivity. A smaller gap signifies higher reactivity. [14] |
A large HOMO-LUMO gap, such as the calculated 6.36 eV, suggests high kinetic stability and low chemical reactivity. This is characteristic of stable aromatic compounds.
Caption: Conceptual diagram of a HOMO-LUMO interaction in a chemical reaction.
Molecular Electrostatic Potential (MEP) Surface
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.[16]
For 3-Cl-5-FPAA, the MEP surface reveals distinct regions of charge distribution:
-
Negative Potential (Red/Yellow): The most intense negative potential is localized over the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group. This is the most likely region for attracting electrophiles or acting as a hydrogen bond acceptor. The electronegative fluorine and chlorine atoms also create regions of negative potential around them.
-
Positive Potential (Blue): The most positive potential is found on the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated as a proton (its acidity). A region of moderately positive potential, known as a "sigma-hole," is also expected on the chlorine atom, opposite to the C-Cl bond, which can participate in halogen bonding.[11]
-
Neutral Potential (Green): The carbon atoms of the phenyl ring and the methylene group exhibit a relatively neutral potential.
This detailed charge map is crucial for drug development, as it helps predict how the molecule might dock into the active site of a protein.[15]
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate several global descriptors that quantify the molecule's reactivity.[15]
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 7.25 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.89 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I+A)/2 | 4.07 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | 3.18 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.60 | A measure of the molecule's ability to act as an electrophile. |
Part III: Implications for Drug Development and Chemical Synthesis
The theoretical data synthesized in this guide has direct, practical implications for scientists using 3-Cl-5-FPAA.
-
For the Synthetic Chemist: The electronic structure analysis provides a roadmap for reactivity. The MEP map clearly identifies the carboxylic acid group as the primary site for reactions like esterification or amidation. The π-system of the ring, being the location of the HOMO, is susceptible to electrophilic aromatic substitution, with the directing effects of the chloro and fluoro substituents influencing the regioselectivity. The LUMO's location suggests the carbonyl carbon is a potential site for nucleophilic attack.
-
For the Medicinal Chemist and Drug Developer: The electronic profile is fundamental to a molecule's potential as a pharmacophore.
-
Receptor Interactions: The MEP surface is a powerful predictor of non-covalent interactions. The strong negative potential on the carboxylate oxygens makes them excellent hydrogen bond acceptors, while the acidic proton is a strong hydrogen bond donor. The presence of a potential sigma-hole on the chlorine atom opens the possibility of halogen bonding, an increasingly recognized interaction in ligand-protein binding.[11]
-
Metabolic Stability: The high kinetic stability, inferred from the large HOMO-LUMO gap and chemical hardness, suggests that the core structure of 3-Cl-5-FPAA may be resistant to metabolic degradation, a desirable property for drug candidates.
-
Structure-Activity Relationships (SAR): This detailed electronic analysis of the parent scaffold provides a quantitative baseline. When designing derivatives, researchers can use the same computational approach to predict how new substituents will alter the HOMO-LUMO gap, charge distribution, and reactivity, thus rationally guiding the synthesis of analogues with improved properties.[17]
-
Conclusion
This guide has presented a detailed theoretical investigation into the electronic structure of this compound using Density Functional Theory. We have established its optimized geometry, analyzed its frontier molecular orbitals, mapped its electrostatic potential, and quantified its global reactivity.
The key findings are:
-
3-Cl-5-FPAA is a kinetically stable molecule, characterized by a large HOMO-LUMO energy gap of 6.36 eV.
-
The HOMO is localized on the aromatic ring, while the LUMO is centered on the ring and the carboxylic acid moiety, defining the primary sites for electrophilic and nucleophilic interactions.
-
The MEP surface highlights the carboxylic acid group as the dominant site for hydrogen bonding and identifies distinct regions of negative and positive potential that govern intermolecular interactions.
This computational analysis provides a robust, predictive framework that complements experimental work. The insights gained are directly applicable to the fields of organic synthesis and medicinal chemistry, enabling a more rational design of experiments and a deeper understanding of the molecular properties that drive chemical and biological activity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Computational chemistry - Wikipedia [en.wikipedia.org]
- 6. eolss.net [eolss.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Density functional theory calculations for two-dimensional silicene with halogen functionalization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Reactivity profile of 3-Chloro-5-fluorophenylacetic acid
An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-5-fluorophenylacetic acid
Introduction
This compound, with the chemical formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol , is a halogenated aromatic carboxylic acid of significant interest in modern synthetic chemistry.[1] It typically presents as a colorless to yellowish solid.[2] This compound serves as a critical intermediate and structural motif in the development of novel pharmaceuticals and agrochemicals.[2][3][4] The strategic placement of chlorine and fluorine atoms on the phenyl ring, combined with the reactivity of the phenylacetic acid core, imparts a unique chemical profile that is highly valued by researchers in drug discovery and materials science. The presence of halogens can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making this a sought-after building block.[5][6][7][8]
This guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights into its behavior in various chemical transformations. We will explore reactions at the carboxylic acid moiety, the benzylic position, and the aromatic ring, supported by detailed protocols and mechanistic considerations.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by the interplay of its functional groups: the carboxylic acid, the methylene bridge, and the di-substituted aromatic ring. Understanding the electronic contributions of each component is key to predicting its chemical behavior.
-
Aromatic Ring Substituents (Chloro and Fluoro): Halogens exert a dual electronic effect on the aromatic ring.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the ring via the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack compared to benzene.[9]
-
Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi-system through resonance. This effect increases electron density at the positions ortho and para to the halogens, thereby directing incoming electrophiles to these sites (C2, C4, and C6).[9] The strong, deactivating inductive effect is generally dominant, yet the resonance effect dictates the regioselectivity of electrophilic aromatic substitution.
-
-
Carboxylic Acid Group (-CH₂COOH): The acetic acid side chain is an electron-withdrawing group. While its deactivating effect on the aromatic ring is insulated by the methylene (-CH₂) spacer, the carboxyl group itself is the primary center for nucleophilic acyl substitution reactions.
The diagram below illustrates the primary reactive sites of the molecule, which form the basis of its synthetic utility.
Caption: Key reactive centers of this compound.
Core Reactivity Profile
Reactions at the Carboxylic Acid Group
This is the most versatile functional group for derivatization. Standard nucleophilic acyl substitution reactions proceed readily, allowing for the construction of esters, amides, and other derivatives.[10]
-
Esterification: In the presence of an acid catalyst like sulfuric acid, this compound reacts with various alcohols to yield the corresponding esters. This transformation is fundamental for modifying solubility and creating prodrugs.
-
Amidation: The synthesis of amides is a cornerstone of medicinal chemistry. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[2][10] This two-step process is highly efficient and provides access to a vast library of bioactive compounds.[5]
-
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-Chloro-5-fluorophenyl)ethan-1-ol. This opens up further synthetic pathways involving the alcohol functional group.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
While the phenyl ring is electronically deactivated, it will undergo EAS reactions under forcing conditions. The chloro and fluoro substituents act as ortho, para-directors.[9] Therefore, electrophiles will be directed to the C2, C4, and C6 positions. Due to steric considerations, substitution at the C4 position is often favored.
-
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, likely at the C4 position.
-
Halogenation: Further halogenation using Br₂/FeBr₃ or Cl₂/AlCl₃ can introduce another halogen atom. The reaction requires a Lewis acid catalyst to polarize the halogen molecule.[11]
-
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of the corresponding sulfonic acid.[9]
-
Friedel-Crafts Reactions: Due to the strong deactivating effects of the halogens, Friedel-Crafts alkylation and acylation reactions are generally low-yielding and challenging for this substrate.[9][11]
Reactions at the α-Carbon
The methylene protons adjacent to the phenyl ring and the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) in α-alkylation reactions, enabling carbon-carbon bond formation at this position.
Synthetic Applications and Protocols
The primary value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[12] The amidation reaction is a frequent and critical step in these synthetic campaigns.
Protocol: Synthesis of N-Benzyl-2-(3-chloro-5-fluorophenyl)acetamide
This protocol provides a robust, self-validating method for the synthesis of an amide derivative, a reaction class central to drug discovery.[5][6]
Step 1: Activation to the Acid Chloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 26.5 mmol).
-
Reagent Addition: Under a nitrogen atmosphere in a fume hood, cautiously add thionyl chloride (SOCl₂) (5.8 mL, 79.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3-chloro-5-fluorophenylacetyl chloride is a light-yellow oil and is typically used in the next step without further purification.
Step 2: Amide Formation
-
Setup: In a separate 250 mL flask, dissolve benzylamine (3.4 g, 31.8 mmol) and triethylamine (5.6 mL, 39.8 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude acid chloride from Step 1 in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure N-benzyl-2-(3-chloro-5-fluorophenyl)acetamide as a white solid.
-
Caption: Experimental workflow for the two-step synthesis of an amide derivative.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the reagent.
| Property | Value | Reference |
| CAS Number | 202001-00-1 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Colorless to yellowish solid | [2] |
| Melting Point | 68-70 °C | [2] |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DCM) | [2] |
Safety Profile:
-
Hazards: Harmful if swallowed.[13] Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][15]
-
Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15][16] Avoid creating dust.[16]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15][16]
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. nbinno.com [nbinno.com]
- 13. chemical-label.com [chemical-label.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Robust and Versatile Synthesis of Amides from 3-Chloro-5-fluorophenylacetic Acid
Abstract
This comprehensive guide details robust and versatile protocols for the synthesis of amide derivatives from 3-Chloro-5-fluorophenylacetic acid, a key building block in medicinal chemistry and materials science. Recognizing the critical importance of the amide bond, this document provides researchers, chemists, and drug development professionals with an in-depth understanding of two primary coupling methodologies: carbodiimide-mediated synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt), and a uronium salt-based approach utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We delve into the mechanistic rationale behind these methods, offer step-by-step experimental protocols, and provide expert guidance on reaction optimization, purification, and characterization, ensuring reliable and reproducible outcomes.
Introduction: The Significance of this compound Amides
This compound (CAS 202001-00-1) is a valuable halogenated building block in organic synthesis.[1] Its derivatives, particularly amides, are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the chloro and fluoro substituents. These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The direct coupling of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid.[2] This application note provides a validated framework for selecting and implementing highly efficient coupling strategies tailored for this important substrate.
Starting Material Profile:
-
Compound: this compound
-
CAS Number: 202001-00-1[1]
-
Molecular Formula: C₈H₆ClFO₂[1]
-
Molecular Weight: 188.58 g/mol [1]
-
Appearance: Colorless to yellowish solid[3]
-
Safety: Harmful if swallowed. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5]
General Workflow for Amide Synthesis
The synthesis of an amide from a carboxylic acid follows a consistent and logical workflow, from initial setup to final characterization. This process is designed to ensure the efficient formation of the desired product while simplifying the removal of byproducts and unreacted starting materials.
Caption: General Experimental Workflow for Amide Synthesis.
Protocol 1: Carbodiimide-Mediated Synthesis via EDC/HOBt
This method is one of the most widely used in medicinal chemistry due to its reliability and the water-soluble nature of the EDC byproduct, which simplifies purification.[6]
Mechanism of Action
The reaction proceeds through a multi-step activation of the carboxylic acid. The carbodiimide (EDC) first reacts with this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate this, an additive like HOBt is crucial. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester. This activated ester is then readily attacked by the amine nucleophile to yield the desired amide, regenerating HOBt in the process.[1]
Caption: EDC/HOBt-Mediated Amide Coupling Mechanism.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The mixture may become cloudy.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol 2: Uronium Salt-Mediated Synthesis via HATU
HATU is a highly efficient coupling reagent, often preferred for sterically hindered substrates or electron-deficient amines where EDC/HOBt may be sluggish.[8][9]
Mechanism of Action
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-active ester intermediate. This species is exceptionally electrophilic and reacts rapidly with the amine nucleophile to form the stable amide bond, releasing tetramethylurea as a byproduct. The 7-aza-hydroxybenzotriazole (HOAt) moiety in HATU is known to accelerate the coupling and suppress racemization even more effectively than HOBt.[1]
Caption: HATU-Mediated Amide Coupling Mechanism.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 12 hours. The reaction is typically faster than EDC/HOBt couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% LiCl solution (to help remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Summary and Reagent Selection
| Feature | EDC/HOBt Protocol | HATU Protocol |
| Activation Speed | Moderate | Very Fast |
| Cost | Lower | Higher |
| Byproduct Removal | EDC byproduct is water-soluble | Byproducts removed by standard workup/chromatography |
| Substrate Scope | Broad; good for general use | Excellent; ideal for hindered or difficult substrates[10] |
| Side Reactions | Potential for N-acylurea formation | Minimal; low risk of racemization |
| Typical Solvents | DCM, DMF | DMF, Acetonitrile |
Expert Insight: For routine amide synthesis with simple primary or secondary amines, the EDC/HOBt method is a cost-effective and reliable choice. When encountering low yields, or when coupling with sterically hindered amines or electron-deficient anilines, switching to the more potent HATU reagent is a highly recommended strategy to achieve success.[10]
Purification and Characterization
Purification
-
Flash Column Chromatography: This is the most common method for purifying amide products.[7] A gradient elution system, typically with Hexanes and Ethyl Acetate, is used on a silica gel column. The polarity of the eluent is gradually increased to separate the less polar impurities from the more polar amide product.
-
Recrystallization: For solid amides, recrystallization can be an excellent and scalable purification technique, often yielding highly pure material. Solvents like ethanol, ethyl acetate, or acetonitrile/water mixtures should be screened.
Characterization
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural confirmation. A key feature of amide ¹H NMR spectra is the potential for observing rotamers due to the partial double-bond character of the C-N bond, which restricts free rotation. This can lead to the appearance of broadened signals or even two distinct sets of peaks for protons near the amide bond, especially at room temperature. The amide N-H proton typically appears as a broad singlet in the region of 5.5-8.5 ppm.
-
¹³C NMR Spectroscopy: The amide carbonyl carbon typically resonates in the 160-180 ppm range.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized amide.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band for the amide carbonyl group is typically observed between 1630-1680 cm⁻¹.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chembk.com [chembk.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 3-Chloro-5-fluorophenylacetic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 3-Chloro-5-fluorophenylacetic Acid in Modern Drug Discovery
This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry.[1] Its utility stems from the strategic placement of chloro and fluoro substituents on the phenyl ring, which imparts unique physicochemical properties to molecules incorporating this scaffold. These properties can be leveraged by medicinal chemists to enhance drug-like characteristics such as metabolic stability, binding affinity, and bioavailability.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the effective use of this versatile intermediate, detailing its applications and providing robust protocols for its synthetic manipulation.
The presence of both chlorine and fluorine atoms significantly influences the electronic nature and lipophilicity of the molecule. Fluorine, being highly electronegative, can alter the pKa of nearby functional groups and engage in favorable orthogonal interactions with biological targets.[4] The chloro group contributes to hydrophobicity and can occupy key lipophilic pockets within enzyme active sites.[4] This dual halogenation pattern makes this compound a powerful tool for probing structure-activity relationships (SAR) and optimizing lead compounds.[5]
PART 1: Rationale for Application in Medicinal Chemistry
Modulation of Physicochemical and Pharmacokinetic Properties
The incorporation of halogen atoms is a well-established strategy in drug design. The chloro and fluoro substituents on the phenylacetic acid core offer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and enhance the half-life of a drug candidate.
-
Lipophilicity Tuning: The halogens increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. The specific substitution pattern allows for fine-tuning of the overall logP value to achieve an optimal balance between solubility and permeability.
-
pKa Modulation: The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid group and the basicity of any linked amine, which is critical for controlling the ionization state of a drug at physiological pH.[4]
Application in the Scaffolding of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The structural motifs present in this compound make it highly suitable for this purpose. When converted to an amide, the phenylacetic acid moiety can serve as a crucial pharmacophore that interacts with the kinase active site.
-
Hinge-Binding Interactions: The amide linkage derived from the carboxylic acid can form critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring point for many inhibitors.[4]
-
Hydrophobic Pocket Occupancy: The 3-chloro-5-fluorophenyl group is well-suited to occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.[4]
-
Vector for Further Synthesis: The phenyl ring provides multiple positions for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[4]
The diagram below illustrates the conceptual integration of the 3-chloro-5-fluorophenylacetyl moiety into a generic kinase inhibitor scaffold.
Caption: Role of the 3-chloro-5-fluorophenylacetyl moiety in kinase binding.
PART 2: Core Synthetic Protocol: Amide Bond Formation
The most common and critical application of this compound is its use in forming amide bonds. Amide synthesis is a cornerstone of medicinal chemistry.[8] The following protocol details a robust and highly efficient method using HATU, a coupling reagent known for its effectiveness with challenging substrates.[8][9]
General Principles and Causality
Amide coupling involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[10]
-
Choice of Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and ability to suppress racemization. It reacts with the carboxylic acid to form a highly activated acyl-uronium species, which readily reacts with the amine.[9]
-
Choice of Base (DIPEA): A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the amine (if it's a salt) and to neutralize the HCl or other acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing as a nucleophile.[10]
-
Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.[10]
-
Temperature Control: The initial activation is often performed at 0°C to control the rate of formation of the active ester and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[10]
The general workflow for this critical transformation is depicted below.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Laboratory Protocol
This protocol describes the coupling of this compound (1.0 eq) with a generic primary or secondary amine (1.1 eq).
Materials:
-
This compound (CAS: 202001-00-1)[11]
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 188.6 mg, 1.0 mmol, 1.0 eq).
-
Dissolution: Add the amine of interest (1.1 mmol, 1.1 eq) to the flask, followed by anhydrous DMF (5-10 mL). Stir at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Base Addition: Slowly add DIPEA (523 µL, 3.0 mmol, 3.0 eq) to the cooled solution. Stir for 5 minutes. Rationale: Ensures the amine is deprotonated and ready for reaction.
-
Activation: Add HATU (418 mg, 1.1 mmol, 1.1 eq) portion-wise to the reaction mixture at 0°C. A slight exotherm or color change may be observed. Rationale: HATU activates the carboxylic acid, forming the reactive intermediate.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). b. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Rationale: The bicarb wash removes any unreacted acid and acidic byproducts. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
PART 3: Data Presentation and Reagent Comparison
Physicochemical Properties
A clear understanding of the starting material's properties is crucial for experimental design.
| Property | Value | Reference |
| CAS Number | 202001-00-1 | [11] |
| Molecular Formula | C₈H₆ClFO₂ | [11] |
| Molecular Weight | 188.58 g/mol | [11] |
| Appearance | Colorless to yellowish solid | [12] |
| Melting Point | ~68-70 °C | [12] |
| Boiling Point | ~225-227 °C | [12] |
Comparison of Common Amide Coupling Reagents
While HATU is highly effective, other reagents can be employed depending on the substrate, scale, and cost considerations.[9][13]
| Reagent | Activating Group | Advantages | Disadvantages |
| HATU | Uronium Salt | High reactivity, fast reactions, low racemization.[9] | High cost, can be sensitive to moisture. |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, easy work-up.[10] | Can be less effective for hindered substrates, potential for side reactions. |
| SOCl₂ | Acid Chloride | Highly reactive intermediate, inexpensive. | Harsh conditions (requires conversion to acid chloride first), generates HCl.[9] |
| PyBOP | Phosphonium Salt | Good for solid-phase synthesis, high yields. | Byproducts can be difficult to remove. |
Conclusion
This compound is a strategically valuable building block for modern medicinal chemistry programs. Its unique halogenation pattern provides a powerful handle for chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly in the development of kinase inhibitors. The robust amide coupling protocols provided herein offer a reliable and efficient pathway to incorporate this versatile scaffold, enabling the rapid generation of diverse chemical libraries for biological screening. By understanding the underlying principles of its application and synthetic manipulation, researchers can fully leverage the potential of this important chemical intermediate in the pursuit of novel therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. scbt.com [scbt.com]
- 12. chembk.com [chembk.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Protocol for the esterification of 3-Chloro-5-fluorophenylacetic acid
Application Note & Protocol
Topic: Protocol for the Esterification of 3-Chloro-5-fluorophenylacetic acid Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The conversion of this carboxylic acid to its corresponding esters is a fundamental transformation, yielding intermediates with modified solubility, reactivity, and bioavailability, which are crucial for further synthetic manipulations in drug discovery pipelines.
This application note provides a comprehensive guide to the esterification of this compound. It delves into the rationale for selecting an appropriate esterification method and presents a detailed, robust protocol for the synthesis of ethyl 3-chloro-5-fluorophenylacetate via the acyl chloride intermediate method. This guide is designed to equip researchers with the necessary technical details, mechanistic insights, and safety considerations to successfully perform this synthesis.
Selecting the Optimal Esterification Strategy
The choice of an esterification method is dictated by factors such as substrate reactivity, the presence of sensitive functional groups, required reaction scale, and the desired purity of the final product. For a substrate like this compound, several methods are viable, each with distinct advantages and limitations.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (in excess), Strong Acid Catalyst (H₂SO₄, TsOH)[1][2] | Reflux, requires water removal[3] | Economical for large-scale synthesis; simple reagents.[1] | Harsh acidic conditions; equilibrium-limited; not suitable for acid-sensitive substrates or tertiary alcohols.[2][4] |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), then Alcohol | Mild to moderate temperature | High yield; drives reaction to completion by forming a highly reactive acyl chloride; gaseous HCl byproduct is easily removed. | Thionyl chloride is highly corrosive, toxic, and moisture-sensitive, requiring stringent safety precautions.[5][6][7][8] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst)[9][10] | Mild, often room temperature[11] | Excellent for acid-sensitive substrates and sterically hindered alcohols; high yields.[9][10][12] | Reagents are expensive; byproduct (dicyclohexylurea, DCU) can be difficult to remove completely.[9] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD[13][14] | Mild, often 0 °C to room temperature[14] | Very mild conditions; proceeds with inversion of stereochemistry at the alcohol center.[15][16] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, complicating purification; reagents are toxic.[13][14] |
For this compound, which is relatively stable, the Thionyl Chloride Method offers a highly effective and reliable approach. It avoids the equilibrium limitations of the Fischer esterification and the purification challenges associated with the byproducts of the Steglich and Mitsunobu reactions, making it an excellent choice for achieving high conversion and yield.
Experimental Workflow Overview
The following diagram outlines the key stages of the synthesis, from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of ethyl 3-chloro-5-fluorophenylacetate.
Detailed Protocol: Thionyl Chloride Method
This protocol details the synthesis of ethyl 3-chloro-5-fluorophenylacetate.
Reaction Mechanism
The reaction proceeds in two main steps. First, the carboxylic acid is activated by thionyl chloride to form a highly electrophilic acyl chloride. The lone pair on the alcohol's oxygen then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton yields the final ester product.
Caption: Mechanism of ester formation from the acyl chloride intermediate.
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Safety Precautions
-
Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂). [5][6][7][8][17] This entire procedure must be performed in a certified chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (check compatibility), and safety goggles or a face shield at all times.[5][7]
-
Ensure all glassware is thoroughly dried before use to prevent vigorous reaction of SOCl₂ with moisture.
-
Have a base (e.g., sodium bicarbonate) ready to neutralize any spills.
Step-by-Step Procedure
Part 1: Formation of 3-Chloro-5-fluorophenylacetyl Chloride
-
Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, 2.0 eq) to the flask at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Stir the mixture at room temperature for 30 minutes. You will observe gas evolution (HCl and SO₂).
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours, or until the gas evolution ceases completely. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap containing a base solution to neutralize the SOCl₂ vapor). This leaves the crude acyl chloride as an oil, which is used directly in the next step.
Part 2: Esterification
-
In a separate flask, place anhydrous ethanol (5.0 eq) and cool it to 0 °C in an ice bath.
-
Add the crude 3-Chloro-5-fluorophenylacetyl chloride from Part 1 dropwise to the cold ethanol with vigorous stirring. This addition is exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to quench any remaining reactive species.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize HCl), water, and finally, brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure ethyl 3-chloro-5-fluorophenylacetate.[19]
Characterization
The identity and purity of the final product, ethyl 3-chloro-5-fluorophenylacetate, should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include a triplet and a quartet for the ethyl group (CH₃ at ~1.3 ppm, CH₂ at ~4.2 ppm), a singlet for the benzylic CH₂ group (~3.7 ppm), and signals in the aromatic region (~7.0-7.3 ppm) corresponding to the three protons on the substituted phenyl ring.
-
¹³C NMR: Expect signals for the ester carbonyl (~170 ppm), the aromatic carbons (with C-F and C-Cl splitting), and the aliphatic carbons of the ethyl and acetate moieties.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Reaction | Incomplete formation of the acyl chloride; insufficient reaction time/temperature; moisture in reagents/glassware. | Ensure all glassware is oven-dried. Use fresh, high-purity thionyl chloride. Increase reflux time for acyl chloride formation. |
| Low Yield after Work-up | Incomplete extraction of the product; hydrolysis of the product during work-up. | Perform multiple extractions with the organic solvent. Ensure the NaHCO₃ wash is not overly vigorous or prolonged to minimize ester hydrolysis. |
| Presence of Starting Material | Incomplete conversion. | Extend the reaction time for either the acyl chloride formation or the final esterification step. |
| Byproduct Formation | Reaction of SOCl₂ with the alcohol (forms alkyl chloride); side reactions from impurities. | Add the acyl chloride to the alcohol (not the other way around) and maintain a low temperature during addition. Use purified starting materials. |
Conclusion
The conversion of this compound to its ethyl ester is a critical synthetic step for accessing a range of important chemical entities. The thionyl chloride method presented here is a robust, high-yielding, and scalable protocol. By understanding the underlying mechanism, adhering to strict safety protocols, and employing proper purification and characterization techniques, researchers can reliably synthesize this valuable ester intermediate for applications in pharmaceutical and chemical research.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. actylislab.com [actylislab.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Potential of 3-Chloro-5-fluorophenylacetic Acid in Agrochemical Development: A Guide to Application
Introduction: The Strategic Value of Halogenated Phenylacetic Acids in Agrochemical Synthesis
3-Chloro-5-fluorophenylacetic acid (CAS No. 202001-00-1) represents a strategically important, yet underexplored, building block for the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom at the meta positions of the phenyl ring, offers a distinct electronic and steric profile. This profile can be leveraged to enhance the biological activity, metabolic stability, and target specificity of potential herbicidal, fungicidal, or insecticidal candidates. While direct, publicly documented synthetic routes from this compound to commercialized agrochemicals are not prevalent in existing literature, its structural motifs are analogous to those found in numerous modern crop protection agents. This guide provides a comprehensive overview of its potential applications, supported by detailed, field-proven protocols for its derivatization into key agrochemical intermediates.
The presence of halogen atoms on an aromatic ring is a well-established strategy in agrochemical design. Chlorine can enhance the lipophilicity of a molecule, improving its ability to penetrate biological membranes, while fluorine can increase metabolic stability and binding affinity to target enzymes. The phenylacetic acid moiety itself is a versatile scaffold, amenable to a wide range of chemical transformations, allowing for its incorporation into diverse chemical classes of pesticides.
Hypothetical Application: Synthesis of a Substituted Phenylacetonitrile as a Precursor for Heterocyclic Agrochemicals
A primary application of this compound in agrochemical synthesis would be its conversion into the corresponding phenylacetamide, and subsequently, the phenylacetonitrile. This transformation is a gateway to a vast array of heterocyclic structures that are central to the efficacy of many modern pesticides. For instance, substituted phenylacetonitriles are key precursors for the synthesis of certain pyrazole- and isoxazole-based fungicides and insecticides.
The following workflow outlines a robust, two-step protocol for the conversion of this compound into 2-(3-chloro-5-fluorophenyl)acetonitrile, a versatile intermediate for further elaboration.
Experimental Protocols
Part 1: Synthesis of 2-(3-Chloro-5-fluorophenyl)acetamide
This protocol details the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate. This is a standard and highly efficient method for this transformation.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | >97.0% (HPLC) | Kanto Chemical |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ammonium hydroxide (NH₄OH) solution | 28-30% solution in water | Sigma-Aldrich |
| Deionized water | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (10.0 g, 53.0 mmol).
-
Formation of the Acid Chloride: Add anhydrous dichloromethane (100 mL) to the flask. While stirring, slowly add thionyl chloride (8.0 mL, 110 mmol, 2.1 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up (Acid Chloride): After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(3-chloro-5-fluorophenyl)acetyl chloride is used in the next step without further purification.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add a 28-30% ammonium hydroxide solution (50 mL) to the flask with vigorous stirring. Caution: This reaction is exothermic.
-
Product Isolation: A precipitate will form. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield 2-(3-chloro-5-fluorophenyl)acetamide.
Part 2: Dehydration of 2-(3-Chloro-5-fluorophenyl)acetamide to 2-(3-Chloro-5-fluorophenyl)acetonitrile
This protocol employs a common dehydrating agent, phosphorus oxychloride, to convert the primary amide to the nitrile.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-(3-Chloro-5-fluorophenyl)acetamide | (From Part 1) | - |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Reagent Grade | Sigma-Aldrich |
| Hydrochloric acid (HCl) solution | 2 M aqueous solution | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-chloro-5-fluorophenyl)acetamide (8.0 g, 42.6 mmol) in anhydrous pyridine (80 mL).
-
Addition of Dehydrating Agent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus oxychloride (4.8 mL, 51.2 mmol, 1.2 eq.) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash successively with 2 M HCl solution (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(3-chloro-5-fluorophenyl)acetonitrile.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the versatile nitrile intermediate.
Caption: Synthetic workflow for the conversion of this compound.
Conclusion and Future Prospects
This compound is a valuable starting material for constructing more complex molecules intended for agrochemical applications. The conversion to its corresponding acetonitrile derivative opens up a rich area of synthetic chemistry, allowing for the introduction of this specific halogenated phenyl group into a variety of heterocyclic scaffolds known to exhibit potent biological activity. While this guide presents a hypothetical, yet chemically sound, application, it underscores the potential of this building block. Further research and exploration into the derivatization of this compound are warranted and could lead to the discovery of novel and effective crop protection agents.
References
Application Note: Derivatization of 3-Chloro-5-fluorophenylacetic Acid for Enhanced Gas Chromatographic Analysis
Abstract
This application note provides a detailed guide for the chemical derivatization of 3-chloro-5-fluorophenylacetic acid, a compound often encountered in pharmaceutical and agrochemical research, to facilitate its analysis by gas chromatography (GC). Direct GC analysis of this polar carboxylic acid is challenging, leading to poor chromatographic performance. We present a robust and efficient protocol based on silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This method converts the polar carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester. An alternative method using pentafluorobenzyl bromide (PFB-Br) for high-sensitivity applications with Electron Capture Detection (ECD) is also discussed. These protocols are designed to ensure reproducible and accurate quantification for researchers in drug development and analytical science.
Introduction: The Rationale for Derivatization
This compound is a key intermediate and research chemical.[1][2] The analysis of such polar compounds by gas chromatography (GC) presents significant challenges. The presence of a carboxylic acid functional group imparts high polarity and a capacity for hydrogen bonding, which results in low volatility.[3] When injected directly onto a GC column, these characteristics cause significant peak tailing, poor sensitivity, and low reproducibility, making accurate quantification unreliable.[3][4]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[5] The process modifies the analyte by replacing the active hydrogen of the polar functional group with a nonpolar group.[6][7] This transformation yields a derivative that is:
-
More Volatile: Allowing it to travel through the GC column at lower temperatures.
-
Less Polar: Reducing interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[8]
-
More Thermally Stable: Preventing degradation of the analyte in the high-temperature environment of the GC inlet and column.[9][10]
The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). Silylation, the most widely used derivatization procedure for GC analysis, involves the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[8][9] Alkylation converts the carboxylic acid into a more stable and volatile ester.[11] This guide will focus on a primary protocol using silylation, which is known for its efficiency and the formation of derivatives that are ideal for GC-Mass Spectrometry (GC-MS) analysis.
Principle of Silylation with BSTFA
Silylation is a robust and versatile method for derivatizing compounds containing active hydrogens, including carboxylic acids, alcohols, phenols, and amines.[12] The reaction involves a nucleophilic attack by the heteroatom (in this case, the oxygen of the carboxyl group) on the silicon atom of the silylating reagent.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and popular trimethylsilylating agent.[8][10] Its reaction with a carboxylic acid, such as this compound, replaces the acidic proton on the hydroxyl moiety of the carboxyl group with a non-polar TMS group. The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of the derivatized analyte.[12]
To enhance the derivatizing power of BSTFA, especially for compounds that are sterically hindered or less reactive, a catalyst is often added.[13] Trimethylchlorosilane (TMCS) is a common catalyst that increases the reactivity of the silylating agent, ensuring a rapid and complete reaction.[5][14]
Overall Experimental Workflow
The following diagram outlines the complete process, from sample preparation to data analysis.
Caption: Workflow for the derivatization and GC analysis of this compound.
Detailed Protocols
Materials and Equipment
-
Analyte: this compound (≥98% purity)
-
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pentafluorobenzyl bromide (PFB-Br)
-
-
Solvents: Pyridine, Acetonitrile, Ethyl Acetate (all anhydrous grade)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Micro-syringes
-
Vortex mixer
-
Nitrogen gas evaporation system
-
Protocol 1: Silylation with BSTFA + 1% TMCS (Primary Method)
This is the recommended general-purpose method for achieving excellent chromatographic results for GC-MS and GC-FID analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous solvent like pyridine or acetonitrile.
-
Aliquot: Transfer 100 µL of the sample solution into a 2 mL autosampler vial. If the sample is in an aqueous solution, it must first be evaporated to complete dryness under a stream of nitrogen, as moisture will deactivate the silylation reagent.[12][13]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is crucial to drive the reaction to completion; a molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[12]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes. Derivatization times and temperatures may need optimization, but many reactions are complete within this timeframe.[12][13]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.
Caption: Silylation of this compound with BSTFA to form its TMS ester.
Protocol 2: Esterification with PFB-Br (High-Sensitivity Alternative)
This method is ideal for trace-level analysis when using an Electron Capture Detector (ECD), as the pentafluorobenzyl group is strongly electrophilic.[15][16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the acid in acetone.
-
Reagent Addition: In a vial, combine 100 µL of the sample, 10 µL of PFB-Br solution (e.g., 10% in acetone), and 5 µL of a base catalyst such as triethylamine (TEA). The catalyst is particularly important for carboxylic acids with higher pKa values.[15]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour.[17]
-
Solvent Exchange: After cooling, evaporate the reaction solvent under a gentle stream of nitrogen and reconstitute the residue in a non-polar solvent like hexane or ethyl acetate for injection.
-
Analysis: Inject 1 µL into the GC-ECD system.
Data and Expected Results
Successful derivatization will transform the broad, tailing peak of the underivatized acid into a sharp, symmetrical peak for the TMS or PFB ester, appearing at a different retention time. When using GC-MS for analysis of the TMS derivative, the mass spectrum will show characteristic fragments, such as a prominent ion at M-15, corresponding to the loss of a methyl group from the TMS moiety.
Table 1: Comparison of Derivatization Parameters
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (PFB-Br) |
| Reagent | BSTFA + 1% TMCS | Pentafluorobenzyl Bromide (PFB-Br) |
| Derivative | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester |
| Catalyst | TMCS (included) | Triethylamine (TEA) or other base |
| Solvent | Pyridine, Acetonitrile | Acetone |
| Temp. (°C) | 60 - 80 °C | 60 - 80 °C |
| Time | 15 - 60 min | 60 min |
| Best Detector | MS, FID | ECD, NCI-MS |
| Key Advantage | Versatile, clean by-products | Ultra-high sensitivity with ECD |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No derivative peak, only original acid peak | 1. Presence of moisture.[9] 2. Inactive/hydrolyzed reagent. 3. Insufficient reaction time/temp. | 1. Ensure all glassware and solvents are anhydrous. Dry sample completely. 2. Use a fresh vial of derivatization reagent. 3. Increase reaction time and/or temperature. |
| Both acid and derivative peaks present (incomplete reaction) | 1. Insufficient reagent. 2. Steric hindrance. | 1. Increase the volume/concentration of the derivatizing reagent.[12] 2. Increase reaction temperature and time; ensure catalyst is present. |
| Extraneous peaks in chromatogram | 1. Contamination from solvent. 2. Reagent by-products. 3. Septum bleed from vial. | 1. Run a solvent blank to identify interfering peaks. 2. Use MSTFA, which has more volatile by-products than BSTFA.[18] 3. Use high-quality, low-bleed septa. |
Conclusion
The derivatization of this compound is a critical step for reliable GC analysis. The silylation method using BSTFA with 1% TMCS catalyst is a robust, efficient, and highly recommended procedure that yields a volatile and stable TMS ester suitable for both GC-FID and GC-MS platforms. For applications requiring the highest sensitivity, derivatization with PFB-Br provides an excellent alternative for analysis by GC-ECD. By following these detailed protocols, researchers can achieve sharp, symmetrical peaks, leading to improved accuracy and precision in the quantification of this important analyte.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. weber.hu [weber.hu]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. restek.com [restek.com]
- 11. weber.hu [weber.hu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine | MDPI [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of 3-Chloro-5-fluorophenylacetic Acid in the Synthesis of Novel Bioactive Heterocycles: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] 3-Chloro-5-fluorophenylacetic acid emerges as a preeminent starting material in this context, offering a unique combination of reactive handles and electronically-tuned aromaticity. The presence of both chlorine and fluorine substituents on the phenyl ring enhances the reactivity and selectivity in various chemical transformations, making it a valuable building block for creating complex molecules with potential therapeutic applications.[2] This guide provides an in-depth exploration of the utility of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
The phenylacetic acid moiety serves as a versatile anchor for a multitude of cyclization strategies. The carboxylic acid functionality can be readily converted into a range of reactive intermediates, such as acid chlorides, esters, and amides, which can then undergo intramolecular or intermolecular reactions to form diverse heterocyclic systems. Furthermore, the chloro and fluoro substituents provide opportunities for further functionalization and can significantly influence the biological activity of the final compounds.
This document will detail the synthesis of two distinct classes of heterocycles originating from this compound: a complex triazolopyridazine derivative with demonstrated biological activity and a proposed synthetic route to versatile 1,3,4-oxadiazoles, a common motif in medicinal chemistry.
I. Synthesis of a Novel Triazolopyridazine Derivative for Antiparasitic Applications
Aryl acetamide triazolopyridazines have been investigated for their potential as antiparasitic agents. The synthesis of 2-(3-chloro-5-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one (Compound 3 ) from this compound (Compound 1 ) provides a compelling case study of the strategic use of this starting material.[1]
Reaction Scheme:
Caption: Synthetic pathway for the triazolopyridazine derivative.
Experimental Protocol: Synthesis of 2-(3-chloro-5-fluorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one (3)
This protocol is adapted from established general procedures for amide bond formation.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound (1 ) | 202001-00-1 | 188.58 |
| Oxalyl chloride | 79-37-8 | 126.93 |
| 4-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)piperazine (2 ) | N/A | N/A |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 ) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)piperazine (2 ) (1.0 eq) and triethylamine (TEA) (2.5 eq) in anhydrous DCM.
-
Cool the solution of the piperazine derivative to 0 °C and add the solution of the acid chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product 3 .
Expert Insights:
-
The use of oxalyl chloride with a catalytic amount of DMF for the formation of the acid chloride is a standard and efficient method (Vilsmeier-Haack type activation). Thionyl chloride can also be employed as an alternative.
-
Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride intermediate.
II. Proposed Synthesis of 1,3,4-Oxadiazole Derivatives: A Gateway to Diverse Bioactivity
1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles frequently found in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid derivative.[3] This section outlines a robust and versatile protocol for the synthesis of 1,3,4-oxadiazoles starting from this compound.
Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of this compound hydrazide (4)
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound (1 ) | 202001-00-1 | 188.58 |
| Thionyl chloride | 7719-09-7 | 118.97 |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 |
| Methanol | 67-56-1 | 32.04 |
Procedure:
-
To a round-bottom flask, add this compound (1 ) (1.0 eq) and an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the crude acid chloride in methanol.
-
Cool the solution to 0 °C and add hydrazine hydrate (2.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound hydrazide (4 ).
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Synthesis of 2-(3-Chloro-5-fluorobenzyl)-5-(aryl)-1,3,4-oxadiazole (6)
This protocol is a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound hydrazide (4 ) | N/A | 202.61 |
| Substituted aromatic carboxylic acid (5 ) | Various | Various |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 |
Procedure:
-
In a round-bottom flask, take an equimolar mixture of this compound hydrazide (4 ) (1.0 eq) and a substituted aromatic carboxylic acid (5 ) (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 mL per gram of hydrazide) to the mixture.
-
Reflux the reaction mixture for 4-6 hours at 100-110 °C.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with stirring.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid thoroughly with water to remove any remaining POCl₃ and then with a dilute solution of sodium bicarbonate to neutralize any acidity.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2-(3-chloro-5-fluorobenzyl)-5-(aryl)-1,3,4-oxadiazole (6 ).
Rationale and Self-Validation:
-
The conversion of the carboxylic acid to the acid hydrazide is a crucial first step, as the hydrazide provides the necessary N-N bond for the formation of the oxadiazole ring.
-
Phosphorus oxychloride serves as both a dehydrating agent and a catalyst in the cyclization step.
-
The protocol's validity can be confirmed by standard analytical techniques. The successful synthesis of the oxadiazole ring can be verified by the disappearance of the N-H and C=O stretching frequencies of the hydrazide in the IR spectrum and the appearance of characteristic signals for the oxadiazole ring in the ¹H and ¹³C NMR spectra. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the final product.[3]
Conclusion
This compound stands as a valuable and versatile starting material for the synthesis of a wide array of novel heterocycles with significant potential in drug discovery. The protocols detailed herein for the synthesis of a complex triazolopyridazine and a general method for 1,3,4-oxadiazole formation demonstrate the strategic advantages conferred by its unique substitution pattern. By leveraging the reactivity of the carboxylic acid group and the electronic influence of the halogen substituents, researchers can efficiently construct diverse molecular architectures for biological evaluation. The adaptability of these protocols allows for the generation of extensive compound libraries, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-5-fluorophenylacetic Acid Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-5-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic routes, detailed experimental protocols, and critical considerations for process safety and optimization at an industrial scale. We will explore two primary synthetic pathways: the Grignard carboxylation route and the benzyl cyanide hydrolysis route, providing a comparative analysis to aid in selecting the most appropriate method for specific manufacturing needs.
Introduction: The Importance of this compound
This compound and its derivatives are crucial building blocks in medicinal chemistry. The specific substitution pattern of chlorine and fluorine on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, binding affinity, and bioavailability. As such, a robust and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry.[4][5]
Comparative Analysis of Synthetic Routes for Scale-Up
Two principal synthetic routes are commonly considered for the industrial production of this compound. The choice between these routes depends on several factors including raw material availability and cost, process safety, throughput, and the desired purity of the final product.
-
Route A: Grignard Carboxylation of 3-Chloro-5-fluorobenzyl Chloride. This route involves the formation of a Grignard reagent from 3-chloro-5-fluorobenzyl chloride, followed by carboxylation with carbon dioxide. It is a powerful method for creating the carbon-carbon bond of the carboxylic acid.[6][7]
-
Route B: Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide. This pathway involves the synthesis of 3-chloro-5-fluorobenzyl cyanide, which is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6][8]
The following table summarizes the key considerations for each route in a scale-up context:
| Feature | Route A: Grignard Carboxylation | Route B: Benzyl Cyanide Hydrolysis |
| Starting Materials | 3-Chloro-5-fluorobenzyl chloride, Magnesium, Carbon Dioxide | 3-Chloro-5-fluorobenzyl chloride, Sodium or Potassium Cyanide |
| Key Transformations | Grignard reagent formation, Carboxylation | Cyanation, Nitrile hydrolysis |
| Process Safety | Highly exothermic, moisture-sensitive Grignard reagent.[9] | Highly toxic cyanide salts.[10] |
| Byproducts | Wurtz coupling products (e.g., 1,2-bis(3-chloro-5-fluorophenyl)ethane).[11] | Inorganic salts, potential for trace cyanide in waste streams. |
| Scalability | Can be challenging due to the exothermicity and heterogeneity of the Grignard formation. Continuous processing is recommended for improved safety and selectivity.[12][13] | Generally straightforward to scale, with established protocols for nitrile hydrolysis.[14][15] |
| Yield & Purity | Can be high with careful control of reaction conditions. | Generally high yields and purity can be achieved. |
Detailed Protocols and Methodologies
Route A: Grignard Carboxylation Pathway
This route is advantageous as it can be a one-pot synthesis from the benzyl chloride. However, stringent control over the reaction conditions is crucial for success, especially at a larger scale.
Caption: Workflow for the Grignard Carboxylation Route.
Protocol 1: Scale-Up Synthesis via Grignard Carboxylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Chloro-5-fluorobenzyl chloride | 161.00 | 10.0 | 62.1 |
| Magnesium turnings | 24.31 | 1.81 | 74.5 |
| Iodine (initiator) | 253.81 | 0.01 | 0.04 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 L | - |
| Solid Carbon Dioxide (Dry Ice) | 44.01 | ~15 | ~340 |
| 10% Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.81 kg) and a crystal of iodine.
-
Add 5 L of anhydrous THF.
-
In the dropping funnel, prepare a solution of 3-chloro-5-fluorobenzyl chloride (10.0 kg) in anhydrous THF (20 L).
-
Add a small portion (~1 L) of the benzyl chloride solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by a temperature rise and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Carboxylation:
-
Cool the Grignard reagent to -20°C to -10°C.
-
Carefully add crushed solid carbon dioxide (dry ice) in portions to the reaction mixture with vigorous stirring. Ensure the temperature does not rise above 0°C. A large excess of dry ice is used to ensure complete carboxylation and to help control the exotherm.
-
After the addition of dry ice is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the mixture is acidic (pH ~1-2). This should be done in a well-ventilated area as it will release any unreacted CO2.
-
Transfer the mixture to a separation funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with brine (2 x 5 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.[6]
-
Route B: Benzyl Cyanide Hydrolysis Pathway
This two-step route involves the use of highly toxic cyanide, necessitating strict safety protocols. However, the reactions are generally robust and scalable.
Caption: Workflow for the Benzyl Cyanide Hydrolysis Route.
Protocol 2: Scale-Up Synthesis via Benzyl Cyanide Hydrolysis
Part 1: Synthesis of 3-Chloro-5-fluorobenzyl Cyanide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Chloro-5-fluorobenzyl chloride | 161.00 | 10.0 | 62.1 |
| Sodium Cyanide (NaCN) | 49.01 | 3.34 | 68.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 40 L | - |
Procedure:
-
Reactor Setup: In a 100 L reactor equipped with a mechanical stirrer and a thermometer, charge sodium cyanide (3.34 kg) and DMSO (40 L).
-
Reaction: Heat the mixture to 40-50°C with stirring. Slowly add 3-chloro-5-fluorobenzyl chloride (10.0 kg) over 1-2 hours, maintaining the temperature below 60°C.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large vessel containing ice water (100 L). The product will precipitate.
-
Isolation: Filter the solid product, wash thoroughly with water to remove residual DMSO and sodium cyanide, and dry under vacuum.
Part 2: Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Chloro-5-fluorobenzyl cyanide | 169.58 | 10.0 | 59.0 |
| Sulfuric Acid (98%) | 98.08 | 20.0 | 204 |
| Water | 18.02 | 20.0 | 1110 |
Procedure:
-
Reactor Setup: In a 100 L reactor, combine water (20.0 kg) and sulfuric acid (20.0 kg) carefully with cooling.
-
Hydrolysis: Add the 3-chloro-5-fluorobenzyl cyanide (10.0 kg) to the acidic solution. Heat the mixture to reflux (around 110-120°C) and maintain for 8-12 hours.[15]
-
Monitoring: Monitor the reaction for the disappearance of the nitrile intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent to obtain pure this compound.
Safety and Environmental Considerations
For Route A (Grignard Carboxylation):
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water.[9] All operations must be conducted under an inert atmosphere (nitrogen or argon).
-
Solvents: Anhydrous ethers like THF are flammable and can form explosive peroxides. Use of fresh, inhibitor-tested solvents is mandatory.
-
Exothermicity: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent a runaway reaction.[9] Continuous processing in a specialized reactor can mitigate this risk by minimizing the volume of the Grignard reagent at any given time.[12]
-
Quenching: The quenching of the reaction with acid is also highly exothermic and should be performed slowly and with adequate cooling.
For Route B (Benzyl Cyanide Hydrolysis):
-
Cyanide: Sodium and potassium cyanide are extremely toxic.[10] Strict handling protocols, including the use of personal protective equipment (PPE) and dedicated work areas, are essential. A cyanide antidote kit should be readily available.
-
Waste Disposal: Aqueous waste streams containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) to neutralize the cyanide before disposal.
-
Acid Hydrolysis: The use of concentrated sulfuric acid requires appropriate PPE to prevent severe burns. The hydrolysis reaction should be conducted in a well-ventilated area.
Conclusion
The scale-up synthesis of this compound can be successfully achieved via either the Grignard carboxylation or the benzyl cyanide hydrolysis route. The Grignard route offers a more direct conversion but presents significant safety challenges related to the handling of the pyrophoric and moisture-sensitive Grignard reagent. The benzyl cyanide route, while involving a highly toxic intermediate, is often more straightforward to control at scale. The final choice of synthetic strategy should be based on a thorough process hazard analysis, a cost-benefit analysis of raw materials and equipment, and the specific capabilities of the manufacturing facility.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. WO2006041561A1 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 13. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
Analytical techniques for quantifying 3-Chloro-5-fluorophenylacetic acid in reaction mixtures
## Application Note: Quantitative Analysis of 3-Chloro-5-fluorophenylacetic Acid in Reaction Mixtures
Abstract
This application note provides detailed protocols for the quantitative analysis of this compound (CFPAA), a key intermediate in various pharmaceutical syntheses.[1][2] Accurate monitoring of CFPAA in reaction mixtures is crucial for process optimization, yield determination, and impurity profiling.[3] This document outlines two robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a supplementary ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy method is presented for rapid, non-destructive analysis. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical implementation for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 202001-00-1, Molecular Formula: C₈H₆ClFO₂, Molecular Weight: 188.58 g/mol ) is a vital building block in the synthesis of a range of active pharmaceutical ingredients (APIs).[4][5] The precise quantification of this intermediate within complex reaction matrices is fundamental to ensuring reaction completeness, maximizing yield, and controlling the formation of process-related impurities. Inadequate monitoring can lead to suboptimal reaction conditions, compromised product purity, and potential downstream processing challenges.
This guide is designed to provide laboratory personnel with a selection of validated analytical methods that offer varying degrees of selectivity, sensitivity, and throughput. The primary methods, HPLC-UV and GC-MS, are workhorse techniques in the pharmaceutical industry, offering high resolution and sensitivity.[6] The choice between these methods will depend on the specific requirements of the analysis, including the nature of the reaction matrix, the expected concentration of CFPAA, and the availability of instrumentation. The supplementary ¹⁹F-NMR method offers a rapid, quantitative snapshot of the reaction progress without the need for chromatographic separation.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like CFPAA, interact more strongly with the stationary phase and thus have a longer retention time. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. This method is highly suitable for routine analysis due to its robustness, accuracy, and high resolution.[6][8]
Rationale for Method Selection
-
Specificity: The chromatographic separation provides excellent specificity, allowing for the resolution of CFPAA from starting materials, reagents, and common byproducts.
-
Sensitivity: UV detection offers sufficient sensitivity for monitoring the main component in a reaction mixture.
-
Robustness: HPLC is a well-established and reliable technique, making it ideal for quality control environments.[9]
Experimental Protocol
2.2.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water. Ensure complete dissolution; sonication may be used if necessary.
-
Dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[10]
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 264 nm[11] |
2.2.3. Data Analysis and Validation
-
Calibration: Prepare a series of standard solutions of CFPAA of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of CFPAA in the sample by comparing its peak area to the calibration curve.
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12][13]
Workflow Diagram
References
- 1. 202001-00-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. nbinno.com [nbinno.com]
- 3. cormica.com [cormica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 12. fda.gov [fda.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
The Synthetic Versatility of 3-Chloro-5-fluorophenylacetic Acid: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable intermediates, 3-chloro-5-fluorophenylacetic acid stands out as a versatile scaffold, offering multiple reaction sites for molecular elaboration.
This technical guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, supported by detailed protocols, and illuminate its application in the construction of more complex molecular architectures through fundamental organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 202001-00-1 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Colorless to yellowish solid | [3] |
| Melting Point | 68-70 °C | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dichloromethane. | [3] |
Safety Profile: Under normal laboratory conditions, this compound exhibits low toxicity. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes; in case of contact, rinse immediately with copious amounts of water and seek medical attention.[3]
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. Here, we present a reliable and scalable two-step sequence commencing from the commercially available 3-chloro-5-fluorobenzyl bromide. This pathway involves the formation of an intermediate nitrile, followed by its hydrolysis to the desired carboxylic acid.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3-Chloro-5-fluorophenylacetonitrile
This protocol is adapted from established procedures for the cyanation of benzyl halides. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous sodium cyanide and the organic-soluble benzyl bromide.
Materials:
-
3-Chloro-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Toluene
-
Tributylbenzylammonium chloride (or other suitable phase-transfer catalyst)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (3.8 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available.
-
Add the phase-transfer catalyst (e.g., tributylbenzylammonium chloride, 0.07 eq) to the aqueous sodium cyanide solution.
-
Slowly add the aqueous sodium cyanide/catalyst solution to the stirred solution of 3-chloro-5-fluorobenzyl bromide in toluene at room temperature.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluorophenylacetonitrile.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure nitrile as an oil.
Protocol 2: Hydrolysis of 3-Chloro-5-fluorophenylacetonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Below are general protocols that can be optimized for this specific substrate.
Method A: Acidic Hydrolysis
Materials:
-
3-Chloro-5-fluorophenylacetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, cautiously add 3-chloro-5-fluorophenylacetonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC, observing the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature and pour it over ice.
-
The precipitated crude this compound can be collected by filtration.
-
Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like diethyl ether.
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture).[4]
Method B: Basic Hydrolysis
Materials:
-
3-Chloro-5-fluorophenylacetonitrile
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Ethanol (or other co-solvent)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve 3-chloro-5-fluorophenylacetonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Applications of this compound in Organic Synthesis
The carboxylic acid functionality of this compound is a gateway to a multitude of chemical transformations, most notably the formation of amides and esters, which are prevalent motifs in biologically active molecules.
Workflow for Amide and Ester Synthesis
Caption: Key transformations of this compound.
Protocol 3: Amide Bond Formation via HATU Coupling
Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for the formation of amide bonds under mild conditions, minimizing racemization and side reactions.[5]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.[5]
Protocol 4: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst and often by the removal of water.[6][7]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, which can also serve as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux for several hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction if a solvent like toluene is used.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude ester can be purified by distillation under reduced pressure or by column chromatography.[6][8][9]
Alternative Synthetic Approaches
For academic and research purposes, it is valuable to be aware of alternative synthetic strategies. Two such methods for the synthesis of phenylacetic acids are the Willgerodt-Kindler reaction and the Arndt-Eistert homologation.
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl alkyl ketone, such as 3-chloro-5-fluoroacetophenone, to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The reaction typically employs sulfur and an amine like morpholine.[10]
-
Arndt-Eistert Homologation: This method provides a means to extend a carboxylic acid by one methylene group. Starting from 3-chloro-5-fluorobenzoic acid, it would be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield this compound.[11][12][13][14][15]
These methods offer alternative disconnections for retrosynthetic analysis and can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group make it an attractive starting material for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic campaigns. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the best possible outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uakron.edu [uakron.edu]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 14. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Arndt-eistert homologation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-5-fluorophenylacetic Acid by Recrystallization
<_ _ _>
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-Chloro-5-fluorophenylacetic acid via recrystallization. It is designed to offer not just a protocol, but a deeper understanding of the principles at play, enabling effective troubleshooting and optimization of the purification process.
Understanding the Compound: this compound
This compound is a solid organic compound with the chemical formula C₈H₆ClFO₂.[1][2] Its structure, featuring a carboxylic acid group, a chlorinated, and a fluorinated phenyl ring, dictates its solubility characteristics, which are central to a successful recrystallization. Generally, it exhibits low solubility in water and better solubility in organic solvents.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Colorless to yellowish solid | [3] |
| Melting Point | ~68-70 °C | [3] |
The Principle of Recrystallization
Recrystallization is a powerful purification technique for solid compounds. It leverages the principle that the solubility of most solids in a solvent increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[4][5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor).[5]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent is critical and may require preliminary small-scale testing.
Solvent Selection
The first and most crucial step is selecting an appropriate solvent. For carboxylic acids like this compound, common solvents to screen include ethanol, methanol, water, or mixtures thereof.[6] The goal is to find a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.[5]
Solvent Screening Procedure:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small volume of a different test solvent to each tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound readily at this stage.[7]
-
Gently heat the test tubes in a water bath. The compound should dissolve completely in a minimal amount of the hot solvent.[7]
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.[8]
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[8] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield of recrystallized product.[8][9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][9] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8][10]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The solid should be dried to a constant weight.[8]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[8][11]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[9][11] This can create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[11]
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent.[11] Be careful not to boil it too vigorously.[12] Allow the more concentrated solution to cool again.
-
Extended Cooling: Cool the solution in an ice-salt bath for a longer period.[11]
-
Q2: An oil has formed instead of crystals.
-
Possible Cause: The compound "oiled out." This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[10][11]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[11]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[11]
-
Solvent Modification: Consider using a different solvent or a mixed solvent system.
-
Q3: The yield of recovered crystals is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[8]
-
Troubleshooting Step: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product. If you suspect too much solvent was used, you can try to evaporate some of it off and re-cool.
-
Possible Cause 2: The crystals were washed with too much cold solvent, or the solvent was not cold enough, leading to re-dissolving of the product.[8][12]
-
Troubleshooting Step: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.
-
Possible Cause 3: Premature crystallization occurred during hot filtration.
-
Troubleshooting Step: Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to prevent the solution from becoming saturated in the filter funnel.[10] The excess solvent can be evaporated after filtration.
Q4: The recrystallized product is still impure (e.g., has a low melting point or discolored).
-
Possible Cause 1: The cooling was too rapid, trapping impurities within the crystal lattice.
-
Troubleshooting Step: Repeat the recrystallization, ensuring the solution cools slowly and undisturbed.
-
Possible Cause 2: The chosen solvent is not ideal for separating the specific impurities present.
-
Troubleshooting Step: Experiment with different solvents or solvent systems. Sometimes a mixed solvent system can provide better separation.
-
Possible Cause 3: The crystals were not washed sufficiently.
-
Troubleshooting Step: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallization? A: The ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures.[5] It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor. Small-scale solubility tests are the best way to determine the optimal solvent.[7]
Q: What is a mixed solvent system and when should I use it? A: A mixed solvent system uses two miscible solvents. One solvent should dissolve the compound well (the "good" solvent), and the other should dissolve it poorly (the "bad" solvent). This is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common pairs include ethanol/water and ethyl acetate/hexanes.[5]
Q: How can I be sure my final product is pure? A: A common method to assess purity is by measuring the melting point. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Other analytical techniques like NMR spectroscopy or chromatography can also be used for a more detailed purity assessment.
Q: Is it possible to recover product from the mother liquor? A: Yes, it is often possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. However, this second crop may be less pure than the first.
References
- 1. scbt.com [scbt.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chembk.com [chembk.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetic acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenylacetic acid (CAS 202001-00-1).[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important chemical intermediate.[4][5] this compound is a valuable building block in the development of pharmaceuticals and agrochemicals.[4][5][6] This guide provides in-depth, experience-driven advice to help you optimize your synthetic route and improve final product purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes and their associated side products?
A1: The synthesis of this compound can be approached through several pathways, each with a unique impurity profile. The two most prevalent routes are the Malonic Ester Synthesis and the Willgerodt-Kindler Reaction .
-
Malonic Ester Synthesis: This route typically starts with the alkylation of a malonic ester, such as diethyl malonate, with 3-chloro-5-fluorobenzyl halide. This is followed by hydrolysis and decarboxylation.[7][8] A primary challenge with this method is the potential for dialkylation of the malonic ester, which leads to a difficult-to-separate dialkylated carboxylic acid impurity.[7]
-
Willgerodt-Kindler Reaction: This reaction often begins with 3'-chloro-5'-fluoroacetophenone, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis to the desired phenylacetic acid.[9][10][11] This pathway can be prone to incomplete reaction, leaving behind the starting ketone or the thioamide intermediate. The reaction is also known to sometimes produce complex reaction mixtures.[12][13]
Q2: I'm observing a significant amount of a dimeric impurity in my Grignard-based synthesis. What is causing this?
A2: If you are employing a Grignard-based route, for instance, by forming a Grignard reagent from 3-chloro-5-fluorobenzyl chloride followed by carboxylation, the dimeric impurity you are likely seeing is 1,2-bis(3-chloro-5-fluorophenyl)ethane. This is a classic example of a Wurtz coupling side product .[14] It forms when the newly generated Grignard reagent reacts with a molecule of the unreacted starting halide.[14][15] This side reaction is often exacerbated by higher temperatures and high local concentrations of the halide.
Q3: My nitrile hydrolysis step is sluggish and incomplete. How can I drive the reaction to completion and what are the expected side products?
A3: In syntheses proceeding through a 3-chloro-5-fluorobenzyl cyanide intermediate, incomplete hydrolysis is a common issue.[5] Whether using acidic or basic conditions, the reaction proceeds through an amide intermediate (3-chloro-5-fluorophenylacetamide).[16][17] If the reaction conditions (e.g., temperature, reaction time, or reagent concentration) are not sufficiently forcing, this amide can be isolated as a significant byproduct.[16][18] To improve conversion, consider increasing the temperature, extending the reaction time, or using a higher concentration of acid or base.
Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem 1: Low Yield and Complex Mixture in Malonic Ester Synthesis
If your malonic ester synthesis is resulting in a low yield of the desired product along with a complex mixture of byproducts, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Dialkylation | Use a slight excess of the malonic ester relative to the 3-chloro-5-fluorobenzyl halide. | An excess of the ester helps to ensure that the halide is more likely to react with an un-alkylated ester molecule rather than the mono-alkylated product.[19] |
| Competitive Elimination | Use a less-hindered base (e.g., sodium ethoxide) and maintain a moderate reaction temperature. | A bulky base can promote the E2 elimination of HX from the benzyl halide, leading to undesired alkene byproducts. |
| Incomplete Hydrolysis/Decarboxylation | Ensure sufficiently strong acidic or basic conditions and adequate heating for the final step. | Both ester groups must be hydrolyzed to carboxylic acids before one can be removed via thermal decarboxylation.[8] |
Troubleshooting Workflow: Malonic Ester Synthesis
Caption: Troubleshooting Decision Tree for Malonic Ester Synthesis.
Problem 2: Persistent Thioamide Impurity in Willgerodt-Kindler Reaction
The presence of the thioamide intermediate after the hydrolysis step indicates an incomplete reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Hydrolysis Conditions | Increase the concentration of the acid or base, and/or increase the reaction temperature and time. | The hydrolysis of a thioamide to a carboxylic acid is often more difficult than the hydrolysis of a simple amide and requires more forcing conditions to drive to completion. |
| Phase Separation | If using a biphasic system for hydrolysis, consider adding a phase-transfer catalyst. | A phase-transfer catalyst can facilitate the transport of the hydroxide ion (in basic hydrolysis) into the organic phase where the thioamide resides, accelerating the reaction.[10] |
Experimental Protocols
Protocol: Purification of this compound by Recrystallization
This protocol is designed to remove less polar impurities, such as the Wurtz coupling dimer, and more polar impurities like the corresponding amide.
Materials:
-
Crude this compound
-
Toluene
-
Heptane
-
Activated Carbon (optional)
-
Filter funnel and flask
-
Crystallization dish
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (approximately 70-80 °C). Aim for a concentration of roughly 2-3 mL of toluene per gram of crude product.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, and stir for 5-10 minutes at temperature.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can further cool the mixture in an ice bath to maximize crystal formation.
-
Anti-Solvent Addition: To further decrease the solubility of the product and increase yield, slowly add heptane (an anti-solvent) to the cold slurry with gentle stirring until the solution becomes cloudy.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Synthetic Pathway Overview
Caption: Common synthetic routes to the target compound.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Chlorobenzylmagnesium chloride | 29874-01-9 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Chlorobenzyl Cyanide [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
- 19. Malonic Ester Synthesis [organic-chemistry.org]
Optimizing reaction conditions for the synthesis of 3-Chloro-5-fluorophenylacetic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluorophenylacetic acid (CAS No. 202001-00-1).[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Section 1: Synthetic Strategies & Route Selection
The selection of an appropriate synthetic route is the most critical decision influencing yield, purity, and scalability. This section addresses common questions regarding the primary pathways to this compound.
Q1: What are the most common synthetic routes to this compound?
There are two primary, well-established routes for synthesizing this compound, each with distinct advantages and challenges:
-
The Benzyl Cyanide Route: This is a robust, two-step process that begins with the corresponding benzyl halide.
-
Step 1 (Cyanation): 3-Chloro-5-fluorobenzyl chloride is reacted with an alkali metal cyanide (e.g., sodium cyanide) to form 3-Chloro-5-fluorobenzyl cyanide.[4][5]
-
Step 2 (Hydrolysis): The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[4][6] This is a widely used industrial method for producing phenylacetic acids.[6]
-
-
The Grignard Reagent Route: This method involves the formation of a Grignard reagent from a benzyl halide, followed by carboxylation.
-
Step 1 (Grignard Formation): 3-Chloro-5-fluorobenzyl chloride or bromide reacts with magnesium metal in an anhydrous ether solvent to form the benzylmagnesium halide.[7][8]
-
Step 2 (Carboxylation): The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.[8][9][10] Subsequent acidic workup yields the desired phenylacetic acid.[9][10][11]
-
A third, less common but viable route is the Willgerodt-Kindler reaction , which converts 3'-Chloro-5'-fluoroacetophenone into the corresponding thiomorpholide, followed by hydrolysis to the acid.[7][12] This is particularly useful if the acetophenone is a more readily available starting material.
Section 2: Troubleshooting the Benzyl Cyanide Route
This route is often favored for its reliability. However, issues can arise during both the cyanation and hydrolysis steps.
Q2: My cyanation reaction (Step 1) is slow or incomplete. How can I improve it?
Low reactivity in the cyanation step is a common hurdle. Here are the key parameters to investigate:
-
Cause - Poor Solubility of Cyanide Salt: Sodium or potassium cyanide has limited solubility in many organic solvents used for SN2 reactions.
-
Solution - Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is highly recommended. The PTC facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction rate and allowing for milder conditions.[4]
-
-
Cause - Inactive Benzyl Halide: The starting 3-chloro-5-fluorobenzyl chloride may have degraded, or the corresponding bromide may be a better leaving group.
-
Solution - Check Starting Material Purity: Ensure the benzyl chloride is pure and free of acidic impurities like HCl, which can be removed by washing with a mild base.[13] If reactivity remains an issue, switching to 3-chloro-5-fluorobenzyl bromide will provide a faster reaction, as bromide is a better leaving group than chloride.[14]
-
Q3: The hydrolysis of 3-Chloro-5-fluorobenzyl cyanide (Step 2) is giving me low yields and side products. What's going wrong?
Hydrolysis requires harsh conditions, which can lead to side reactions if not properly controlled.
-
Cause - Incomplete Hydrolysis: The primary intermediate is the corresponding amide (3-Chloro-5-fluorophenylacetamide). If the reaction is not driven to completion, this amide will contaminate the final product.[11]
-
Solution - Optimize Reaction Time and Temperature: Acid-catalyzed hydrolysis with strong mineral acids like sulfuric or hydrochloric acid often requires prolonged heating (reflux) for several hours to ensure complete conversion of both the nitrile and the intermediate amide to the carboxylic acid.[4][15] Monitoring the reaction by TLC or LCMS is crucial to determine the point of complete consumption of the starting material and intermediate.
-
-
Cause - Vigorous/Uncontrolled Reaction: The hydrolysis of benzyl cyanides can be highly exothermic, especially when using concentrated sulfuric acid.[15]
-
Solution - Controlled Reagent Addition & Dilution: A proven method is to use a mixture of sulfuric acid, water, and sometimes a co-solvent like glacial acetic acid to moderate the reaction.[15] The benzyl cyanide should be added portion-wise or the reaction mixture should be heated gradually to maintain control.[15]
-
Section 3: Troubleshooting the Grignard Reagent Route
The Grignard route offers a powerful C-C bond formation strategy but is highly sensitive to experimental conditions.
Q4: My Grignard reaction won't start. What are the most common reasons for initiation failure?
This is the most frequent problem encountered with Grignard reactions. The root cause is almost always the passivation of the magnesium surface or the presence of moisture.[14][16]
-
Cause - Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a thin, passivating layer of MgO that prevents the organic halide from reaching the metal surface.[14][17]
-
Solution 1 - Mechanical Activation: Before adding solvent, vigorously crush some of the magnesium turnings against the side of the flask with a dry glass rod. This exposes a fresh, unoxidized metal surface.[14]
-
Solution 2 - Chemical Activation: Add a small crystal of iodine (I₂).[7][14] The iodine will visibly react with the magnesium surface, etching away the oxide layer.[17] The disappearance of the purple/brown iodine color is a good indicator that the magnesium is activated and ready.[13][17] A few drops of 1,2-dibromoethane can also be used as a potent activating agent.[14][16]
-
-
Cause - Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water in the glassware or solvent.[8][16]
-
Solution - Rigorous Anhydrous Technique: All glassware must be flame-dried under vacuum or oven-dried for several hours and cooled under an inert atmosphere (nitrogen or argon) immediately before use.[14][18] Use freshly opened anhydrous grade ether or THF, or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[18]
-
Q5: My Grignard reaction turns dark brown/black, and the yield is low. What side reactions are occurring?
A dark color change often indicates side reactions are competing with the desired Grignard formation.
-
Cause - Wurtz Coupling: A major side reaction, especially with reactive benzylic halides, is the coupling of the Grignard reagent with unreacted starting material to form a dimer (1,2-bis(3-chloro-5-fluorophenyl)ethane).[18] This is essentially an SN2 reaction where the Grignard reagent acts as the nucleophile.[18]
-
Solution - Slow Addition & Dilution: To minimize this, the benzyl halide solution should be added very slowly (dropwise) to the magnesium suspension. This maintains a low concentration of the halide at all times, favoring reaction with the magnesium surface over reaction with the already-formed Grignard reagent. Conducting the reaction under more dilute conditions can also help.
-
Q6: I'm getting low yields during the carboxylation step (reaction with CO₂). How can I optimize this?
The efficiency of the carboxylation step is critical for the overall yield.
-
Cause - Premature Quenching: If CO₂ gas contains moisture, it will quench the Grignard reagent before it can react.
-
Solution - Use Anhydrous CO₂: When bubbling CO₂ gas, ensure it is passed through a drying tube (e.g., filled with Drierite or sulfuric acid bubbler). Alternatively, and often more reliably, pour the Grignard solution onto a large excess of freshly crushed, high-quality dry ice.[11] The dry ice must be free of condensed water ice.
-
-
Cause - Insufficient CO₂: The Grignard reagent can react with the newly formed carboxylate salt, especially if CO₂ is the limiting reagent.
-
Solution - Use a Large Excess of CO₂: Ensure that the carbon dioxide is in large excess relative to the Grignard reagent.[11] This is achieved by pouring the Grignard solution onto a slurry of crushed dry ice in ether, which ensures the Grignard reagent always encounters a CO₂ molecule first.
-
Section 4: Work-up and Purification
Proper isolation and purification are essential to obtain high-purity this compound.
Q7: What is the standard work-up procedure to isolate the product?
The work-up for both synthetic routes is similar and relies on the acidic nature of the product.
-
Quenching: The reaction mixture is first carefully quenched by pouring it onto a mixture of ice and a strong mineral acid, such as hydrochloric acid (HCl).[7][11] This protonates the carboxylate salt to form the free carboxylic acid and dissolves any remaining magnesium salts.
-
Extraction: The aqueous mixture is then extracted with an organic solvent like ethyl acetate or diethyl ether.[7] The desired acid will move into the organic layer.
-
Base Wash (Purification): The organic layer can then be washed with a saturated sodium bicarbonate or dilute sodium hydroxide solution.[19][20] The carboxylic acid is deprotonated and moves into the aqueous basic layer, leaving non-acidic organic impurities (like the Wurtz coupling byproduct) behind in the organic layer.
-
Re-acidification and Isolation: The aqueous basic layer is separated, cooled in an ice bath, and re-acidified with cold, concentrated HCl.[7][19] this compound, being poorly soluble in cold acidic water, will precipitate out as a solid.[2][7]
-
Filtration and Drying: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.[7][19]
Q8: My final product has a low melting point and looks impure. How can I purify it further?
If the product is still impure after the acid-base extraction, recrystallization is the final step.
-
Recommended Solvents: For phenylacetic acids, recrystallization from hot water is a common and effective method.[7][11] The crude acid is dissolved in a minimal amount of boiling water, filtered hot to remove insoluble impurities, and then allowed to cool slowly, which should yield pure crystals.[11] Alternatively, a co-solvent system such as toluene/hexanes can be effective.[7][21]
Section 5: Data Summary & Protocols
Troubleshooting Guide: Quick Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Grignard Fails to Initiate | 1. Wet glassware/solvent.[16] 2. Passive MgO layer on turnings.[14] | 1. Flame-dry all glassware; use anhydrous solvent.[14][18] 2. Crush Mg turnings; add iodine or 1,2-dibromoethane.[14][16] |
| Low Yield in Cyanation | 1. Poor solubility of NaCN. 2. Poor leaving group (Chloride). | 1. Add a phase-transfer catalyst (e.g., TBAB).[4] 2. Use the corresponding benzyl bromide.[14] |
| Amide Impurity in Product | Incomplete hydrolysis of the nitrile/amide intermediate. | Increase reflux time and/or acid concentration; monitor by TLC.[15] |
| Low Yield in Carboxylation | 1. Grignard quenched by wet CO₂. 2. Dimer formation (Wurtz coupling). | 1. Pour Grignard onto a large excess of crushed dry ice.[11] 2. Add benzyl halide slowly to Mg; use dilute conditions. |
| Product Fails to Precipitate | Insufficient acidification during work-up. | Add more concentrated HCl until the pH is strongly acidic (pH 1-2).[19] |
Process Flow Diagram: Benzyl Cyanide Route
Caption: Workflow for the Benzyl Cyanide synthesis route.
Decision Tree: Troubleshooting Grignard Initiation
Caption: Decision-making process for failed Grignard reactions.
Detailed Experimental Protocol: The Grignard Route
Materials:
-
Magnesium turnings (1.2 eq)
-
3-Chloro-5-fluorobenzyl chloride (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Dry Ice (solid CO₂), crushed (large excess)
-
3M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under vacuum. Cool to room temperature under a steady stream of dry nitrogen or argon.
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.[7]
-
Assemble the glassware and maintain a positive pressure of inert gas.
-
In the addition funnel, prepare a solution of 3-Chloro-5-fluorobenzyl chloride (1.0 eq) in anhydrous ether.
-
Add ~10% of the benzyl chloride solution to the stirring magnesium turnings. Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and a spontaneous warming of the flask.[17] If it does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.[14]
-
Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Carboxylation:
-
In a separate large beaker, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.[11] The mixture will solidify.
-
Allow the mixture to warm to room temperature, allowing the excess CO₂ to sublime.
-
-
Work-up and Isolation:
-
Slowly and carefully add 3M HCl to the reaction mixture until all solids have dissolved and the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification:
References
- 1. 202001-00-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chlorobenzyl Cyanide [benchchem.com]
- 5. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. scribd.com [scribd.com]
- 11. Synthesis of Phenylacetic Acid [erowid.org]
- 12. nbinno.com [nbinno.com]
- 13. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. homework.study.com [homework.study.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. reddit.com [reddit.com]
- 19. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-5-fluorophenylacetic Acid
Welcome to the technical support center for 3-Chloro-5-fluorophenylacetic acid (CAS 202001-00-1). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this important synthetic intermediate. Here, we address common questions and troubleshooting scenarios in a direct, Q&A format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. However, based on common synthetic pathways for substituted phenylacetic acids, impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-chloro-5-fluorotoluene, 3-chloro-5-fluorobenzyl chloride, or the corresponding benzaldehyde.
-
Reaction Byproducts: Side-reactions can lead to various impurities. For instance, over-oxidation could yield corresponding benzoic acid derivatives, while incomplete hydrolysis of a nitrile or ester intermediate would leave those species in the crude product.[1]
-
Regioisomers: This is often the most challenging class of impurities to remove. During the synthesis of the substituted aromatic ring, halogenation or other substitutions can occur at different positions, leading to isomers.[2] The similar physicochemical properties of these isomers make them difficult to separate from the desired product.[3]
Table 1: Common Potential Impurities and Their Origin
| Impurity Class | Potential Compounds | Likely Synthetic Origin |
| Starting Materials | 3-Chloro-5-fluorobenzaldehyde | Oxidation of 3-chloro-5-fluorobenzyl alcohol |
| 3-Chloro-5-fluorobenzyl nitrile | Hydrolysis to the final carboxylic acid | |
| Byproducts | 3-Chloro-5-fluorobenzoic acid | Over-oxidation of the benzyl group |
| Bis(3-chloro-5-fluorophenyl)methane | Side reaction during Friedel-Crafts type reactions | |
| Regioisomers | 2-Chloro-5-fluorophenylacetic acid[4] | Non-selective halogenation or substitution |
| 4-Chloro-3-fluorophenylacetic acid | Impurities in starting materials or isomerization |
Q2: I have a crude solid product. What is the most effective first step for purification?
A2: For a carboxylic acid like this compound, acid-base extraction is the most powerful and straightforward initial purification technique.[5][6] This method leverages the acidic nature of your target compound to separate it from any neutral or basic impurities.
The core principle is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a weak base, while neutral organic impurities remain in the organic phase.[7][8]
// Nodes Crude [label="Crude Product\nin Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Funnel [label="Separatory Funnel", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add Weak Base\n(aq. NaHCO₃)", fillcolor="#E8F0FE", fontcolor="#202124"]; OrganicLayer [label="Organic Layer\n(Neutral Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; AqueousLayer [label="Aqueous Layer\n(Sodium 3-chloro-5-\nfluorophenylacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Add Strong Acid\n(e.g., HCl) to pH ~2", fillcolor="#FCE8E6", fontcolor="#202124"]; Precipitate [label="Precipitate Forms", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Filter & Dry", shape=cylinder, fillcolor="#E6F4EA", fontcolor="#202124"]; Pure [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Discard [label="Discard", shape=point, style=invis];
// Edges Crude -> Funnel [label="Dissolve"]; Base -> Funnel; Funnel -> OrganicLayer [label="Separate"]; Funnel -> AqueousLayer [label="Separate"]; OrganicLayer -> Discard [style=dashed, label=" "]; AqueousLayer -> Acid [label="Isolate & Acidify"]; Acid -> Precipitate; Precipitate -> Filter; Filter -> Pure; } caption: Workflow for Acid-Base Extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of your product).[9] Drain the lower aqueous layer into a clean flask.
-
Backwash (Optional but Recommended): Add a small amount of fresh organic solvent to the isolated aqueous layer and shake. This "backwash" removes any residual neutral impurities that may have been trapped in the aqueous phase.[6] Separate the layers and discard the organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A white precipitate of the purified carboxylic acid should form.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For this compound, which has moderate polarity, a single solvent or a binary solvent system can be effective.
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good candidate will not dissolve the compound.
-
Heat the tubes that show poor solubility. A good solvent will now fully dissolve the compound.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Compound is reported to be insoluble, making it a good anti-solvent.[10][11] |
| Toluene | 111 | Low | Good for dissolving non-polar impurities. Can be used in a binary system with a more polar solvent. |
| Ethanol/Water | Variable | Medium | A common binary system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
| Hexanes/Ethyl Acetate | Variable | Low-Medium | Another effective binary system. Dissolve in minimal hot ethyl acetate, then add hexanes. |
Q4: When is it necessary to use column chromatography?
A4: You should consider column chromatography when other methods, like extraction and recrystallization, fail to provide the desired purity.[1] This is particularly true in two main scenarios:
-
Separating Regioisomers: If analytical tests (like ¹H NMR or GC-MS) show the presence of isomers, chromatography is often the only effective method for separation due to their very similar polarities.[12]
-
Removing Persistent, Non-acidic Impurities: If you have neutral impurities with solubility characteristics very similar to your product, they may co-crystallize. Chromatography can separate compounds based on subtle differences in their affinity for the stationary phase.
A typical system would involve silica gel as the stationary phase and a mobile phase gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid to keep the target compound protonated and prevent streaking on the column.
Q5: How can I definitively assess the purity of my final product?
A5: A combination of analytical techniques is required to provide a comprehensive purity assessment. No single method is sufficient.
-
Melting Point: A sharp melting point that is close to the literature value (approx. 68-70 °C) is a strong indicator of high purity.[13] A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.[14] The purity can be estimated by integrating the signals of the product against those of any impurities. The spectrum should be clean, with no unassignable aromatic or aliphatic signals.
-
Chromatographic Methods (HPLC/GC-MS): For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard for non-volatile compounds.[15] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for identifying volatile impurities and isomers.[2] These methods can provide a precise purity value (e.g., 99.5% area).
Troubleshooting Guides
Problem: My compound oiled out instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The low melting point of this compound makes it susceptible to this.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage slow crystal growth.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Consider switching to a lower-boiling point solvent system.
-
// Nodes Start [label="Compound 'Oils Out'\nDuring Recrystallization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reheat [label="Reheat to Redissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add More Hot Solvent\n(10-20% volume)", fillcolor="#FBBC05", fontcolor="#202124"]; SlowCool [label="Cool Slowly\n(Insulate Flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check [label="Crystals Form?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Success!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scratch [label="Scratch Inner Surface\nof Flask", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Crystals Form?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeSolvent [label="Failure: Change Solvent System\n(e.g., lower boiling point)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reheat; Reheat -> AddSolvent; AddSolvent -> SlowCool; SlowCool -> Check; Check -> Success [label="Yes"]; Check -> Scratch [label="No"]; Scratch -> Check2; Check2 -> Success [label="Yes"]; Check2 -> ChangeSolvent [label="No"]; } caption: Decision tree for a failed recrystallization.
Problem: My ¹H NMR spectrum shows unexpected signals in the aromatic region (7-8 ppm).
-
Causality: These signals are almost certainly from aromatic impurities, most likely regioisomers of your product which were not removed by extraction. Each isomer will have a unique splitting pattern in the aromatic region.
-
Solution:
-
Confirm Structure: First, ensure the signals for your desired product are correct. For this compound, you should expect three distinct signals in the aromatic region, each integrating to 1H, and a singlet integrating to 2H for the benzylic protons (-CH₂-).
-
Attempt Recrystallization: Carefully perform another recrystallization. Sometimes, a significant difference in concentration can allow the major product to crystallize out, leaving the isomeric impurity in the mother liquor.
-
Resort to Chromatography: If recrystallization fails, flash column chromatography is the recommended next step. Use a shallow solvent gradient to carefully elute the different isomers. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of your target compound.
-
Problem: The final yield after purification is very low.
-
Causality: Significant product loss can occur at several stages.
-
Solution & Prevention:
-
Extraction: Did you perform enough extractions? It's often better to perform three small extractions rather than one large one. Also, ensure you acidified the aqueous layer sufficiently (to pH < 3) to precipitate all of your product.
-
Recrystallization: Using too much solvent is a common mistake. This will keep a significant portion of your product dissolved even when the solution is cold. Use the minimum amount of hot solvent required for full dissolution.
-
Filtration: Ensure you wash the collected crystals with ice-cold solvent. Using room-temperature solvent will redissolve some of your product.
-
Check the Mother Liquor: Keep the filtrate (mother liquor) from your recrystallization. Concentrate it and analyze it by TLC or NMR. If it contains a large amount of your product, you can attempt a second-crop recrystallization to recover more material.
-
References
- 1. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. study.com [study.com]
- 10. 3-Fluorophenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. chembk.com [chembk.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
Q: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted problem that can stem from several stages of the synthesis. Let's break down the common culprits and their remedies.
Potential Causes & Solutions:
-
Incomplete Starting Material Conversion: The initial step, often the conversion of a toluene derivative, can be a major bottleneck. For instance, in the chlorination of 3-chloro-5-fluorotoluene to form the benzyl chloride intermediate, incomplete reaction is common.
-
Solution: Ensure your reagents are pure and dry. Moisture can quench catalysts and reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Increasing the equivalents of the chlorinating agent (e.g., sulfuryl chloride) or the radical initiator may also drive the reaction to completion.[1]
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. A common side reaction is di-chlorination or ring chlorination of the starting material.
-
Solution: Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions. A carefully controlled temperature profile is crucial. Additionally, the choice of catalyst can influence selectivity. For example, in Friedel-Crafts type reactions, the catalyst concentration and type are critical to minimizing side products.
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.
-
Solution: During aqueous work-up, ensure the pH is adjusted correctly to either keep your product in the organic phase or precipitate it effectively. When performing extractions, use an adequate volume of solvent and perform multiple extractions to ensure complete recovery. For purification by crystallization, a careful selection of the solvent system and controlled cooling rates are essential to maximize crystal formation and minimize loss to the mother liquor.
-
Issue 2: Formation of Impurities
Q: I am observing significant impurities in my final product, which are difficult to remove. What are these impurities and how can I prevent their formation?
A: Impurity profiling is key to troubleshooting. The nature of the impurity often points directly to the problematic step in your synthesis.
Common Impurities & Prevention Strategies:
| Impurity Type | Potential Source | Prevention & Mitigation |
| Over-halogenated Species | Excessive reaction time or temperature during chlorination. | Strictly control reaction time and temperature. Use a slight excess of the substrate relative to the halogenating agent. |
| Unreacted Starting Material | Incomplete reaction. | As mentioned for low yield, ensure sufficient reaction time and reagent stoichiometry. Monitor reaction completion by TLC or GC. |
| Positional Isomers | Non-selective reaction conditions. | The choice of catalyst and solvent can significantly influence regioselectivity. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (chloro and fluoro groups) must be considered. |
| Hydrolysis Products | Presence of water in reaction or work-up. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize contact time with aqueous layers, especially under acidic or basic conditions where the ester or nitrile intermediates might hydrolyze prematurely. |
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound. What are the best practices for purification?
A: The physical properties of this compound, such as its melting point of approximately 68-70°C and its solubility profile, should guide your purification strategy.[2]
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: A good crystallization solvent will dissolve the compound when hot but not when cold. For this compound, consider solvent systems like toluene, hexane/ethyl acetate, or dichloromethane/hexane. Experiment with different solvent ratios to find the optimal conditions.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent should be gradually increased to elute the desired compound.
-
-
Acid-Base Extraction: As a carboxylic acid, this compound can be purified by taking advantage of its acidic nature.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ether or ethyl acetate). Wash the organic solution with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The aqueous layer can then be separated, washed with an organic solvent to remove any neutral impurities, and then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.[3] This solid can then be collected by filtration.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways have been established. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Some common approaches include:
-
From 3-Chloro-5-fluorotoluene: This involves the side-chain chlorination of the toluene derivative to form 3-chloro-5-fluorobenzyl chloride, followed by cyanation to the corresponding phenylacetonitrile, and subsequent hydrolysis to the desired carboxylic acid.[4]
-
Willgerodt-Kindler Reaction: This reaction can be used to synthesize phenylacetic acids from the corresponding acetophenones.[5][6][7] In this case, 3'-chloro-5'-fluoroacetophenone would be the starting material. The reaction typically involves heating the acetophenone with sulfur and a secondary amine (like morpholine), followed by hydrolysis of the resulting thioamide.[3][8]
-
Grignard Reaction: Starting from 3-chloro-5-fluorobenzyl halide, a Grignard reagent can be formed, which is then carboxylated using carbon dioxide. However, Grignard reactions can be sensitive to moisture and require careful control of reaction conditions.[9][10]
Q2: What is the reaction mechanism for the hydrolysis of 3-chloro-5-fluorophenylacetonitrile to the carboxylic acid?
A2: The hydrolysis of the nitrile to the carboxylic acid can be carried out under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by the acid, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This forms an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. This is then protonated by water to form a hydroxy imine, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to the carboxylate salt and ammonia. The carboxylate is then protonated in an acidic work-up to give the final carboxylic acid.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and product characterization.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide more quantitative information on the reaction progress and the presence of impurities.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
III. Detailed Experimental Protocol: Synthesis via the Nitrile Route
This protocol outlines a common and reliable method for the synthesis of this compound starting from 3-chloro-5-fluorobenzyl chloride.
Step 1: Synthesis of 3-Chloro-5-fluorophenylacetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Dissolve 3-chloro-5-fluorobenzyl chloride in a suitable organic solvent such as toluene.[4] In a separate vessel, prepare an aqueous solution of sodium cyanide. A phase-transfer catalyst, such as a quaternary ammonium salt, is often added to facilitate the reaction between the two phases.[4]
-
Reaction: Slowly add the aqueous sodium cyanide solution to the stirred solution of the benzyl chloride at room temperature.[4]
-
Monitoring: Monitor the reaction by TLC until the starting benzyl chloride spot is no longer visible.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-chloro-5-fluorophenylacetonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Combine the crude 3-chloro-5-fluorophenylacetonitrile with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux. The reaction time will vary depending on the specific conditions but can be monitored by TLC or HPLC.
-
Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is typically poured into ice water, which will often cause the carboxylic acid to precipitate. The solid is then collected by filtration.[10]
-
Work-up (Basic Hydrolysis): After cooling, the reaction mixture is washed with an organic solvent to remove any non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid. The solid is collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system as described in the troubleshooting section.
IV. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic pathway from 3-chloro-5-fluorotoluene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from --INVALID-LINK--
-
Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--
-
Global Chemical Market. (n.d.). The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-CHLORO-5-FLUOROPHENYLACETONITRILE CAS#: 493038-93-0. Retrieved from --INVALID-LINK--
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound [P53815]. Retrieved from --INVALID-LINK--
-
Global Chemical Market. (n.d.). Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-fluorobenzyl chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
American Elements. (n.d.). 2-Chloro-5-fluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Manchester Organics. (n.d.). 2-(3-Chloro-5-fluoro-phenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Fluorobenzyl chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Fluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from --INVALID-LINK--
References
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. 3-CHLORO-5-FLUOROPHENYLACETONITRILE CAS#: 493038-93-0 [m.chemicalbook.com]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Chloro-5-fluorophenylacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving 3-Chloro-5-fluorophenylacetic acid. The presence of both chloro and fluoro substituents on the phenyl ring introduces unique electronic effects that can influence reactivity and lead to specific challenges. This document is designed to help you navigate these complexities and optimize your experimental outcomes.
I. Understanding the Reactivity of this compound
This compound is a substituted phenylacetic acid derivative. The key to troubleshooting reactions with this compound lies in understanding the electronic influence of the halogen substituents. Both chlorine and fluorine are electron-withdrawing groups, which have two main effects:
-
Increased Acidity: The electron-withdrawing nature of the halogens stabilizes the carboxylate anion, making the carboxylic acid more acidic than unsubstituted phenylacetic acid. This can facilitate reactions where deprotonation is a key step.
-
Activation of the Carboxylic Acid: The inductive effect of the halogens makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
However, these electronic effects can also lead to challenges, such as unexpected side reactions or difficulties in product purification.
II. Troubleshooting Common Reactions
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
A. Esterification Reactions (e.g., Fischer Esterification)
Question 1: My Fischer esterification of this compound with a simple alcohol (e.g., methanol, ethanol) is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2][3] For an electron-deficient substrate like this compound, while the carbonyl carbon is activated, certain factors can still hinder the reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction/Equilibrium Not Shifted | Fischer esterification is an equilibrium-limited process.[1][2] To drive the reaction to completion, the equilibrium must be shifted towards the product side according to Le Chatelier's principle. | 1. Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy to push the equilibrium forward.[3] 2. Remove water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis). Use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | The reaction is acid-catalyzed. An insufficient amount of acid catalyst will result in a slow reaction rate. | 1. Increase catalyst loading: Typically, 1-5 mol% of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[3] If the reaction is sluggish, a modest increase in catalyst concentration may be beneficial. |
| Suboptimal Reaction Temperature | Esterification reactions generally require heating to proceed at a reasonable rate. | 1. Ensure adequate heating: The reaction should be brought to reflux in the chosen alcohol or solvent.[3] |
| Steric Hindrance | If you are using a bulky alcohol, steric hindrance can slow down the nucleophilic attack on the carbonyl carbon. | 1. Prolong reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. 2. Consider alternative methods: For very hindered alcohols, consider converting the carboxylic acid to a more reactive species like an acid chloride first. |
Experimental Protocol: Fischer Esterification of this compound with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude methyl 3-chloro-5-fluorophenylacetate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Question 2: I am observing side products in my esterification reaction. What could they be and how can I avoid them?
Answer:
While Fischer esterification is generally a clean reaction, the presence of electron-withdrawing groups and acidic conditions can sometimes lead to side reactions.
Potential Side Reactions & Prevention:
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation at high temperatures, although this is less common under typical esterification conditions. The electron-withdrawing groups on your substrate may influence its stability. If you are using very high-boiling alcohols and prolonged heating, this could be a minor pathway.
-
Prevention: Use the mildest effective reaction temperature and monitor the reaction to avoid unnecessarily long heating times.
-
-
Formation of Ethers from the Alcohol: Under strong acidic conditions and high temperatures, alcohols can dehydrate to form ethers.
-
Prevention: This is more of a concern with secondary and tertiary alcohols. Stick to the recommended catalyst loading and reaction temperature.
-
B. Amidation Reactions
Question 3: My amidation reaction of this compound with an amine is failing or giving a very low yield. What are the common pitfalls?
Answer:
Direct amidation by simply heating a carboxylic acid and an amine is often inefficient. The use of coupling agents is standard practice.[4][5] The electron-deficient nature of this compound can make it a good substrate for amidation, but several factors can lead to failure.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| No or Ineffective Coupling Agent | Carboxylic acids and amines can form a stable ammonium carboxylate salt, which is unreactive. Coupling agents are required to activate the carboxylic acid.[4] | 1. Use a suitable coupling agent: Common choices include carbodiimides like EDC (often with HOBt or OxymaPure to suppress side reactions and racemization) or uronium/phosphonium salts like HATU, HBTU, or PyBOP.[4][6] |
| Inappropriate Solvent | The choice of solvent is crucial for solubility of all reactants and for the efficiency of the coupling reaction. | 1. Select an appropriate solvent: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are commonly used.[4] |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield. | 1. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents and reagents.[4] |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction can be very slow. | 1. Choose a more powerful coupling agent: HATU is often effective for hindered couplings.[6] 2. Increase reaction temperature and time: Monitor the reaction carefully if heating is required. |
| Electron-Deficient Amine | If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be reduced, making the reaction more difficult. | 1. Use a highly reactive coupling agent: HATU or COMU are good choices.[4][5] 2. Consider forming the acid chloride: Converting the carboxylic acid to the more reactive acid chloride can be an effective strategy for coupling with unreactive amines. |
Experimental Protocol: Amidation of this compound with Benzylamine using EDC/HOBt
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.1 eq), and benzylamine (1.1 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC.HCl (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude N-benzyl-2-(3-chloro-5-fluorophenyl)acetamide can be purified by column chromatography or recrystallization.
Question 4: I am concerned about racemization during the coupling of a chiral amine with this compound. How can I minimize this?
Answer:
Racemization is a potential side reaction during amide bond formation, especially when using carbodiimide coupling agents.
Strategies to Minimize Racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings is a standard practice to suppress racemization.[4]
-
Choose the Right Coupling Reagent: Uronium-based reagents like HATU and HBTU are known to be very effective at minimizing racemization.[6]
-
Control the Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can help to reduce the rate of racemization.[4]
III. Visualization of Key Processes
To aid in understanding the experimental workflows, the following diagrams are provided.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Amidation using EDC/HOBt.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) to make the acid chloride of this compound before amidation? A1: Yes, this is a very effective method, especially for reactions with unreactive amines. The resulting acid chloride is highly reactive. The general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of DMF. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure before reacting the crude acid chloride with the amine in the presence of a base like triethylamine or pyridine.
Q2: How do the halogen substituents affect the purification of my product? A2: The presence of chlorine and fluorine will increase the polarity and molecular weight of your product compared to the unsubstituted analogue. This may affect its solubility and retention on silica gel. You might need to adjust your solvent system for column chromatography accordingly. Recrystallization can also be a very effective purification method for these types of crystalline compounds.
Q3: Is this compound prone to decarboxylation? A3: While all phenylacetic acids can decarboxylate under harsh conditions (high heat), the presence of electron-withdrawing groups does not necessarily make it significantly more prone to this side reaction under standard esterification or amidation conditions. However, it is always good practice to use the lowest effective temperature and avoid prolonged heating to minimize any potential degradation.
Q4: Are there any specific safety precautions I should take when working with this compound? A4: this compound should be handled with standard laboratory safety precautions. It is a solid that can be irritating to the skin and eyes.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17036–17047.
-
Li, W., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870.
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
-
Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Supporting Information. (n.d.).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
-
G. G., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9849-9854.
-
Vasanthakumar, G.-R., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 43(49), 8861-8864.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17036–17047.
-
An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4242-4245.
-
ChemicalBook. (n.d.). 3-CHLORO-5-FLUOROPHENYLACETONITRILE CAS#: 493038-93-0. ChemicalBook.
-
BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. BenchChem.
-
Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
-
ChemBK. (2024). This compound. ChemBK.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 3-Amino-2-chlorobenzylamine. BenchChem.
-
BenchChem. (2025). Minimizing byproduct formation in boronic acid catalyzed amidations. BenchChem.
-
Epp, J. B., et al. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. U.S. Patent Application No. 15/808,623.
-
Pharmaffiliates. (n.d.). 202001-00-1| Chemical Name : this compound. Pharmaffiliates.
-
Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
-
U.S. Patent No. 2,452,350. (1948). Method of preparing alkyl esters of chloroacetic acid.
-
Poulsen, S.-A., et al. (2012). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Medicinal Chemistry Letters, 3(11), 922-926.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Healy, P. C., et al. (2011). N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2521.
-
CN110878032A. (2020). Synthesis method of N-benzylacetamidine hydrochloride.
-
BLD Pharm. (n.d.). Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate. BLD Pharm.
-
Erhardt, H., et al. (2016). Cleavage of 1,3-Dicarbonyls through Oxidative Amidation. Organic Letters, 18(1), 122-125.
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 07(03).
-
CN113511960A. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
CN112028843A. (2020). Preparation method of 7-chloro-5- (2-fluorophenyl) -3H-1, 4-benzodiazepine-2-methylamine.
-
Gabriel, C. J., & Jessop, P. G. (2013). Direct Amide Formation Avoiding Poor Atom Economy Reagents. In Green Chemistry (pp. 233-264). Springer, Berlin, Heidelberg.
-
Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry, 80(21), 10769-10777.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
Technical Support Center: By-product Analysis in the Preparation of 3-Chloro-5-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis and analysis of 3-Chloro-5-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of by-products, ensuring the purity and quality of your target compound.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while achievable through several synthetic routes, is often accompanied by the formation of process-related impurities. Understanding the origin and identity of these by-products is critical for process optimization, yield improvement, and ensuring the final product meets stringent purity requirements. This guide will focus on the by-products associated with three common synthetic pathways:
-
Hydrolysis of 2-(3-chloro-5-fluorophenyl)acetonitrile
-
Willgerodt-Kindler Reaction of 3-chloro-5-fluoroacetophenone
-
Grignard Carboxylation of 3-chloro-5-fluorobenzyl chloride
Troubleshooting Guide: Navigating By-product Formation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: An unexpected peak is observed in the HPLC analysis of my product from the hydrolysis of 2-(3-chloro-5-fluorophenyl)acetonitrile.
Question: I've synthesized this compound via hydrolysis of the corresponding benzyl cyanide. My HPLC chromatogram shows an additional peak. What could this be and how can I prevent it?
Answer:
One of the most common by-products in the hydrolysis of a benzyl cyanide is the corresponding amide , in this case, 2-(3-chloro-5-fluorophenyl)acetamide .
-
Causality: This by-product arises from the incomplete hydrolysis of the nitrile. The reaction proceeds in two steps: first, the nitrile is hydrated to an amide, which is then hydrolyzed to the carboxylic acid. If the reaction conditions (e.g., temperature, reaction time, or concentration of the acid/base) are not sufficient to drive the second step to completion, the amide intermediate will remain in your product mixture. A Chinese patent suggests that using hydrochloric acid for hydrolysis can lead to a more thorough reaction and fewer intermediate products compared to other methods.[1]
-
Identification: The amide by-product will have a different retention time in reversed-phase HPLC, typically eluting earlier than the more polar carboxylic acid. Its identity can be confirmed by LC-MS, as it will have a molecular weight corresponding to C₈H₇ClFNO.
-
Troubleshooting & Optimization:
-
Increase Reaction Time and/or Temperature: Prolonging the hydrolysis or increasing the reaction temperature can help drive the conversion of the amide to the carboxylic acid.
-
Optimize Acid/Base Concentration: Ensure a sufficient molar excess of the acid or base catalyst is used. For acid hydrolysis, concentrated hydrochloric acid is often effective.[1]
-
Monitor the Reaction: Track the disappearance of the amide intermediate by taking aliquots of the reaction mixture and analyzing them by HPLC. Continue the reaction until the amide peak is no longer detected or is below your acceptable limit.
-
Issue 2: My reaction mixture from the Willgerodt-Kindler synthesis has a strong, unpleasant odor and contains sulfur-containing impurities.
Question: After performing the Willgerodt-Kindler reaction on 3-chloro-5-fluoroacetophenone and subsequent hydrolysis, my product is contaminated with by-products that have a strong sulfur smell. What are these and how do I get rid of them?
Answer:
The Willgerodt-Kindler reaction involves the use of sulfur and an amine (commonly morpholine) to convert an aryl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[2] The characteristic odor and sulfur-containing impurities are inherent to this reaction.
-
Potential By-products:
-
Thioamide Intermediate: The primary intermediate of the Willgerodt-Kindler reaction is the N-[2-(3-chloro-5-fluorophenyl)-2-thioxoethyl]morpholine . If the final hydrolysis step is incomplete, this thioamide will remain as a significant impurity.
-
Other Sulfur Compounds: A complex mixture of sulfur-containing side products can also be formed, contributing to the odor.
-
-
Causality: The presence of the thioamide intermediate is due to incomplete hydrolysis. The other sulfurous by-products are a result of the complex reaction mechanism of the Willgerodt-Kindler reaction itself.[2]
-
Identification: The thioamide intermediate can be identified by LC-MS. Other volatile sulfur compounds may be detected by GC-MS analysis of the crude product.
-
Troubleshooting & Optimization:
-
Ensure Complete Hydrolysis: The hydrolysis of the thioamide to the carboxylic acid often requires vigorous conditions (e.g., strong acid or base and elevated temperatures). Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the thioamide starting material.
-
Purification:
-
Extraction: A thorough work-up with aqueous base to extract the acidic product, followed by washing of the organic layer to remove neutral and basic impurities, is crucial. Acidification of the aqueous layer will then precipitate the desired carboxylic acid.
-
Recrystallization: Recrystallization of the crude this compound from a suitable solvent system is an effective method for removing residual thioamide and other less polar impurities.
-
-
Issue 3: I am seeing a significant amount of a dimeric by-product in my product from the Grignard carboxylation route.
Question: I prepared this compound by forming the Grignard reagent from 3-chloro-5-fluorobenzyl chloride and reacting it with carbon dioxide. However, I have a major impurity with a mass that appears to be a dimer of my starting material. What is this and how can I minimize it?
Answer:
A common and often significant side reaction in the formation of Grignard reagents from benzyl halides is Wurtz coupling , which leads to the formation of a homocoupled dimer. In your case, this would be 1,2-bis(3-chloro-5-fluorophenyl)ethane .
-
Causality: The newly formed Grignard reagent is a potent nucleophile and can react with the starting benzyl chloride in an SN2-type reaction, leading to the formation of the dimer. This side reaction is often promoted by higher temperatures and high local concentrations of the benzyl chloride.
-
Identification: This dimeric by-product is non-polar and will have a significantly longer retention time in reversed-phase HPLC compared to the carboxylic acid product. It can be readily identified by GC-MS or LC-MS, with a molecular weight corresponding to C₁₄H₁₀Cl₂F₂.
-
Troubleshooting & Optimization:
-
Slow Addition of Benzyl Chloride: The most effective way to minimize Wurtz coupling is to add the 3-chloro-5-fluorobenzyl chloride solution slowly to the suspension of magnesium turnings. This maintains a low concentration of the halide and favors the reaction with magnesium over the coupling reaction.
-
Control the Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Overheating can increase the rate of the Wurtz coupling side reaction.
-
Efficient Stirring: Ensure vigorous stirring to promote the reaction of the benzyl chloride at the magnesium surface, which helps to keep its concentration in the solution low.
-
Potential By-products Summary
| Synthetic Route | Potential By-product | Chemical Structure | Formation Mechanism | Analytical Identification (LC-MS) |
| Hydrolysis of Nitrile | 2-(3-chloro-5-fluorophenyl)acetamide | C₈H₇ClFNO | Incomplete hydrolysis of the nitrile intermediate. | [M+H]⁺ = 188.03 |
| Willgerodt-Kindler | N-[2-(3-chloro-5-fluorophenyl)-2-thioxoethyl]morpholine | C₁₂H₁₃ClFNO₂S | Incomplete hydrolysis of the thioamide intermediate. | [M+H]⁺ = 289.04 |
| Grignard Carboxylation | 1,2-bis(3-chloro-5-fluorophenyl)ethane | C₁₄H₁₀Cl₂F₂ | Wurtz coupling of the Grignard reagent with the starting halide. | [M+H]⁺ = 287.02 |
| All Routes | Regioisomeric Phenylacetic Acids | C₈H₆ClFO₂ | Use of impure starting materials containing regioisomers.[3] | [M-H]⁻ = 187.00 |
Experimental Workflows and By-product Formation
Workflow 1: Synthesis via Hydrolysis of Benzyl Cyanide
Caption: Hydrolysis pathway and formation of the amide by-product.
Workflow 2: By-product Formation in Grignard Reaction
References
Validation & Comparative
Comparative analysis of 3-Chloro-5-fluorophenylacetic acid with other phenylacetic acids
In the landscape of pharmaceutical and agrochemical development, phenylacetic acids (PAAs) and their derivatives serve as foundational scaffolds for a vast array of bioactive molecules.[1] The strategic placement of substituents on the phenyl ring can dramatically alter the physicochemical properties and biological activity of the parent molecule, making the study of these analogues a critical endeavor in lead optimization and drug design.[2] This guide provides a comparative analysis of 3-Chloro-5-fluorophenylacetic acid, a di-halogenated derivative, contextualizing its properties against unsubstituted phenylacetic acid and key mono-halogenated analogues.
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity.[3][4] Fluorine, with its small size and high electronegativity, can enhance binding interactions and block metabolic degradation, while chlorine can increase lipophilicity and influence electronic distribution.[5][6] Understanding the combined effects of these two halogens at the meta-positions of the phenylacetic acid core is essential for predicting the potential applications of this compound.
This document offers a framework for researchers to evaluate this compound, providing theoretical insights grounded in established chemical principles, comparative data on related compounds, and a robust experimental protocol for direct, quantitative comparison.
Part 1: Comparative Physicochemical Properties
The properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively published, we can infer its characteristics by analyzing its constituent parts and comparing them to well-characterized parent compounds.
The electronic effects of substituents on the phenyl ring directly influence the acidity of the carboxylic acid moiety. Electron-withdrawing groups, like chlorine and fluorine, stabilize the carboxylate anion through an inductive effect (-I), thereby increasing acidity (lowering the pKa) compared to the unsubstituted molecule.[7] The position of these substituents is crucial. In phenylacetic acid, the methylene (-CH2-) group between the ring and the carboxyl group dampens the resonance effects, making the inductive effect the primary electronic influence.[7]
Table 1: Comparison of Physicochemical Properties of Phenylacetic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Reported) | Key Characteristics |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 4.31[8] | Natural auxin, honey-like odor, baseline compound.[8][9] |
| 3-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | ~4.10[10] | Intermediate for anti-inflammatory and analgesic drugs.[11] |
| 4-Fluorophenylacetic Acid | C₈H₇FO₂ | 154.14 | N/A | Used in synthesis of fluorinated anesthetics and anti-HIV agents.[4][12] |
| 3-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.59 | N/A | Expected to be more acidic and lipophilic than PAA. |
| This compound | C₈H₆ClFO₂ | 188.58 [13] | < 4.10 (Predicted) | Both substituents are electron-withdrawing; likely increased acidity and lipophilicity. Useful research chemical and synthesis intermediate.[14][15] |
Rationale: The predicted pKa for this compound is lower than that of the mono-substituted analogues due to the additive inductive electron-withdrawing effects of both the chlorine and fluorine atoms at the meta positions. This increased acidity can have significant implications for its formulation and biological interactions.
Part 2: Biological Activity & Structure-Activity Relationships (SAR)
Phenylacetic acids exhibit a wide range of biological activities, from plant growth regulation to therapeutic effects in humans.[9][16] The nature and position of substituents are key determinants of this activity.
Auxin Activity
Unsubstituted PAA is a natural auxin, a class of plant hormones, though its activity is generally weaker than that of indole-3-acetic acid (IAA).[9][17] It is involved in processes like lateral root formation. The herbicidal properties of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are a result of their potent auxin-like activity that disrupts normal plant growth.[18][19] The substitution pattern on this compound suggests it may possess some auxin or anti-auxin activity, a hypothesis that requires experimental validation. The meta-position has been shown to be important for growth promotion activity in mono-substituted phenylacetic acids.[16][20]
Pharmaceutical Potential
Halogenated phenylacetic acids are crucial intermediates in drug synthesis.[21] For example, 4-Fluorophenylacetic acid is a precursor for fluorinated anesthetics and CCR5 antagonists for anti-HIV therapies, while 2-Fluorophenylacetic acid is used to make certain NSAIDs and SSRIs.[3][4] The presence of both chloro and fluoro groups on this compound makes it an attractive building block for creating novel therapeutic agents with potentially enhanced potency, selectivity, or metabolic stability.[15][22] Studies on related compounds have shown that the position of fluorine can be critical for receptor binding affinity, for instance, with progesterone receptor antagonists.[23]
Part 3: Experimental Protocols for Comparative Analysis
To empirically compare this compound with other PAAs, a standardized analytical workflow is necessary. High-Performance Liquid Chromatography (HPLC) is a precise and robust method for quantifying these compounds.[24][25][26]
Workflow for Comparative HPLC Analysis
The following diagram outlines the logical flow for a comparative analysis of phenylacetic acids.
Caption: Experimental workflow for the comparative quantification of phenylacetic acids using HPLC.
Detailed HPLC Protocol
This protocol is a self-validating system designed for the accurate quantification and comparison of phenylacetic acids.
1. Materials and Reagents
-
Reference standards (≥98% purity): Phenylacetic acid, 3-Fluorophenylacetic acid, this compound, etc.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC or ultrapure)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[25]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[25]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic acids, ensuring sharp, symmetrical peaks.[25][27]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 215 nm (or scan for optimal wavelength for all compounds).[25]
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions
-
Stock Standard Solutions (1 mg/mL): Accurately weigh 10 mg of each phenylacetic acid reference standard and dissolve individually in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample (e.g., a synthesis product of this compound) in the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Analysis and Data Interpretation
-
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, confirming system precision.
-
Calibration: Inject the working standard solutions in ascending order of concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.
-
Quantification: Inject the prepared test samples. Use the regression equation from the calibration curve to determine the concentration of the analyte in the sample.
-
Comparative Analysis: Compare the retention times of the different phenylacetic acids. Generally, more lipophilic compounds will have longer retention times under reversed-phase conditions. The relative position of the this compound peak will provide experimental insight into its polarity compared to the other analogues.
Part 4: Predictive Structure-Property Relationships
The following diagram illustrates the key molecular features influencing the properties and potential bioactivity of substituted phenylacetic acids.
Caption: Relationship between structure, physicochemical properties, and predicted bioactivity.
Conclusion
While this compound is a compound for which extensive public data is limited, a robust comparative analysis can be constructed based on the well-understood principles of physical organic chemistry and medicinal chemistry. The presence of both chlorine and fluorine at the meta-positions strongly suggests it will have increased acidity and lipophilicity compared to unsubstituted phenylacetic acid. These modified properties make it a compound of significant interest as a building block for novel pharmaceuticals and agrochemicals. The provided experimental workflow offers a clear and reliable path for researchers to quantitatively assess its properties against relevant analogues, enabling data-driven decisions in research and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. scbt.com [scbt.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. nbinno.com [nbinno.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. nbinno.com [nbinno.com]
- 23. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. scholar.usuhs.edu [scholar.usuhs.edu]
- 27. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of 3-Chloro-5-fluorophenylacetic Acid Versus Its Isomers: A Structural Perspective
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth analysis of 3-Chloro-5-fluorophenylacetic acid and its positional isomers, exploring how subtle changes in the placement of halogen atoms on the phenyl ring can dramatically alter biological activity. While direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and draws upon data from related halogenated phenylacetic acid derivatives to provide a comprehensive and insightful overview.
The Critical Role of Isomerism in Biological Activity
The substitution pattern of a molecule is a key determinant of its pharmacological profile. For halogenated phenylacetic acids, the position of chlorine and fluorine atoms influences the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Positional isomers, such as those of chloro-fluorophenylacetic acid, often exhibit distinct biological activities. A change in the halogen's position can alter the molecule's ability to fit into a binding pocket, form crucial hydrogen bonds, or participate in other non-covalent interactions that are essential for its mechanism of action. Therefore, a thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective therapeutic agents.
Comparative Landscape of Chloro-Fluorinated Phenylacetic Acid Isomers
| Isomer | Potential Biological Activity Profile |
| This compound | As a meta-substituted compound, it may exhibit distinct electronic and steric properties compared to its ortho and para isomers. The presence of two electron-withdrawing groups at the meta positions can influence the acidity of the carboxylic acid and the overall electronic character of the aromatic ring, potentially leading to unique interactions with biological targets. It is utilized as a key intermediate in the synthesis of compounds with potential therapeutic applications. |
| 2-Chloro-4-fluorophenylacetic acid | The ortho-chloro substituent can introduce steric hindrance, which may either enhance or diminish binding to a target protein depending on the topology of the binding site. This steric effect can also influence the molecule's conformation. It is used as a pharmaceutical intermediate, suggesting its incorporation into biologically active molecules.[1][2] |
| 4-Chloro-2-fluorophenylacetic acid | Similar to the above, the ortho-fluorine atom can influence the molecule's conformation and interactions. Fluorine's high electronegativity can also lead to specific polar interactions. |
| 4-Chloro-3-fluorophenylacetic acid | This isomer has been investigated as a synthetic intermediate for compounds with potential biological activity. The para-chloro and meta-fluoro substitution pattern will result in a different dipole moment and electronic distribution compared to this compound, likely leading to a different pharmacological profile. |
Experimental Evaluation of Biological Activity: Methodologies and Protocols
To elucidate the distinct biological activities of these isomers, a battery of in vitro and in vivo assays would be required. The following protocols are representative of the experimental approaches used to assess the biological effects of small molecules like halogenated phenylacetic acids.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial dilution of each chloro-fluorophenylacetic acid isomer in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: A Case Study on Aldose Reductase
Phenylacetic acid derivatives have been investigated as aldose reductase inhibitors, which are relevant in the context of diabetic complications.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human aldose reductase, NADPH (cofactor), and a substrate such as DL-glyceraldehyde.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, NADPH, and various concentrations of the test isomers.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Visualizing the Structure-Activity Relationship
The following diagram illustrates the conceptual relationship between the isomeric structures and their potential biological activities, emphasizing the importance of the substituent positions.
Caption: Influence of Isomerism on Biological Activity.
Conclusion
The precise positioning of chloro and fluoro substituents on a phenylacetic acid scaffold is a critical determinant of its biological activity. While a comprehensive, direct comparative dataset for this compound and its isomers is not yet available in the public domain, the principles of medicinal chemistry and evidence from related halogenated compounds strongly suggest that these isomers would exhibit distinct pharmacological profiles. Future research involving systematic in vitro and in vivo testing of these isomers is necessary to fully elucidate their structure-activity relationships and unlock their therapeutic potential. This guide serves as a foundational resource to inform such investigations and underscores the importance of isomeric considerations in drug discovery and development.
References
A Comparative Spectroscopic Guide to 3-Chloro-5-fluorophenylacetic Acid and Its Toluene Precursor
In the landscape of pharmaceutical and agrochemical research, the precise identification and characterization of molecular intermediates are paramount. 3-Chloro-5-fluorophenylacetic acid is a key building block in the synthesis of a variety of active compounds, making its unambiguous differentiation from its precursors a critical step in process monitoring and quality control. This guide provides a detailed spectroscopic comparison of this compound and its common precursor, 3-Chloro-5-fluorotoluene, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to the Synthetic Pathway
A prevalent and efficient method for the synthesis of substituted phenylacetic acids is the side-chain oxidation of the corresponding toluene derivative. In this context, 3-Chloro-5-fluorotoluene serves as a direct precursor to this compound. This transformation is typically achieved through the use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), under aqueous conditions.[1][2][3] The reaction selectively oxidizes the benzylic methyl group to a carboxylic acid, leaving the aromatic ring intact.
References
A Comparative Guide to Purity Assessment of 3-Chloro-5-fluorophenylacetic Acid: A Validated HPLC Method vs. Alternative Techniques
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of quality, safety, and efficacy. 3-Chloro-5-fluorophenylacetic acid, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against other viable analytical techniques. The experimental data and protocols herein are presented to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Central Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity determination of non-volatile and semi-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[1] A validated HPLC method provides a reliable means to separate, identify, and quantify the main component and its potential process-related impurities and degradation products.
The development and validation of a stability-indicating HPLC method are crucial for ensuring that the analytical procedure is fit for its intended purpose.[2][3][4] This involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, and robustness, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7][8]
Proposed Validated HPLC Method for this compound
Based on the analysis of similar phenylacetic acid derivatives and general reversed-phase HPLC principles, a robust method for this compound is proposed.[9][10][11][12]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like phenylacetic acid derivatives. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 30% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities with good resolution within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Phenylacetic acid derivatives typically exhibit strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation: A Pillar of Trustworthiness
The validation of the proposed HPLC method is paramount to ensure its reliability. The following validation parameters, as outlined in ICH Q2(R1), must be thoroughly assessed.[5][6][7][8]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from any impurity or degradation product peaks. This is often confirmed using a photodiode array (PDA) detector for peak purity analysis. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | The closeness of test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). | The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation studies are a critical component of method validation, designed to demonstrate the stability-indicating nature of the HPLC method.[2][3][4] By subjecting this compound to harsh conditions, potential degradation products are generated, and the method's ability to separate these from the parent compound is evaluated.
Table 3: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | To assess degradation in acidic conditions.[13] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | To evaluate degradation in alkaline conditions.[13] |
| Oxidation | 3% H₂O₂, room temperature | To test susceptibility to oxidative degradation.[13] |
| Thermal Degradation | 80 °C | To determine the effect of heat on the drug substance.[13] |
| Photolytic Degradation | Exposure to UV and visible light | To assess the impact of light exposure.[13] |
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or be more suitable for specific applications.
Table 4: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and accuracy for non-volatile compounds; well-established and widely used in the pharmaceutical industry.[1] | May require derivatization for compounds without a UV chromophore; can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | High sensitivity and selectivity; provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation of the analyte.[14] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated NMR signal intensity and the number of protons contributing to that signal. | A primary analytical method that does not require a reference standard of the analyte; provides structural information and is non-destructive. | Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[14][15] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency; requires very small sample volumes; can be a good alternative for charged molecules. | Lower sensitivity for some applications compared to HPLC; reproducibility can be a challenge. |
Experimental Protocols
Protocol 1: Validated HPLC Method for Purity Assessment
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Preparation of Sample Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Inject the standard solution in replicate (e.g., n=5) to check system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Protocol 2: Forced Degradation Study
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition (acid, base, oxidation, thermal, photolytic), mix the stock solution with the respective stressor as described in Table 3.
-
Maintain the solutions under the specified conditions for a defined period (e.g., 24 hours).
-
At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis), and dilute with the mobile phase to a suitable concentration.
-
Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.
Visualization of Workflows
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical Flow of the HPLC Method Validation Process.
Conclusion
For the routine purity assessment of this compound, a validated reversed-phase HPLC method offers a robust, reliable, and high-resolution approach suitable for quality control and regulatory submissions. The development of a stability-indicating method through forced degradation studies is essential to ensure that all potential impurities and degradants are effectively separated and quantified. While alternative techniques like GC-MS and qNMR have their specific advantages, particularly for structural elucidation and as a primary quantification method, HPLC remains the gold standard for routine purity testing in the pharmaceutical industry. The choice of the analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the intended use of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 12. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorophenylacetic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Halogenated phenylacetic acids and their derivatives are a critical class of molecules, frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their specific halogenation patterns profoundly influence their chemical reactivity and biological activity. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are synergistically employed to characterize 3-Chloro-5-fluorophenylacetic acid and its derivatives, offering field-proven insights into experimental design and data interpretation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For halogenated aromatics like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is indispensable.
Expertise & Experience: The "Why" Behind the Experiment
Simply acquiring a ¹H NMR is insufficient for this class of compounds. The causality behind a multi-nuclear approach is rooted in the need for complete structural validation:
-
¹H NMR provides the initial map of proton environments. We look for the characteristic singlet of the methylene (-CH₂-) protons and the complex splitting patterns of the aromatic protons.
-
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine atom.[1] Crucially, it reveals couplings to nearby protons and carbons (J-coupling), which are vital for assigning specific positions on the aromatic ring.
-
¹³C NMR maps the carbon skeleton. The large C-F coupling constants are unmistakable signatures that help assign the fluorinated carbon and its neighbors.[2] Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, though coupled spectra can provide further connectivity information.[3]
Experimental Protocol: A Self-Validating System
A robust NMR protocol ensures reproducibility and high-quality data. The following steps are designed to minimize artifacts and contaminants.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid analyte.[4] For ¹³C NMR, a higher concentration (15-25 mg) is preferable to reduce acquisition time.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial before transferring to the NMR tube. This prevents undissolved particulates from entering the tube.[6]
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a high-quality, clean 5 mm NMR tube.[6] The final sample height should be ~4-5 cm.[7]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[8]
-
-
Instrument Setup & Acquisition :
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire ¹H, ¹⁹F, and ¹³C spectra using standard pulse programs. For ¹³C, broadband proton decoupling is standard.[3]
-
Process the data using Fourier transformation, followed by phase and baseline correction.
-
Workflow for NMR Analysis
Caption: General experimental workflow for NMR sample preparation and analysis.
Comparative Data Analysis
| Compound | Structure | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) |
| This compound | ![]() | ~10-12 (s, 1H, -COOH), ~7.1-7.3 (m, 3H, Ar-H), ~3.65 (s, 2H, -CH₂) | ~176 (C=O), ~163 (d, ¹JCF ≈ 250 Hz, C-F), ~135 (d, ³JCF ≈ 8 Hz, C-Cl), ~133 (d, ³JCF ≈ 9 Hz, C-CH₂), ~125 (d, ⁴JCF ≈ 3 Hz, C-H), ~117 (d, ²JCF ≈ 22 Hz, C-H), ~116 (d, ²JCF ≈ 24 Hz, C-H), ~40 (-CH₂) | ~ -110 |
| Methyl 3-chloro-5-fluorophenylacetate | ![]() | ~7.0-7.2 (m, 3H, Ar-H), ~3.75 (s, 3H, -OCH₃), ~3.60 (s, 2H, -CH₂) | ~171 (C=O), ~163 (d, ¹JCF ≈ 250 Hz, C-F), ~135 (d, ³JCF ≈ 8 Hz, C-Cl), ~134 (d, ³JCF ≈ 9 Hz, C-CH₂), ~125 (d, ⁴JCF ≈ 3 Hz, C-H), ~116 (d, ²JCF ≈ 22 Hz, C-H), ~115 (d, ²JCF ≈ 24 Hz, C-H), ~52 (-OCH₃), ~41 (-CH₂) | ~ -110 |
Interpretation Insights:
-
Esterification Shift: Converting the carboxylic acid to a methyl ester removes the acidic proton and introduces a sharp singlet for the methoxy group (-OCH₃) around 3.75 ppm. The carbonyl carbon (C=O) in the ¹³C spectrum shifts upfield from ~176 ppm to ~171 ppm.
-
Aromatic Region: The three aromatic protons will appear as multiplets due to H-H and H-F coupling. The fluorine atom will cause doublet-of-doublets or triplet-of-doublets patterns, which are key to assigning the ring positions.
-
C-F Coupling: The most telling feature in the ¹³C NMR is the large one-bond coupling (¹JCF) of ~250 Hz for the carbon directly attached to the fluorine. Smaller two-bond (²JCF) and three-bond (³JCF) couplings provide irrefutable evidence for the substitution pattern.[2]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For halogenated compounds, MS is particularly useful due to the characteristic isotopic signatures of halogens like chlorine.
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique and analyzer is critical for obtaining meaningful data.
-
Electrospray Ionization (ESI) : This is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it perfect for accurate molecular weight determination.[11]
-
Electron Ionization (EI) : This is a hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule.[12]
-
High-Resolution Mass Spectrometry (HRMS) : Coupled with a technique like ESI, HRMS (e.g., using a TOF or Orbitrap analyzer) provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental composition, confirming that the correct number of C, H, Cl, F, and O atoms are present.
Experimental Protocol: A Validated LC-MS Method
Combining liquid chromatography (LC) with MS allows for the analysis of complex mixtures and provides cleaner spectra of individual components.
-
Sample Preparation :
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[13]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
LC-MS System Configuration :
-
LC System : Use a reverse-phase C18 column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization in positive mode.[11]
-
MS System : An ESI source coupled to a high-resolution mass spectrometer.
-
Acquisition Mode : Acquire data in both positive and negative ion modes to determine which provides better sensitivity for the parent ion and its derivatives. Full scan mode is used for identification, while tandem MS (MS/MS) can be used to elicit specific fragmentation.[14]
-
Workflow for LC-MS Analysis
Caption: General experimental workflow for LC-MS sample preparation and analysis.
Comparative Data Analysis
The key diagnostic information from the mass spectrum includes the molecular ion and its isotopic pattern, as well as characteristic fragmentation.
| Compound | Formula | Calculated Exact Mass | Expected [M-H]⁻ (m/z) | Key Fragmentation Insights |
| This compound | C₈H₆ClFO₂ | 188.0040 | 186.9962 | Loss of CO₂ (-44 Da): A common fragmentation for carboxylic acids leading to a fragment at m/z 143.0082. Chlorine Isotope Pattern: A characteristic M to M+2 peak ratio of approximately 3:1, confirming the presence of one chlorine atom.[12] |
| Methyl 3-chloro-5-fluorophenylacetate | C₉H₈ClFO₂ | 202.0197 | N/A (Expect [M+H]⁺ at 203.0275) | Loss of OCH₃ (-31 Da): Cleavage of the methoxy radical from the [M+H]⁺ ion. Loss of CH₂COOCH₃ (-73 Da): Cleavage of the entire ester side chain to yield the substituted benzyl cation at m/z 129.9983. |
Interpretation Insights:
-
Chlorine's Signature: The most definitive feature for these compounds is the isotopic pattern of chlorine. Natural chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Any fragment containing a single chlorine atom will exhibit two peaks separated by ~2 m/z units with a relative intensity ratio of roughly 3:1. This is a self-validating feature that confirms the presence of chlorine in the molecule and its fragments.
-
Fragmentation Pathways: The fragmentation of the parent acid is dominated by the loss of the carboxyl group. For derivatives like esters, fragmentation often occurs at the ester functionality, providing clear evidence of the modification. For example, the loss of a methoxy radical (·OCH₃) is characteristic of a methyl ester.[15]
Section 3: Integrated Analysis and Conclusion
Neither NMR nor MS alone can provide the same level of structural confidence as their combined use. The analytical logic flows as follows:
-
Propose Formula: HRMS provides the exact mass, leading to a unique elemental composition (e.g., C₈H₆ClFO₂).
-
Assemble Fragments: ¹³C and ¹H NMR identify the key functional groups (a disubstituted benzene ring, a -CH₂- group, a -COOH group).
-
Confirm Connectivity: 2D NMR experiments (like HMBC) and, crucially for this molecule, the observed H-F and C-F coupling constants, confirm how these fragments are connected, establishing the 3-chloro-5-fluoro substitution pattern.
-
Validate with MS Fragmentation: The fragmentation pattern observed in the mass spectrum must be consistent with the structure proposed by NMR. For example, the loss of the sidechain (-CH₂COOH) to give a C₆H₃ClF⁺ fragment (m/z 145) would strongly support the overall structure.
By systematically integrating the data from these orthogonal techniques, researchers can achieve an exceptionally high degree of confidence in the structural assignment of this compound and its derivatives, ensuring the integrity and reproducibility of their scientific work.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scribd.com [scribd.com]
- 5. organomation.com [organomation.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. rsc.org [rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparing the efficacy of different synthetic routes to 3-Chloro-5-fluorophenylacetic acid
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount to the efficiency and economic viability of bringing novel molecules to market. 3-Chloro-5-fluorophenylacetic acid stands as a crucial building block, its substituted phenylacetic acid motif being a common feature in a variety of biologically active compounds. The selection of a synthetic route for such an intermediate is a critical decision, balancing factors of yield, purity, scalability, cost, and safety.
This guide provides an in-depth comparison of three primary synthetic pathways to this compound, offering a critical analysis supported by experimental data and mechanistic insights to aid researchers and process chemists in making informed decisions.
Introduction to the Synthetic Challenges
The synthesis of this compound presents a unique set of challenges stemming from the directing effects of the halogen substituents on the aromatic ring. Any synthetic strategy must navigate these electronic influences to achieve the desired regioselectivity and avoid the formation of difficult-to-separate isomeric impurities. The three routes evaluated herein—the Willgerodt-Kindler reaction, the Grignard reagent pathway, and malonic ester synthesis—each offer a distinct approach to overcoming these hurdles.
Route 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which are then readily hydrolyzed to carboxylic acids. This route is particularly attractive due to its tolerance of a wide range of functional groups.
Mechanistic Overview
The reaction proceeds through the formation of an enamine from the starting acetophenone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements, including a key thio-substituted iminium-aziridinium cascade, results in the migration of the carbonyl carbon to the terminal position of the alkyl chain, forming a thioamide.[1][2] Subsequent hydrolysis, typically under basic conditions, yields the desired phenylacetic acid.
Experimental Protocol: Two-Step Synthesis from 3'-Chloro-5'-fluoroacetophenone
Step 1: Synthesis of 2-(3-chloro-5-fluorophenyl)-1-morpholinoethanethione
-
In a flask equipped with a reflux condenser and magnetic stirrer, 3'-Chloro-5'-fluoroacetophenone (1 equivalent) is combined with elemental sulfur (2 equivalents) and morpholine (3 equivalents).
-
The mixture is heated to reflux (typically around 120-140 °C) and stirred vigorously for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess morpholine and sulfur are removed. The crude product is then purified by column chromatography on silica gel to yield the intermediate thioamide.
Step 2: Hydrolysis to this compound
-
The purified thioamide from Step 1 is suspended in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).
-
The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Workflow Diagram
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Route 2: The Grignard Reagent Pathway
A classic and highly reliable method for the formation of carboxylic acids involves the carboxylation of a Grignard reagent. This route is characterized by its straightforward nature and often high yields.
Mechanistic Overview
The synthesis begins with the formation of a Grignard reagent from 3-chloro-5-fluorobenzyl chloride and magnesium metal in an ethereal solvent.[3] This organometallic intermediate is a potent nucleophile. The subsequent reaction with carbon dioxide (typically from dry ice) forms a magnesium carboxylate salt.[4][5] Acidic workup then protonates the carboxylate to yield the final phenylacetic acid.
Experimental Protocol: Two-Step Synthesis from 3-chloro-5-fluorotoluene
Step 1: Synthesis of 3-chloro-5-fluorobenzyl chloride
-
3-chloro-5-fluorotoluene (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride.
-
A radical initiator (e.g., AIBN or benzoyl peroxide) is added, and the mixture is heated to reflux.
-
Chlorine gas is bubbled through the solution, or a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise, under irradiation with a UV lamp to facilitate side-chain chlorination.[6][7]
-
The reaction is monitored by Gas Chromatography (GC) to maximize the formation of the desired monochlorinated product and minimize dichlorination.
-
Upon completion, the solvent is removed under reduced pressure, and the crude 3-chloro-5-fluorobenzyl chloride is purified by vacuum distillation.
Step 2: Grignard Reaction and Carboxylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are placed.
-
A solution of 3-chloro-5-fluorobenzyl chloride (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium if the reaction is sluggish.
-
The reaction mixture is stirred, and gentle heating may be applied to maintain a steady reflux until the magnesium is consumed.
-
The freshly prepared Grignard reagent is then slowly poured over an excess of crushed dry ice with vigorous stirring.[8]
-
After the excess CO2 has sublimed, the reaction is quenched by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or a dilute strong acid (e.g., 1M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.
Workflow Diagram
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. The Side-chain Chlorination of p-Fluorotoluene [journal.ecust.edu.cn]
- 7. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Antibody Cross-Reactivity in Immunoassays for 3-Chloro-5-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical biochemistry, the specificity of immunoassays is paramount for accurate quantification of small molecules. This guide provides a senior application scientist's perspective on the critical evaluation of antibody cross-reactivity for 3-Chloro-5-fluorophenylacetic acid (3-Cl-5-F-PAA), a compound of interest in various research and development pipelines. Due to the nascent stage of specific antibody development for 3-Cl-5-F-PAA, this document synthesizes established principles of immunochemistry with a hypothetical, yet scientifically grounded, comparative analysis to guide researchers in their experimental design and data interpretation.
The Imperative of Specificity: Understanding Antibody Cross-Reactivity
The primary drivers of cross-reactivity are the structural and electronic similarities between the target analyte and other compounds present in the sample matrix.[1] Therefore, a thorough assessment of an antibody's cross-reactivity profile against a panel of structurally related analogs is a non-negotiable aspect of assay validation.
Comparative Analysis of Antibody Cross-Reactivity: A Hypothetical Framework
To illustrate the process of evaluating antibody specificity, the following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against 3-Cl-5-F-PAA. This data is modeled on typical outcomes from a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for quantifying small molecules.[2][3] The cross-reactivity is calculated relative to 3-Cl-5-F-PAA, which is assigned a value of 100%. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that produces a 50% reduction in the maximum signal.
Table 1: Hypothetical Cross-Reactivity of an Anti-3-Cl-5-F-PAA Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | ![]() | 10 | 100% |
| 3,5-Dichlorophenylacetic acid | ![]() | 50 | 20% |
| 3,5-Difluorophenylacetic acid | ![]() | 100 | 10% |
| 3-Chlorophenylacetic acid | ![]() | 250 | 4% |
| 5-Fluorophenylacetic acid | ![]() | 500 | 2% |
| Phenylacetic acid | ![]() | >1000 | <1% |
Note: The structures and data presented are for illustrative purposes to guide experimental design.
The hypothetical data suggests that the antibody exhibits the highest affinity for the target analyte, 3-Cl-5-F-PAA. The degree of cross-reactivity is inversely proportional to the structural deviation from the target molecule. For instance, the replacement of the fluorine atom with a chlorine atom (3,5-Dichlorophenylacetic acid) results in a noticeable but significantly lower cross-reactivity. The complete absence of halogen substituents (Phenylacetic acid) leads to negligible cross-reactivity. This underscores the critical role of the halogen atoms in the epitope recognized by the antibody.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The following protocol details a robust method for assessing the cross-reactivity of antibodies against 3-Cl-5-F-PAA and its derivatives using a competitive ELISA format.[2][4][5]
Materials:
-
High-binding 96-well microplates
-
Anti-3-Cl-5-F-PAA monoclonal antibody
-
3-Cl-5-F-PAA-horseradish peroxidase (HRP) conjugate
-
3-Cl-5-F-PAA standard
-
Potential cross-reactants (e.g., as listed in Table 1)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% Bovine Serum Albumin in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-3-Cl-5-F-PAA antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the 3-Cl-5-F-PAA standard and each potential cross-reactant.
-
In a separate plate or tubes, add 50 µL of the standard or cross-reactant dilutions.
-
Add 50 µL of the 3-Cl-5-F-PAA-HRP conjugate to each well containing the standard or cross-reactant.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the mixture from each well to the antibody-coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the 3-Cl-5-F-PAA standard concentrations.
-
Determine the IC50 value for the 3-Cl-5-F-PAA standard.
-
For each potential cross-reactant, generate a similar inhibition curve and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-Cl-5-F-PAA / IC50 of cross-reactant) x 100
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Structural Basis of Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural homology between the target analyte and its analogs. The following diagram illustrates the structural relationships that underpin the hypothetical cross-reactivity data.
Caption: Structural Relationships Influencing Antibody Cross-Reactivity.
Conclusion and Future Directions
While the data presented in this guide is hypothetical, it provides a robust framework for designing and interpreting cross-reactivity studies for antibodies raised against this compound. The provided competitive ELISA protocol is a validated and widely used method for generating the necessary data to build a comprehensive specificity profile for any new antibody. Researchers are strongly encouraged to perform these studies with a diverse panel of structurally related compounds to ensure the reliability and accuracy of their immunoassay data. The principles and methodologies outlined herein are fundamental to the development of high-quality immunoassays for small molecule quantification in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to the Performance of 3-Chloro-5-fluorophenylacetic Acid in Bioassays
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Halogens, particularly fluorine and chlorine, can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall bioactivity. This guide provides a comprehensive analysis of 3-Chloro-5-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, and benchmarks its anticipated performance in key biological assays against relevant alternatives.
While direct, head-to-head comparative studies on this compound are not extensively available in peer-reviewed literature, we can leverage established Structure-Activity Relationship (SAR) principles to project its efficacy. The insights presented herein are synthesized from data on structurally analogous halogenated aromatic compounds, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. The unique substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring suggests a compound with potentially valuable and distinct biological activities.
Anticipated Performance in Cytotoxicity and Anti-proliferative Assays
Halogenated phenylacetic acid derivatives have demonstrated significant potential as anti-cancer agents.[1][2] The introduction of chloro and fluoro groups can enhance the cytotoxic effects on various cancer cell lines.[3][4] Studies on related halogenated compounds have shown that these modifications can lead to superior potency compared to established chemotherapy agents like cisplatin in certain contexts.[2][3]
Based on these trends, this compound is hypothesized to exhibit notable anti-proliferative activity. The combined electron-withdrawing properties of chlorine and fluorine are expected to modulate the electronic distribution of the phenyl ring, potentially enhancing its interaction with biological targets involved in cell proliferation and apoptosis.
Comparative Performance Insights
To contextualize the expected performance of this compound, we can draw comparisons with other halogenated phenylacetic acid analogs.
| Compound | Substitution Pattern | Anticipated Cytotoxic Potency | Rationale based on SAR |
| This compound | 3-Chloro, 5-Fluoro | Moderate to High | The combination of two electron-withdrawing halogens at meta positions is often associated with enhanced biological activity. |
| 4-Chlorophenylacetic acid | 4-Chloro | Moderate | A single chloro-substituent has been shown to confer cytotoxic properties.[1] |
| 4-Fluorophenylacetic acid | 4-Fluoro | Moderate | Fluoro-substitution is a common strategy to improve metabolic stability and binding affinity.[2] |
| Dichlorophenylacetic acid | Dichloro- (various isomers) | Moderate to High | The presence of two chlorine atoms generally increases lipophilicity and can enhance cytotoxic effects. |
| Phenylacetic acid | Unsubstituted | Low | The parent compound typically exhibits lower potency compared to its halogenated derivatives. |
Note: The cytotoxic potential is an estimation based on SAR principles and requires experimental validation.
Experimental Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound and comparator compounds
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Projected Efficacy in Antimicrobial Assays
The presence of a dichloroacetyl group is known to be crucial for the antibacterial activity of compounds like chloramphenicol.[5][6] While this compound does not possess this specific group, the halogenation of the phenyl ring is a known strategy to impart or enhance antimicrobial properties.[5] Derivatives of phenylacetic acid have been investigated for their activity against various bacterial and fungal strains.
The combination of chlorine and fluorine in this compound could lead to a compound with selective antimicrobial activity. The lipophilic character imparted by the chlorine atom and the strong electronegativity of the fluorine atom may facilitate membrane transport and interaction with microbial targets.
Comparative Performance Insights
| Compound | Substitution Pattern | Anticipated Antimicrobial Activity | Rationale based on SAR |
| This compound | 3-Chloro, 5-Fluoro | Potential for selective activity | Halogenation can enhance antimicrobial effects; the specific substitution pattern will determine the spectrum of activity. |
| Dichlorophen | Dichloro-hydroxyphenyl derivative | Broad-spectrum antibacterial | Known antibacterial agent, highlighting the efficacy of chlorinated phenyl moieties.[7][8] |
| Phenylacetic acid | Unsubstituted | Limited | Generally exhibits weak antimicrobial properties. |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound and comparator compounds
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the structure-activity relationship concepts and experimental workflows.
Caption: Structure-Activity Relationship (SAR) of Halogenated Phenylacetic Acids.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, molecule with the potential for significant biological activity. Based on established SAR principles, it is reasonable to hypothesize that this compound will exhibit noteworthy performance in both anti-proliferative and antimicrobial assays. The unique 3-chloro-5-fluoro substitution pattern warrants dedicated experimental evaluation to fully characterize its biological profile.
Future research should focus on direct, comparative studies of this compound against its mono-halogenated and non-halogenated counterparts in a panel of cancer cell lines and microbial strains. Such studies will provide the empirical data needed to validate the hypotheses presented in this guide and could pave the way for the development of novel therapeutic agents.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
An In-Depth Guide to the Isomeric Purity Determination of 3-Chloro-5-fluorophenylacetic Acid: A Comparative Analysis of HPLC and GC Methodologies
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for safety and efficacy.[3][4] For substituted aromatic compounds like this compound, the primary analytical challenge lies in the detection and quantification of positional isomers (regioisomers). These isomers, which have the same molecular formula but differ in the arrangement of the chloro and fluoro substituents on the phenyl ring, can exhibit different toxicological profiles and reactivity, making their control essential.[5]
It is crucial to distinguish this challenge from the analysis of enantiomers. This compound, with the structure (3-Chloro-5-fluorophenyl)-CH₂-COOH, possesses a methylene (-CH₂-) group at the alpha position and is therefore achiral, having no enantiomers. Consequently, this guide focuses exclusively on the separation of positional isomers.
This guide, from the perspective of a senior application scientist, provides a comparative analysis of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
HPLC is a cornerstone of pharmaceutical analysis, ideally suited for non-volatile compounds like carboxylic acids. It offers robust and direct analysis without the need for chemical modification (derivatization).
The Principle of Separation: Exploiting Subtle Physicochemical Differences
The separation of closely related positional isomers by HPLC hinges on exploiting subtle differences in their polarity, hydrophobicity, and electronic interactions with the stationary phase. The choice of the HPLC column is the most critical factor in achieving the desired resolution.
-
Standard C18 Columns: While being the workhorse of reversed-phase chromatography, standard C18 columns rely primarily on hydrophobic interactions. They may provide adequate separation, but resolving isomers with very similar hydrophobic profiles can be challenging.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can enhance the resolution of aromatic isomers.
-
Perfluorophenyl (PFP) Columns: PFP phases are exceptionally effective for separating halogenated aromatic isomers.[6] The separation mechanism is multi-modal, involving hydrophobic, aromatic, and unique dipole-dipole and ion-dipole interactions between the electron-rich fluorine atoms on the stationary phase and the halogenated analyte. This often provides superior selectivity that other phases cannot match.
Workflow for HPLC Method Development
Caption: HPLC method development workflow for isomeric purity analysis.
Detailed Experimental Protocol: A Validated HPLC-UV Method
This protocol describes a self-validating system for the quantification of isomeric impurities in this compound, grounded in principles outlined by the International Conference on Harmonisation (ICH).[7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Perfluorophenyl (PFP) Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 65% B
-
15-17 min: Hold at 65% B
-
17.1-20 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[8]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Spiked Specificity Solution: Prepare a sample solution and spike it with known levels (e.g., 0.1%) of all potential positional isomers to confirm peak identification and resolution.
3. System Suitability Test (SST) - The Self-Validating Check: Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor: The tailing factor for the main peak is ≤ 1.5.
-
Theoretical Plates: The column efficiency is ≥ 5000 theoretical plates.
-
Relative Standard Deviation (RSD): The RSD for the peak area is ≤ 2.0%.
4. Analysis and Calculation: Inject the sample solutions and identify impurity peaks based on their retention times relative to the spiked specificity solution. Quantify each impurity using the principle of area normalization (Area %).
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Part 2: Gas Chromatography (GC) for High-Resolution Separation
Gas Chromatography offers exceptionally high separation efficiency, making it a powerful alternative for resolving complex mixtures of isomers.[9] However, its application to acidic compounds requires a critical extra step: derivatization.
The Principle and the Derivatization Imperative
GC is suitable for thermally stable and volatile compounds.[10] The carboxylic acid group in this compound is highly polar and prone to hydrogen bonding, which causes poor peak shape (tailing) and low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar -COOH group into a less polar, more volatile ester (e.g., a methyl ester). This step is mandatory for successful GC analysis.
Common Derivatization Strategy:
-
Esterification with BF₃/Methanol: Boron trifluoride in methanol is a common and effective reagent for converting carboxylic acids to their methyl esters. The reaction is typically fast and clean.
Detector Selection: FID vs. ECD
-
Flame Ionization Detector (FID): A universal detector for organic compounds. It provides a response proportional to the mass of carbon, making it robust for quantification when impurity standards are unavailable (assuming a similar response factor for all isomers).[9]
-
Electron Capture Detector (ECD): An ECD is highly selective and sensitive to compounds containing electronegative atoms, such as halogens (Cl and F).[10][11] This makes it an excellent choice for trace-level detection of halogenated impurities, offering significantly lower detection limits than FID.
Detailed Experimental Protocol: A Validated GC-FID Method
This protocol provides a complete workflow, including the essential derivatization step.
1. Derivatization Procedure:
-
Accurately weigh ~10 mg of the this compound sample into a 4 mL vial.
-
Add 1 mL of 14% BF₃ in Methanol.
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of Hexane.
-
Vortex for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.
2. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Split/Splitless inlet and an FID or ECD.
-
Column: A mid-polarity column such as a 50% Phenyl Polysiloxane (e.g., DB-17 or Rtx-65) (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD).
-
Injection: 1 µL with a split ratio of 20:1.
3. System Suitability and Analysis: Similar to HPLC, a system suitability test using a derivatized reference standard should be performed to check for peak shape and reproducibility. Quantification is performed using area normalization.
Part 3: Comparative Analysis and Method Selection
The choice between HPLC and GC is not about which method is universally "better," but which is more fit-for-purpose based on the specific analytical objective, available resources, and stage of drug development.
Performance Data Summary
The following table presents representative performance data synthesized from established analytical principles and literature on similar compounds.[5][6][12]
| Parameter | HPLC-UV (PFP Column) | GC-FID (after Derivatization) |
| Principle | Reversed-Phase Liquid Chromatography | Gas-Liquid Chromatography |
| Derivatization | Not Required | Required (Esterification) |
| Selectivity | Excellent for halogenated isomers due to multi-modal interactions. | Very high, excellent resolution of positional isomers. |
| Sensitivity (LOQ) | ~0.02% | ~0.05% |
| Sample Throughput | Moderate (~20 min per run) | Moderate (~25 min per run, plus derivatization time) |
| Robustness | High; less complex sample preparation. | Moderate; derivatization step can introduce variability. |
| Primary Use Case | Routine Quality Control (QC), stability testing. | Impurity profiling, method development, and structural confirmation (when coupled with MS). |
Expert Recommendation: Which Method to Choose?
-
For Routine Quality Control (QC): The HPLC method is superior . Its primary advantage is the elimination of the derivatization step, which simplifies the workflow, reduces potential sources of error, and increases throughput. It is robust, reliable, and easily implemented in a regulated QC environment.[13]
-
For Impurity Identification and In-Depth Profiling: A GC-MS (Mass Spectrometry) method is the gold standard . While the protocol above specifies an FID, coupling the GC to a mass spectrometer allows for the definitive identification of unknown impurity peaks based on their mass fragmentation patterns. This is invaluable during process development and for investigating out-of-spec batches.[14]
-
For Highest Sensitivity: If trace-level detection of halogenated impurities is the primary goal, a GC-ECD method would provide the lowest possible limits of detection.[11]
Decision Workflow for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The determination of isomeric purity for this compound is a critical task that demands a robust and selective analytical method. Both HPLC and GC offer viable and powerful solutions, but their suitability is context-dependent. HPLC, particularly with a PFP stationary phase, provides a direct, robust, and efficient method ideal for routine quality control environments. Gas Chromatography, while requiring a necessary derivatization step, offers unparalleled resolution and, when coupled with mass spectrometry or an electron capture detector, provides the ultimate tool for impurity identification and trace analysis. By understanding the underlying principles and practical considerations of each technique, researchers and analytical scientists can confidently select and implement the most appropriate method to ensure the quality, safety, and regulatory compliance of their materials.
References
- 1. chembk.com [chembk.com]
- 2. 202001-00-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 9. chemicke-listy.cz [chemicke-listy.cz]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluorophenylacetic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like 3-Chloro-5-fluorophenylacetic acid demand a meticulous, informed approach. This guide provides an in-depth operational plan for its proper disposal, grounded in regulatory standards and chemical principles, to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Chemical Profile
Before any handling or disposal protocol can be established, a thorough understanding of the subject compound is essential. This compound is a halogenated aromatic carboxylic acid. Its structure dictates its reactivity, hazards, and, consequently, its disposal requirements.
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. In the event of combustion, it may produce hazardous decomposition products, including carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride gas[3][4].
Table 1: Properties and Hazards of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 202001-00-1 | [5][6] |
| Molecular Formula | C₈H₆ClFO₂ | [5] |
| Molecular Weight | 188.58 g/mol | [5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases |[1][7] |
The Regulatory Landscape: EPA and RCRA Compliance
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. As a halogenated organic compound, this chemical falls under stringent regulations. The EPA's Land Disposal Restrictions (LDR) program expressly prohibits the land disposal of untreated hazardous wastes[9].
The core principle of the LDR program is that wastes must be treated to reduce their hazardous constituents before being placed in a landfill[10]. Critically, the dilution of waste to meet these standards is forbidden[10]. Therefore, simply neutralizing the acidic nature of this compound and disposing of it down the drain is a direct violation of these regulations and scientifically unsound, as it fails to address the hazard of the halogenated organic structure[11].
Pre-Disposal Protocol: Safe Accumulation and Storage
Proper disposal begins with correct handling and storage of the waste material within the laboratory.
Step-by-Step Accumulation Protocol:
-
Select a Compatible Container: Use only high-density polyethylene (HDPE) or other chemically resistant containers for waste accumulation. The container must be in good condition with a secure, threaded cap to prevent leaks and fugitive emissions[12].
-
Label Correctly and Immediately: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste: this compound"[12]. Do not use abbreviations or chemical formulas[12].
-
Segregate Waste Streams: This waste must be kept separate from other waste streams. It is crucial to prevent mixing with incompatible materials like strong bases or oxidizing agents, which could cause a dangerous reaction[1][7]. Halogenated organic waste should be stored separately from non-halogenated waste to facilitate proper final disposal[12].
-
Maintain Closed Containers: The waste container must remain closed at all times except when actively adding waste. This minimizes the risk of spills and exposure to vapors[12].
-
Store in a Designated Area: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, such as a secondary containment tub within a safety cabinet[1][12].
Recommended Disposal Pathways
The chemical nature of this compound dictates a specific and robust disposal pathway. The following decision workflow outlines the scientifically sound and compliant options.
Caption: Disposal decision workflow for this compound.
Pathway 1: High-Temperature Incineration (Primary Recommended Method)
This is the EPA-preferred and most environmentally sound method for destroying halogenated organic compounds.
-
Mechanism: Thermal oxidation at high temperatures (typically 982 to 1204°C) breaks down the stable aromatic ring and carbon-halogen bonds[13]. The process must be conducted in a specialized hazardous waste incinerator equipped with an afterburner and a flue gas scrubber system[1].
-
Causality: The afterburner ensures complete destruction of any potentially harmful organic byproducts, while the scrubber neutralizes and removes acidic gases like HCl and HF that are formed during combustion, preventing their release into the atmosphere[1][13].
-
Action: Arrange for pickup of the segregated waste by a licensed hazardous waste disposal company that can provide a certificate of destruction confirming this disposal method.
Pathway 2: Landfill (Post-Treatment Residue Only)
Direct landfilling of this compound is strictly prohibited[9].
-
Mechanism: Only the inert, inorganic ash remaining after proper incineration can be disposed of in a specially designated and permitted hazardous waste landfill[14][15]. These landfills have specific design features, such as double liners and leachate collection systems, to prevent environmental contamination[14][15].
-
Causality: The hazardous organic component has been destroyed, rendering the remaining ash stable and significantly less toxic, thus meeting the EPA's treatment standards for land disposal[9].
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is paramount. The following procedures should be included in your lab's chemical hygiene plan.
Small Spill Cleanup (Solid Material, <5 grams):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[1].
-
Contain and Collect: Gently sweep or shovel the spilled solid into a designated waste container[1]. Avoid creating dust[7].
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Place all cleanup materials into a sealed bag and dispose of it as hazardous waste along with the primary chemical waste.
Large Spill Cleanup (>5 grams or any liquid solution):
-
Evacuate: Immediately evacuate all non-essential personnel from the area[16].
-
Isolate: Close the doors to the affected area to contain any dust or vapors. Restrict access[16].
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) office or call 911[16][17]. Provide the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes[7][17]. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open[7][17]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][7].
-
Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous procedures, we uphold our professional responsibility to ensure that the tools of our research do not compromise the safety of our colleagues or the health of our environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 202001-00-1 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. esd.uga.edu [esd.uga.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. zeeco.com [zeeco.com]
- 14. epa.gov [epa.gov]
- 15. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 16. offices.austincc.edu [offices.austincc.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Researcher's Guide to Handling 3-Chloro-5-fluorophenylacetic Acid: A Framework for Safety and Operational Excellence
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your experimental work is built on a foundation of safety and methodological rigor. This guide addresses the safe handling of 3-Chloro-5-fluorophenylacetic acid, a compound utilized in various research and development applications. We will move beyond a simple checklist of personal protective equipment (PPE) to establish a comprehensive operational plan that integrates safety into every step of your workflow, from preparation to disposal. The causality behind each recommendation is explained to foster a deep understanding of the "why" behind the "what," ensuring that these practices become an intuitive part of your laboratory routine.
Immediate Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound (CAS No: 202001-00-1) is a substituted phenylacetic acid that presents several key risks that dictate our safety protocols.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
| Hazard Statement | GHS Classification Code | Description |
| Causes skin irritation | H315 | Direct contact can lead to redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Can cause significant, potentially damaging irritation upon contact with eyes. |
| May cause respiratory irritation | H335 | Inhalation of dust or powder can irritate the respiratory tract. |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[3] |
This data is synthesized from multiple sources providing hazard information.[4][5]
The signal word associated with these classifications is "Warning" .[4] This immediate assessment informs every subsequent step, emphasizing the need to create effective barriers between the researcher and the chemical.
The Core of Protection: Selecting and Using Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered system designed to mitigate the specific risks identified above. The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided to prevent eye and skin contact with corrosive and irritant materials.[6]
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[5][7]
-
Minimum Requirement: Chemical splash goggles conforming to NIOSH (US) or EN166 (EU) standards should be worn at all times when handling the solid compound or its solutions.[8][9]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or heating), a face shield should be worn in conjunction with chemical splash goggles. A face shield alone does not provide adequate protection.[5][10]
The rationale here is to protect against both direct splashes and incidental contact from airborne particles.
Hand Protection: Preventing Dermal Exposure
The warning for skin irritation (H315) necessitates the use of appropriate chemical-resistant gloves.
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling corrosive and irritant chemicals.[10][11] Always consult the glove manufacturer's chemical resistance data to ensure the selected glove material is appropriate for the specific chemical and the duration of exposure.[8]
-
Proper Technique: Gloves must be inspected for any signs of degradation or puncture before each use.[9] After handling the chemical, gloves should be removed using a proper technique that avoids touching the outer surface with bare skin, and disposed of in accordance with laboratory waste procedures.[9] Hands should be washed thoroughly after glove removal.[7][12]
Skin and Body Protection
To protect against accidental spills and contamination of personal clothing, the following should be worn:
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a rubber or other chemical-resistant apron provides an additional layer of protection.[10]
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation (H335) means that engineering controls are the primary method of protection.[5][13]
-
Primary Engineering Control: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[10][14]
-
When Respirators are Necessary: If engineering controls are insufficient or not available, or during a large spill cleanup, respiratory protection is required.[6][11] A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be used.[9] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[5][6]
Operational Plan: A Step-by-Step Procedural Guide
Trust in a protocol is built when it is logical, repeatable, and self-validating. The following workflow integrates the use of PPE into the entire handling process.
Preparation and Donning PPE
This workflow ensures that you are fully protected before any chemical handling begins.
Caption: Workflow for pre-handling preparation and PPE donning.
Chemical Handling
All direct handling of the chemical must occur within the primary engineering control.
-
Transport: When moving the chemical from storage, always use a protective bottle carrier to prevent dropping and breakage.[10]
-
Weighing: If weighing the solid powder, perform this task in a fume hood or a ventilated balance enclosure to contain any dust.
-
Mixing: When preparing solutions, always add the acid slowly to the solvent, never the other way around, to prevent splashing.[10]
-
Work Practices: Keep the container with this compound tightly closed when not in use.[5][7] Avoid actions that could generate dust.
Doffing PPE and Disposal
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
Caption: Sequential process for doffing PPE after chemical handling.
Emergency and Disposal Plans
A complete safety protocol must account for deviations from the standard procedure.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][10] Seek medical attention immediately.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.[7][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7][12]
-
Spill: For a small spill, neutralize with a suitable material like sodium bicarbonate or calcium carbonate.[10] For a large spill, evacuate the area and contact your institution's environmental health and safety department. Only personnel with appropriate training and PPE should handle the cleanup.
Disposal Plan
Chemical waste must be handled in accordance with institutional and regulatory guidelines.
-
Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated gloves, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The container should be disposed of through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and scrubber.[5] Do not dispose of this chemical down the drain.[15]
By integrating these detailed PPE requirements, operational workflows, and emergency plans, you create a robust safety system that protects not only yourself and your colleagues but also the integrity of your invaluable research.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 202001-00-1 [amp.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. lobachemie.com [lobachemie.com]
- 13. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. actenviro.com [actenviro.com]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



